Phenylamino-thiophen-2-YL-acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-2-thiophen-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c13-9-11(12-7-4-8-15-12)14-10-5-2-1-3-6-10/h1-8,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQZGSOEWZEYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378090 | |
| Record name | Anilino(thiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81994-43-6 | |
| Record name | Anilino(thiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Phenylamino-thiophen-2-yl-acetonitrile
This guide provides a comprehensive overview of the synthesis and characterization of Phenylamino-thiophen-2-yl-acetonitrile, a molecule of interest in medicinal chemistry and drug discovery. The thiophene moiety is a privileged scaffold in numerous FDA-approved drugs, recognized for its electron-rich nature and its ability to act as a bioisostere for a phenyl ring, often leading to enhanced pharmacological profiles.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental design.
Introduction: The Significance of Thiophene-Containing Compounds
Thiophene and its derivatives are cornerstones in medicinal chemistry, contributing to a wide array of therapeutic agents.[2] Their structural similarity to benzene allows them to mimic phenyl-containing molecules, often improving potency, selectivity, and pharmacokinetic properties.[2] Thiophene-based compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][4][5] The synthesis of novel thiophene derivatives, such as this compound, is a key step in the exploration of new chemical entities with potential therapeutic value.
Synthesis via Strecker Reaction: A Robust Approach to α-Aminonitriles
The most direct and widely recognized method for the synthesis of α-aminonitriles is the Strecker synthesis.[6][7] This multicomponent reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source.[8][9] For the synthesis of this compound, the reactants are thiophene-2-carbaldehyde, aniline, and potassium cyanide.
Reaction Mechanism and Rationale
The Strecker synthesis proceeds through a well-established mechanism.[7][8] The initial step is the reaction between aniline and thiophene-2-carbaldehyde to form a Schiff base (an imine). This is followed by the nucleophilic addition of the cyanide ion to the imine carbon, resulting in the formation of the α-aminonitrile product.[7] The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a weak acid.[10]
Caption: Strecker synthesis of this compound.
Experimental Protocol
Safety First: Potassium cyanide is highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[11][12][13] Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[11] An emergency eyewash and shower must be readily accessible.[11][12] In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[14]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Thiophene-2-carbaldehyde | 112.14 | 1.12 g | 0.01 |
| Aniline | 93.13 | 0.93 g | 0.01 |
| Potassium Cyanide | 65.12 | 0.65 g | 0.01 |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
To a solution of thiophene-2-carbaldehyde (1.12 g, 0.01 mol) in ethanol (10 mL) in a round-bottom flask, add aniline (0.93 g, 0.01 mol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.
-
In a separate beaker, dissolve potassium cyanide (0.65 g, 0.01 mol) in ethanol (10 mL).
-
Slowly add the potassium cyanide solution to the reaction mixture under constant stirring.
-
Continue to stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Comprehensive Characterization of the Synthesized Product
To confirm the identity, purity, and structure of the synthesized this compound, a combination of spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the phenyl ring, the methine proton (CH), and the amine proton (NH). The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm). The methine proton will likely appear as a singlet or a doublet (if coupled with the NH proton) in the range of δ 5.0-6.0 ppm. The amine proton signal is often broad and its chemical shift can vary.[15][16]
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The nitrile carbon (C≡N) is expected to appear in the range of δ 115-125 ppm. The carbons of the thiophene and phenyl rings will resonate in the aromatic region (δ 110-150 ppm). The methine carbon will be observed in the range of δ 50-60 ppm.[17][18][19]
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Phenyl-H | 6.7-7.6 | 114-145 |
| Thiophene-H | 6.9-7.5 | 123-140 |
| CH (methine) | 5.3-5.9 | 50-60 |
| NH (amine) | 3.8-4.2 (broad) | - |
| C≡N (nitrile) | - | 116-120 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[20]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 (medium, sharp) |
| C-H (aromatic) | Stretching | 3000-3100 (weak to medium) |
| C≡N (nitrile) | Stretching | 2220-2260 (weak to medium, sharp) |
| C=C (aromatic) | Stretching | 1450-1600 (medium to strong) |
| C-S (thiophene) | Stretching | 690-870 (weak to medium) |
The presence of a sharp peak around 2240 cm⁻¹ is a strong indicator of the nitrile group.[21][22][23]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The expected molecular weight for this compound (C₁₂H₁₀N₂S) is 214.29 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 214. Fragmentation patterns can also provide further structural information.[24][25]
Caption: Workflow for the characterization of the synthesized compound.
Conclusion
This guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By following the described Strecker synthesis protocol and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this promising heterocyclic compound. The insights provided into the rationale behind the experimental choices aim to empower scientists in their pursuit of novel therapeutic agents.
References
-
Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Strecker Synthesis - NROChemistry. (n.d.). Retrieved from [Link]
-
Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson. (2024, October 3). Retrieved from [Link]
-
Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). Retrieved from [Link]
-
POTASSIUM CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE. (n.d.). Retrieved from [Link]
-
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). Retrieved from [Link]
-
Thiophene-Based Compounds | Encyclopedia MDPI. (n.d.). Retrieved from [Link]
-
Potassium Cyanide: Systemic Agent | NIOSH - CDC. (n.d.). Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (n.d.). Retrieved from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021, July 19). Retrieved from [Link]
-
rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (n.d.). Retrieved from [Link]
-
13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. (n.d.). Retrieved from [Link]
-
One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties. (2012, April 1). Retrieved from [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. (n.d.). Retrieved from [Link]
-
View of Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. (n.d.). Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds - ResearchGate. (2018, August 13). Retrieved from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]
-
FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide - Prime Scholars. (2017, January 9). Retrieved from [Link]
-
Thiophene - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
bmse000045 L-Phenylalanine at BMRB. (n.d.). Retrieved from [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. (2025, October 14). Retrieved from [Link]
-
Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed. (n.d.). Retrieved from [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. (n.d.). Retrieved from [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. (n.d.). Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Phenylamino-thiophen-3-YL-acetonitrile | 904817-00-1 | Benchchem [benchchem.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. nj.gov [nj.gov]
- 13. uthsc.edu [uthsc.edu]
- 14. POTASSIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 20. ccsenet.org [ccsenet.org]
- 21. primescholars.com [primescholars.com]
- 22. researchgate.net [researchgate.net]
- 23. iosrjournals.org [iosrjournals.org]
- 24. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Spectroscopic Characterization of Phenylamino-thiophen-2-YL-acetonitrile: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Signature of a Promising Scaffold
In the landscape of modern drug discovery and materials science, heterocyclic compounds containing both thiophene and aminonitrile moieties represent a class of significant interest. Phenylamino-thiophen-2-YL-acetonitrile, with its unique juxtaposition of a thiophene ring, a phenylamino group, and a nitrile function, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The precise elucidation of its molecular structure is paramount for understanding its reactivity, establishing structure-activity relationships (SAR), and ensuring reproducibility in its synthesis and application.
Molecular Structure and Key Spectroscopic Features
The structural integrity of this compound is the foundation of its chemical behavior. Spectroscopic techniques provide a non-destructive window into its atomic and molecular framework.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from analogous compounds, including substituted thiophenes and N-arylamino compounds, the following ¹H and ¹³C NMR spectral data are predicted for this compound.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is expected to be characterized by distinct signals for the thiophene, phenyl, methine, and amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| Thiophene H5 | ~7.40 | Doublet of doublets | J ≈ 5.1, 1.2 | Located at the 5-position of the thiophene ring, it will be coupled to H4 and H3. |
| Thiophene H3 | ~7.20 | Doublet of doublets | J ≈ 3.6, 1.2 | Situated at the 3-position, it shows coupling to H4 and H5. |
| Thiophene H4 | ~7.05 | Doublet of doublets | J ≈ 5.1, 3.6 | At the 4-position, it is coupled to both H5 and H3. |
| Phenyl H (ortho) | ~6.80 | Doublet | J ≈ 8.0 | Protons ortho to the amino group, shielded by its electron-donating effect. |
| Phenyl H (meta) | ~7.25 | Triplet | J ≈ 8.0 | Protons meta to the amino group, showing coupling to ortho and para protons. |
| Phenyl H (para) | ~6.90 | Triplet | J ≈ 8.0 | Proton para to the amino group, experiencing shielding. |
| Methine CH | ~5.50 | Doublet | J ≈ 6.0 | The proton on the α-carbon, coupled to the adjacent NH proton. |
| Amine NH | ~4.50 | Doublet | J ≈ 6.0 | The secondary amine proton, its chemical shift can be broad and concentration-dependent. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13) NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Thiophene C2 | ~140 | The carbon atom of the thiophene ring attached to the aminonitrile group, significantly deshielded. |
| Thiophene C5 | ~127 | |
| Thiophene C3 | ~126 | Aromatic carbons of the thiophene ring. |
| Thiophene C4 | ~125 | |
| Phenyl C (ipso) | ~145 | The carbon atom of the phenyl ring directly attached to the nitrogen. |
| Phenyl C (ortho) | ~115 | Shielded by the electron-donating amino group. |
| Phenyl C (meta) | ~130 | Less affected by the amino group. |
| Phenyl C (para) | ~118 | Shielded by the electron-donating amino group. |
| Methine C | ~50 | The α-carbon, appearing in the aliphatic region but influenced by the adjacent nitrogen and thiophene ring. |
| Nitrile CN | ~118 | Characteristic chemical shift for a nitrile carbon. |
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is an invaluable tool for the identification of key functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |
| N-H Stretch | 3350 - 3450 | Medium | Characteristic of a secondary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H vibrations of the thiophene and phenyl rings. |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium to Sharp | A key diagnostic peak for the nitrile functional group. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | Vibrations of the carbon-carbon double bonds in the aromatic rings. |
| C-N Stretch | 1250 - 1350 | Medium | Stretching vibration of the amine C-N bond. |
| C-S Stretch (Thiophene) | 600 - 800 | Weak to Medium | Characteristic vibration of the thiophene ring. |
The presence of a sharp band around 2240 cm⁻¹ would be a strong indicator of the nitrile group, while the N-H stretching frequency will confirm the secondary amine.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Molecular Ion: For this compound (C₁₂H₁₀N₂S), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 214.0565 m/z. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.
Caption: Predicted mass spectrometry fragmentation pathway.
-
α-Cleavage: A common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. This would lead to the formation of a stable thienylmethyleneiminium cation.
-
Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment with m/z corresponding to [M-27]⁺˙.
-
Thiophene Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, although this is often less prominent than cleavages at the substituents.
-
Phenylamino Group Fragmentation: Cleavage of the C-N bond connecting the phenylamino group can lead to fragments corresponding to the aniline radical cation or related species.
Experimental Protocols: A Guide to Data Acquisition
To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.
Synthesis via Strecker Reaction
A plausible synthetic route for this compound is the Strecker synthesis, a well-established method for preparing α-aminonitriles.
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde and aniline in a suitable solvent system such as aqueous ethanol.
-
Cyanide Addition: Slowly add a solution of potassium cyanide (KCN) or another cyanide source to the reaction mixture at a controlled temperature (e.g., 0-5 °C). Caution: Cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Obtain the NMR, IR, and MS data of the purified product.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to aid in the complete and unambiguous assignment of all proton and carbon signals.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.
-
Analysis: Obtain the full scan mass spectrum to identify the molecular ion peak. Perform tandem MS (MS/MS) experiments to induce fragmentation and elucidate the fragmentation pattern.
-
Conclusion: A Predictive Framework for Spectroscopic Characterization
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. While awaiting the publication of direct experimental data, the insights and predicted spectra presented herein offer a valuable resource for researchers in the field. The provided protocols for synthesis and analysis are grounded in established chemical principles and best practices, ensuring a reliable starting point for the empirical investigation of this promising molecule. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will stimulate and facilitate such investigations.
References
- This guide has been compiled by synthesizing information from various sources on the spectroscopic properties of related compounds and general principles of spectroscopic interpretation. As no direct literature source for the complete spectroscopic data of this compound was identified, a formal reference list with clickable URLs to such a source cannot be provided. The predicted data is based on established knowledge found in standard organic chemistry and spectroscopy textbooks and databases. For information on related compounds, researchers are encouraged to consult chemical databases such as SciFinder, Reaxys, and PubChem using the compound name and CAS number (81994-43-6).
"chemical properties and reactivity of Phenylamino-thiophen-2-YL-acetonitrile"
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Phenylamino-thiophen-2-YL-acetonitrile
Introduction: Unveiling a Versatile Heterocyclic Scaffold
This compound is a multifaceted heterocyclic compound that stands at the crossroads of several key functional groups in organic chemistry: a thiophene ring, a secondary aromatic amine (phenylamino), and a nitrile group attached to a methylene bridge. This unique combination of moieties imbues the molecule with a rich and complex reactivity profile, making it a valuable building block for the synthesis of a wide array of more complex molecular architectures. Thiophene derivatives, in general, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2][3] The presence of the amino and nitrile functionalities further enhances the synthetic utility of this scaffold, positioning it as a key intermediate for the construction of novel pharmaceutical agents and functional materials.[4][5]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound features a thiophene ring substituted at the 2-position with a phenylaminoacetonitrile group. The molecule's reactivity is dictated by the interplay of the electron-rich thiophene ring and phenylamino group, and the electron-withdrawing nitrile group.
Diagram of this compound
Caption: Chemical structure of this compound.
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C12H10N2S | [6] |
| Molecular Weight | 214.29 g/mol | [6] |
| CAS Number | 81994-43-6 | [6][7] |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Solubility | Soluble in common organic solvents like ethanol, DMF, and acetonitrile | [8] |
| pKa (of the amine) | Estimated to be in the range of 4-6 | Inferred from aniline derivatives |
| LogP | Estimated to be in the range of 2-3 | Computational prediction |
Synthesis of this compound
The synthesis of this compound can be approached through several well-established methodologies in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. Two primary retrosynthetic disconnections lead to plausible synthetic strategies: the formation of the α-aminonitrile moiety via a Strecker-type reaction, or the construction of the 2-aminothiophene core through a Gewald multicomponent reaction.
Proposed Synthetic Pathway: Strecker Reaction
The Strecker synthesis is a classic and highly effective method for preparing α-aminonitriles.[9][10] This one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source.[10]
Diagram of the Proposed Strecker Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound via a Strecker reaction.
Detailed Experimental Protocol: Strecker Synthesis
Materials:
-
Thiophene-2-carbaldehyde
-
Aniline
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of thiophene-2-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere, add aniline (1.0 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding imine.
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and the TMSCN reagent.
-
Inert Atmosphere: Prevents oxidation of the starting materials and intermediates.
-
Low Temperature for Imine Formation: The formation of the imine is an equilibrium process. Running the initial step at a lower temperature favors the formation of the imine and minimizes side reactions.
-
Use of TMSCN: TMSCN is a safer and more convenient source of cyanide compared to hydrogen cyanide gas or alkali metal cyanides.[11]
-
Aqueous Work-up with Bicarbonate: The bicarbonate solution neutralizes any remaining acidic species and quenches the excess TMSCN.
-
Column Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting materials or byproducts.
Chemical Reactivity
The reactivity of this compound is a composite of the reactivities of its constituent functional groups. The interplay between these groups allows for a diverse range of chemical transformations.
Diagram of Key Reactivity Sites
Sources
- 1. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalwjarr.com [journalwjarr.com]
- 4. 2-Amino-4-phenyl-3-thiophenecarbonitrile|CAS 4651-73-4 [benchchem.com]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 81994-43-6|2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 7. This compound CAS#: 81994-43-6 [chemicalbook.com]
- 8. Phenylamino-thiophen-3-YL-acetonitrile | 904817-00-1 | Benchchem [benchchem.com]
- 9. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Silico Modeling of Phenylamino-thiophen-2-YL-acetonitrile as a Potential Cyclooxygenase-2 (COX-2) Inhibitor
Abstract
This technical guide provides a comprehensive walkthrough of the in silico modeling of Phenylamino-thiophen-2-YL-acetonitrile, a novel small molecule with therapeutic potential. Given the established anti-inflammatory, analgesic, and antipyretic properties of structurally related phenylaminothiophenacetic acids, this guide focuses on investigating the interaction of this compound with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][2][3] We will delve into the methodologies of molecular docking and molecular dynamics simulations to elucidate the binding affinity and stability of the compound within the COX-2 active site. Furthermore, we will explore the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate the discovery and optimization of novel therapeutic agents.
Introduction: The Rationale for In Silico Investigation
The imperative to identify novel and selective inhibitors of Cyclooxygenase-2 (COX-2) remains a cornerstone of anti-inflammatory drug discovery.[1][2][4] COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins, and its selective inhibition offers a therapeutic advantage over non-selective NSAIDs by minimizing gastrointestinal side effects.[4][5][6] this compound emerges as a compound of interest due to the documented pharmacological activities of its structural analogs. The application of in silico modeling techniques provides a robust and resource-efficient platform to predict its potential as a COX-2 inhibitor, offering insights into its mechanism of action at a molecular level before embarking on extensive preclinical studies.
This guide will systematically detail the computational workflow, from target selection and preparation to the intricacies of molecular docking, dynamics simulations, and ADMET profiling. The overarching goal is to provide a reproducible and scientifically sound framework for the virtual screening and evaluation of this compound.
Foundational Workflow: A Tripartite Approach
Our in silico investigation is structured around three core pillars: Molecular Docking, Molecular Dynamics, and ADMET Prediction. This integrated approach allows for a comprehensive evaluation of the compound's potential, from its initial binding interaction to its dynamic stability and drug-like properties.
Caption: The tripartite workflow for the in silico modeling of this compound.
Part I: Molecular Docking - Unveiling the Binding Hypothesis
Molecular docking serves as the initial computational screening to predict the preferred binding orientation and affinity of a ligand to a protein target.[7] This step is crucial for generating a plausible hypothesis of the protein-ligand interaction.
Target and Ligand Preparation: The Prerequisite for Accuracy
Protein Preparation:
The crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR) will be used as the receptor model.[8][9]
Step-by-Step Protocol:
-
Obtain the Crystal Structure: Download the PDB file (5KIR) from the RCSB Protein Data Bank.
-
Pre-processing:
Ligand Preparation:
The 3D structure of this compound is required for docking.
Step-by-Step Protocol:
-
Obtain the 2D Structure: The SMILES string for this compound (N#CC(NC1=CC=CC=C1)C2=CC=CS2) can be obtained from chemical databases like PubChem.[13]
-
2D to 3D Conversion: Use a tool like Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy conformation.
-
Charge and Atom Type Assignment: Assign Gasteiger charges and define the rotatable bonds of the ligand, which is essential for flexible docking.
Docking Simulation: Predicting the Interaction
Step-by-Step Protocol using AutoDock Vina:
-
Grid Box Definition: Define a grid box that encompasses the active site of COX-2. The coordinates of the co-crystallized inhibitor in 5KIR can be used to center the grid box.
-
Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search.
-
Execution: Run the AutoDock Vina simulation.
-
Analysis of Results: Analyze the output file, which will contain multiple binding poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Visualization and Interpretation of Binding Interactions
The top-ranked docking pose should be visualized to analyze the key interactions between this compound and the amino acid residues in the COX-2 active site. Look for:
-
Hydrogen Bonds: Interactions with key residues like Arg120 and Tyr355.
-
Hydrophobic Interactions: The phenyl and thiophene rings interacting with hydrophobic pockets.
-
Pi-Pi Stacking: Potential interactions with aromatic residues.
| Interaction Type | Potential Interacting Residues in COX-2 |
| Hydrogen Bonding | Arg120, Tyr355, Ser530 |
| Hydrophobic Interactions | Val349, Leu352, Val523, Met522 |
| Pi-Pi Stacking | Tyr385, Trp387 |
Part II: Molecular Dynamics - Assessing the Stability of the Complex
While molecular docking provides a static snapshot of the binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[14][15]
System Setup for MD Simulation
Step-by-Step Protocol using GROMACS:
-
Complex Preparation: Use the best-ranked docked pose of the this compound-COX-2 complex as the starting structure.
-
Force Field Selection: Choose a suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentration.
Caption: Workflow for setting up a molecular dynamics simulation.
Simulation and Trajectory Analysis
Step-by-Step Protocol:
-
Energy Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Conduct NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual residues.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.
-
Part III: ADMET Prediction - Evaluating Drug-like Properties
Early assessment of ADMET properties is critical to de-risk drug candidates.[16][17] Several free online tools can provide valuable predictions.[18][19][20]
In Silico ADMET Profiling
Step-by-Step Protocol:
-
Input: Use the SMILES string of this compound as input for web servers like SwissADME and pkCSM.
-
Prediction: These tools will predict a range of properties.
-
Analysis: Analyze the predicted values against established thresholds for drug-likeness.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| GI Absorption | High/Low | Likelihood of absorption from the gut. |
| BBB Permeant | Yes/No | Ability to cross the blood-brain barrier. |
| Distribution | ||
| LogP | Value | Lipophilicity. |
| Metabolism | ||
| CYP Inhibitor | Yes/No (for various isoforms) | Potential for drug-drug interactions. |
| Excretion | ||
| Renal OCT2 Substrate | Yes/No | Potential for renal excretion pathway. |
| Toxicity | ||
| AMES Toxicity | Mutagenic/Non-mutagenic | Potential to cause DNA mutations. |
| hERG I Inhibitor | Yes/No | Risk of cardiotoxicity. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential COX-2 inhibitor. The methodologies described, from molecular docking and dynamics to ADMET prediction, provide a robust framework for generating initial hypotheses about the compound's efficacy, stability, and safety profile. The insights gained from these computational studies are invaluable for guiding subsequent experimental validation, including in vitro enzyme assays and cell-based studies. The iterative cycle of computational prediction and experimental feedback is a powerful paradigm in modern drug discovery, and the application of these techniques to this compound represents a promising step towards the development of novel anti-inflammatory therapeutics.
References
Sources
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 4. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 5. benchchem.com [benchchem.com]
- 6. drugs.com [drugs.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. 5kir - The Structure of Vioxx Bound to Human COX-2 - Summary - Protein Data Bank Japan [pdbj.org]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 12. scotchem.ac.uk [scotchem.ac.uk]
- 13. 81994-43-6|2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. Protein-Ligand Complex [mdtutorials.com]
- 16. merit.url.edu [merit.url.edu]
- 17. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 19. ADMET-AI [admet.ai.greenstonebio.com]
- 20. Directory of in silico Drug Design tools [click2drug.org]
"potential biological activities of Phenylamino-thiophen-2-YL-acetonitrile derivatives"
An In-depth Technical Guide to the Potential Biological Activities of Phenylamino-thiophen-2-YL-acetonitrile Derivatives
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, integral to numerous approved therapeutic agents. Its bioisosteric relationship with the phenyl ring, coupled with its versatile chemistry, has made it a focal point for the development of novel bioactive molecules. This technical guide focuses on a specific, promising class of compounds: this compound derivatives. We delve into the synthetic rationale, explore the landscape of their potential biological activities—with a primary focus on anticancer and antimicrobial applications—and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and field-proven insights into the therapeutic potential of this chemical class.
The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry
Thiophene and its derivatives are foundational heterocyclic compounds in drug discovery, prized for their structural similarity to natural and synthetic molecules with established biological relevance.[1] The sulfur-containing heterocycle is a key component in a wide array of pharmaceuticals, demonstrating its versatility and acceptance in biological systems.[2] The interest in thiophene-based compounds stems from their capacity to engage in various biological interactions, leading to a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[1][2] The flexible synthesis pathways available for thiophene derivatives further enhance their appeal, allowing for the systematic exploration of chemical space to optimize therapeutic properties.[1]
This guide narrows the focus to the This compound core, a structure that synergistically combines the established biological relevance of the thiophene ring, the diverse interactive potential of the phenylamino group, and the unique chemical properties of the acetonitrile moiety.
Synthetic Strategy: Building the Core Scaffold
The rational design and synthesis of novel therapeutic agents hinge on efficient and adaptable chemical methodologies. For the creation of this compound derivatives and related structures, the Knoevenagel condensation is a frequently employed and highly effective strategy.[3][4]
Causality in Synthetic Choice: The Knoevenagel Condensation
The Knoevenagel condensation is favored for its operational simplicity and effectiveness under mild reaction conditions. This reaction involves the nucleophilic addition of an active hydrogen compound (like 2-phenylacetonitrile) to a carbonyl group (such as an aldehyde), followed by dehydration. The choice of a weak base catalyst, like piperidine, is deliberate; it is strong enough to deprotonate the active methylene group of the acetonitrile derivative, initiating the reaction, but mild enough to prevent unwanted side reactions, ensuring a cleaner product profile and often a higher yield.[3]
Experimental Protocol: Representative Synthesis
The following protocol outlines a general procedure for the synthesis of a substituted 2-phenylacrylonitrile derivative, which can be adapted for the specific target scaffold.
Objective: To synthesize 3-(4-methoxyphenyl)-2-phenylacrylonitrile via Knoevenagel condensation.
Materials:
-
4-methoxybenzaldehyde
-
2-phenylacetonitrile
-
Ethanol (Reagent Grade)
-
20% Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (3.67 mmol, 0.50 g) and 2-phenylacetonitrile (3.67 mmol, 0.43 g) in 20 mL of ethanol.
-
Initiation of Condensation: While stirring the solution at room temperature, add the 20% NaOH solution dropwise. Continue addition until the solution becomes opaque, indicating the initiation of precipitation.
-
Reaction Progression: Maintain stirring for an additional 30 minutes to ensure the reaction proceeds to completion.
-
Product Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water to remove any residual base and other water-soluble impurities.
-
Drying: Allow the purified product to air-dry at room temperature. The final product should be a pale yellow solid.[4]
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.
Primary Biological Activity: Anticancer Potential
A significant body of research points toward the potent anticancer activities of thiophene-containing acrylonitrile derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often through mechanisms involving the disruption of fundamental cellular processes.
Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest
One of the most promising mechanisms of action for this class of compounds is the inhibition of tubulin polymerization.[5] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By interfering with microtubule dynamics, these derivatives can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5][6] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), selectively eliminating rapidly dividing cancer cells.[5]
Cytotoxicity Data
Studies have shown that acrylonitrile derivatives exhibit potent and sometimes selective cytotoxicity. For instance, certain 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives showed moderate to high sensitivity against breast cancer cell lines such as MDA-MB-468 and T-47D.[3] Similarly, other 2-phenylacrylonitrile derivatives have demonstrated exceptionally strong inhibitory activity against colon cancer (HCT116) and liver cancer (BEL-7402) cells, with IC₅₀ values in the nanomolar range.[5][6]
| Compound Class | Target Cell Line | IC₅₀ Value | Reference |
| 2-phenylacrylonitrile derivative (1g2a) | HCT116 (Colon Cancer) | 5.9 nM | [5] |
| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 (Liver Cancer) | 7.8 nM | [5] |
| Methoxy-phenylacrylonitrile (2a) | MCF-7 (Breast Cancer) | 44 µM (48h) | [4] |
| Methoxy-phenylacrylonitrile (2b) | MCF-7 (Breast Cancer) | 34 µM (48h) | [4] |
| (2-thiophen-2-yl)-1H-indole deriv. (4g) | HCT-116 (Colon Cancer) | 7.1 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Secondary Biological Activity: Antimicrobial Potential
Thiophene derivatives are well-documented antimicrobial agents, effective against a range of pathogenic bacteria and fungi.[8][9] The this compound scaffold holds promise in this area, potentially acting against drug-resistant strains.[10]
Spectrum of Activity and Mechanism
These compounds have shown activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi like Candida species.[8][9][11] One proposed mechanism involves the disruption of bacterial membrane integrity. Molecular docking studies suggest that these derivatives may bind to outer membrane proteins (OMPs), leading to increased membrane permeabilization and subsequent cell death.[10] For fungi, some thiophene derivatives have demonstrated a synergistic effect with existing antifungals like fluconazole, suggesting they could be used to overcome resistance.[11]
Antimicrobial Data
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 2-thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [9] |
| 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [9] |
| 2-thiophene carboxylic acid thioureides | Fungi | 31.25 - 62.5 | [9] |
| 2-aminothiophene derivative (2AT) | Fluconazole-resistant Candida spp. | 100 - 200 | [11] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For this compound derivatives, several structural features are critical for modulating potency and selectivity.[12]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenylamino ring significantly impact activity. Quantitative structure-activity relationship (QSAR) analyses often reveal that lipophilicity and electronic effects are key parameters.[12] For instance, the presence of halogen or alkyl groups, particularly at the ortho positions of the aniline ring, can enhance inhibitory activity.[12]
-
The Thiophene Ring: The sulfur atom in the thiophene ring can form crucial hydrogen bonds and other interactions within a biological target's active site. Bioisosteric replacement of a furan ring with a thiophene ring has been shown to significantly alter anticancer activity, highlighting the specific role of the thiophene moiety.[3]
-
The Acetonitrile Group: The nitrile group is a unique functional group in drug design. Its small size, strong dipole moment, and ability to act as a hydrogen bond acceptor allow it to fit into confined active sites and form key interactions with amino acid residues.[4]
-
Angle of Twist: The dihedral angle (twist) between the phenyl and thiophene rings can be a crucial determinant of activity. This angle dictates the overall 3D shape of the molecule, influencing how well it fits into the binding pocket of its target protein.[12]
Conclusion and Future Directions
This compound derivatives represent a promising and versatile chemical scaffold with significant therapeutic potential. The evidence strongly supports their exploration as anticancer agents, particularly through the mechanism of tubulin polymerization inhibition, and as novel antimicrobial agents capable of combating resistant pathogens.
Future research should focus on:
-
Systematic SAR Exploration: Synthesizing and screening a broader library of derivatives to build more comprehensive QSAR models.
-
Mechanism of Action Studies: Moving beyond cytotoxicity to elucidate the specific molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy: Advancing lead compounds from in vitro assays to preclinical animal models to evaluate their pharmacokinetic properties, safety, and in vivo efficacy.
-
Combination Therapies: Investigating the synergistic potential of these derivatives with existing anticancer and antimicrobial drugs to enhance therapeutic outcomes and overcome resistance.
This guide provides a solid foundation for these future endeavors, underscoring the potential of this chemical class to yield next-generation therapeutic agents.
References
-
Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11, 269-274. [Link]
-
Li, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Letters in Drug Design & Discovery, 19(9), 868-881. [Link]
-
Abdel-Aziz, M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 72. [Link]
-
Caffrey, C. R., et al. (2021). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ACS Infectious Diseases, 7(11), 3149-3162. [Link]
-
Kumar, R., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Medicinal Chemistry, 31. [Link]
-
Delgado-Vallejo, J., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1243573. [Link]
-
Ibrahim, M. A. A., et al. (2024). Biological activities of thiophenes. ResearchGate. [Link]
-
Kim, J. S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(1), 89-97. [Link]
-
El-Sayed, M. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
Heffron, T. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(7), 2946-2962. [Link]
-
da Silva, G. N., et al. (2023). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. Molecules, 28(15), 5707. [Link]
-
Limban, C., et al. (2018). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]
-
Li, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH. [Link]
-
Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Pou, K. S. L., et al. (2020). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]
-
Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]
-
El-Damasy, A. K., et al. (2018). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. ResearchGate. [Link]
-
da Silva, A. C. A., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PMC - NIH. [Link]
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 641-654. [Link]
-
Yurttaş, L., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity, 21(6), e202400305. [Link]
-
van den Broek, G. A., et al. (2010). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 49(3), 177-198. [Link]
-
Fayed, B. (n.d.). Structures Activity Relationship. LIMU-DR Home. [Link]
-
Hafez, H. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 18(4), 4669-4681. [Link]
Sources
- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Phenylamino-thiophen-2-yl-acetonitrile Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of the Thiophene Scaffold
The thiophene nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a cornerstone in the design of novel therapeutics.[1] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet highly promising class of thiophene derivatives: Phenylamino-thiophen-2-yl-acetonitrile analogs. While direct and exhaustive SAR studies on this exact scaffold are emerging, this document, grounded in established principles and data from closely related structures, aims to provide a comprehensive framework for researchers and drug development professionals. We will explore the synthetic rationale, propose a systematic approach to SAR exploration, and provide detailed experimental protocols to empower the design and evaluation of next-generation therapeutic agents based on this versatile core.
The this compound Core: A Strategic Starting Point
The this compound scaffold presents a compelling foundation for inhibitor design, particularly in the realm of kinase inhibition. This assertion is based on the established roles of its constituent moieties in mediating interactions with biological targets. The N-phenylamino group can serve as a crucial hydrogen bond donor and acceptor, while the thiophene ring acts as a rigid scaffold to orient substituents into specific binding pockets. The acetonitrile moiety, a known pharmacophore in some kinase inhibitors, can also participate in important interactions.[3][4]
A logical starting point for an SAR investigation is to systematically probe the chemical space around this core structure. This involves introducing a variety of substituents at key positions and assessing the impact on a chosen biological activity, such as the inhibition of a specific protein kinase.
Synthetic Strategy: The Gewald Reaction as a Cornerstone
The synthesis of a diverse library of this compound analogs is paramount for a thorough SAR study. The Gewald reaction, a robust and versatile method for the synthesis of polysubstituted 2-aminothiophenes, stands out as the most strategic approach.[5][6][7] This one-pot, multi-component reaction offers an efficient route to the core thiophene ring, allowing for the introduction of various substituents.[1][8]
Proposed Synthetic Workflow
The following diagram illustrates a proposed synthetic workflow for generating a library of this compound analogs, leveraging the Gewald reaction.
Caption: Proposed synthetic workflow for generating a library of this compound analogs.
Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyanothiophenes
This protocol provides a general procedure for the synthesis of the 2-aminothiophene core, which can be adapted based on the specific starting materials.[9][10]
Materials:
-
Substituted phenylacetaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, triethylamine, or piperidine, 0.2 eq)
-
Solvent (e.g., ethanol, DMF, or water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the substituted phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and the chosen solvent.
-
Add the base (0.2 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
A Proposed Framework for Structure-Activity Relationship (SAR) Studies
A systematic SAR study is crucial to understand how structural modifications influence biological activity. The following sections outline a proposed framework for exploring the SAR of this compound analogs, with a focus on kinase inhibition.
Probing the Phenylamino Moiety
The phenylamino group offers a rich landscape for modification. Substituents on the phenyl ring can modulate electronic properties, lipophilicity, and steric bulk, all of which can impact binding affinity and selectivity.
Caption: Systematic exploration of substituents on the phenylamino ring to probe SAR.
Key Questions to Address:
-
Positional Isomers: How does the position of a substituent (ortho, meta, para) on the phenyl ring affect activity?
-
Electronic Effects: Do electron-donating or electron-withdrawing groups enhance or diminish activity?
-
Lipophilicity: What is the optimal lipophilicity for cell permeability and target engagement?
-
Steric Hindrance: Are bulky substituents tolerated, or do they clash with the binding site?
Modifications of the Thiophene Ring
While the core thiophene ring is often maintained for its favorable properties, subtle modifications can be explored. Introducing small substituents at the 4- and 5-positions of the thiophene ring could provide additional points of interaction with the target protein.
The Role of the Acetonitrile Group
The cyano group of the acetonitrile moiety can act as a hydrogen bond acceptor.[3] Exploring bioisosteric replacements for the cyano group (e.g., tetrazole, amide) could reveal its importance in target binding and potentially improve physicochemical properties.
Biological Evaluation: A Tiered Approach
A tiered approach to biological evaluation is recommended to efficiently screen and characterize novel analogs.
Primary Screening: In Vitro Kinase Assays
The initial screening of the synthesized library should be performed using an in vitro kinase assay against a panel of relevant kinases. This will identify promising hits and provide initial SAR insights.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation:
| Compound ID | R1 | R2 | R3 | Kinase X IC₅₀ (µM) | Kinase Y IC₅₀ (µM) |
| 1a | H | H | H | 1.2 | >10 |
| 1b | 4-Cl | H | H | 0.5 | 5.6 |
| 1c | H | 3-OCH₃ | H | 2.8 | >10 |
| 1d | H | H | 4-NO₂ | 0.1 | 1.5 |
Secondary Screening: Cellular Assays
Promising compounds from the primary screen should be advanced to cellular assays to assess their effects in a more biologically relevant context.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Interpreting SAR Data and Driving Lead Optimization
The collective data from the SAR studies will guide the lead optimization process. By correlating structural features with biological activity, medicinal chemists can make informed decisions to enhance potency, selectivity, and drug-like properties.
Caption: The iterative cycle of design, synthesis, and testing in lead optimization.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. A systematic and well-designed SAR study, guided by efficient synthetic strategies and a tiered biological evaluation approach, is essential to unlock its full potential. The insights gained from such studies will not only lead to the identification of potent and selective lead compounds but also contribute to a deeper understanding of the molecular interactions that govern their biological activity. Future work should focus on expanding the library of analogs, exploring a wider range of biological targets, and ultimately advancing the most promising candidates into preclinical and clinical development.
References
-
Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351–1354. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Beneteau, V., Michaud, G., & Le-Gall, E. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry, 24(17), 6547-6564. [Link]
-
Alizadeh, R., & Ghafuri, H. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
S. M. Ilyas, A. A. Khan, and M. A. Baseer. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1), 1-6. [Link]
-
Vaněk, T., Holzer, W., & Dąbrowski, Z. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31057–31070. [Link]
-
Olasunkanmi, O. F., et al. (2022). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. Silicon, 15, 2355–2370. [Link]
-
Li, Y., et al. (2021). Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of Medicinal Chemistry, 64(15), 11409–11424. [Link]
-
Anusha, S., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(2), 232-238. [Link]
-
Leese, M. P., et al. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of Medicinal Chemistry, 51(5), 1295–1308. [Link]
-
Wuisan, Z. G., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(43), 40015–40058. [Link]
-
Entrena, A., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8877. [Link]
-
Manzini, L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16593. [Link]
-
Noolvi, M. N., et al. (2022). Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Results in Chemistry, 4, 100305. [Link]
-
Asquith, C. R. M., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4984. [Link]
-
El-Gazzar, M. G., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2200230. [Link]
-
Iacopetta, D., et al. (2022). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 27(19), 6598. [Link]
-
Al-Otaibi, F. M., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 13(49), 34693–34720. [Link]
-
Wang, C., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chemical Neuroscience, 14(20), 3757–3770. [Link]
-
Regan, J., et al. (2009). Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4160–4164. [Link]
-
de Oliveira, C. B., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(11), 3183. [Link]
- Bayer Aktiengesellschaft. (2021). Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer. U.S.
-
Boukhalkhal, K., et al. (2023). Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. Journal of Chemical Health Risks, 13(1), 1-8. [Link]
Sources
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iau.ir [journals.iau.ir]
- 9. d-nb.info [d-nb.info]
- 10. arkat-usa.org [arkat-usa.org]
Phenylamino-thiophen-2-YL-acetonitrile: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its diverse biological activities.[1][2][3] This guide delves into the specifics of the Phenylamino-thiophen-2-YL-acetonitrile core, a scaffold of significant interest for the development of novel therapeutics. We will explore its synthetic accessibility, inherent chemical properties, and its proven potential across various therapeutic areas, including but not limited to, anticancer, anti-inflammatory, and antimicrobial applications.[3][4] This document serves as a technical resource, providing not only a comprehensive overview of the existing landscape but also detailed experimental protocols and strategic insights to guide future drug discovery efforts based on this promising molecular framework.
The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry
The prevalence of the thiophene nucleus in FDA-approved drugs underscores its importance in drug design.[1][2] Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring.[5] This structural similarity allows it to mimic phenyl-containing molecules, often leading to enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles.[5] The sulfur atom within the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[1] Its versatile chemistry allows for straightforward modifications, making it an ideal starting point for the generation of diverse compound libraries.[1]
The this compound scaffold combines the advantageous properties of the thiophene ring with a flexible phenylamino side chain and a reactive acetonitrile group. This unique combination of functional groups provides multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties.
Synthetic Strategies: Accessing the this compound Core
The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and efficient method is the Strecker synthesis, a one-pot reaction involving an aldehyde, an amine, and a cyanide source.[6][7]
Diagram: General Synthetic Workflow for this compound Derivatives
Caption: A generalized workflow for the synthesis of this compound and its subsequent diversification.
Experimental Protocol: Synthesis of 2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile
This protocol outlines a representative Strecker synthesis for the parent scaffold.
Materials:
-
Thiophene-2-carbaldehyde
-
Aniline
-
Potassium Cyanide (KCN)
-
Glacial Acetic Acid
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1.0 eq) in methanol. Add aniline (1.0 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 2 hours.
-
Cyanation: Cool the reaction mixture in an ice bath. In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 2-(phenylamino)-2-(thiophen-2-yl)acetonitrile.[8]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Potential and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities. The ability to systematically modify the core structure allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.
Anticancer Activity
Thiophene-containing compounds have emerged as a promising class of anticancer agents, capable of interacting with various cancer-specific protein targets and inhibiting diverse signaling pathways.[4] For the this compound scaffold, substitutions on both the phenyl and thiophene rings can significantly influence antiproliferative activity.
Table 1: Hypothetical SAR Data for Anticancer Activity
| Compound ID | Phenyl Ring Substitution (R1) | Thiophene Ring Substitution (R2) | IC₅₀ (µM) against MCF-7 |
| Scaffold-01 | H | H | 15.2 |
| Scaffold-02 | 4-Cl | H | 5.8 |
| Scaffold-03 | 4-OCH₃ | H | 9.1 |
| Scaffold-04 | H | 5-Br | 7.3 |
| Scaffold-05 | 4-Cl | 5-Br | 1.2 |
This data is illustrative and intended to demonstrate potential SAR trends.
The data in Table 1 suggests that electron-withdrawing groups on the phenyl ring and halogen substitutions on the thiophene ring can enhance anticancer activity. This information is crucial for guiding the design of more potent analogs.
Diagram: SAR-Guided Drug Discovery Workflow
Caption: An iterative workflow for lead optimization based on structure-activity relationship analysis.
Anti-inflammatory and Antioxidant Activity
Substituted thiophene scaffolds have been investigated for their potential as anti-inflammatory and antioxidant agents.[9][10] The mechanism of action often involves the modulation of inflammatory pathways and the scavenging of reactive oxygen species. Derivatives of 2-aminothiophenes, a related class of compounds, have shown promise in this area.[11]
Other Therapeutic Areas
The versatility of the thiophene scaffold extends to a multitude of other therapeutic applications, including:
Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the discovery of novel drug candidates. Its synthetic tractability, coupled with the proven biological relevance of the thiophene moiety, provides a fertile ground for medicinal chemists.
Future research should focus on:
-
Expansion of Compound Libraries: Synthesizing a broader range of derivatives with diverse substitutions to more comprehensively explore the chemical space.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by active compounds.
-
In vivo Efficacy and Safety Profiling: Advancing the most promising candidates into preclinical animal models to assess their therapeutic potential and safety.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
- Discovery and history of thiophene compounds in medicinal chemistry. Benchchem.
- Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)
- Phenylamino-thiophen-3-YL-acetonitrile | 904817-00-1. Benchchem.
- One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Inform
- Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents.
- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- 2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile. BLDpharm.
- Biological Activities of Thiophenes. Encyclopedia.pub.
- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. kthmcollege.ac.in [kthmcollege.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenylamino-thiophen-3-YL-acetonitrile | 904817-00-1 | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 81994-43-6|2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 9. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Novel Phenylamino-thiophen-2-yl-acetonitrile Derivatives
This guide provides a comprehensive overview of the synthetic strategies for novel phenylamino-thiophen-2-yl-acetonitrile derivatives, a class of compounds with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic pathways, experimental protocols, and the rationale behind methodological choices.
Introduction: The Therapeutic Promise of Thiophene-Based Compounds
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] The incorporation of an α-aminonitrile moiety further enhances the potential of these molecules, as this functional group is a key pharmacophore in a variety of bioactive compounds and a versatile intermediate for the synthesis of more complex nitrogen-containing heterocycles.[8][9][10]
The this compound framework, in particular, combines the favorable electronic and steric properties of the thiophene ring with the structural features of α-aminonitriles, making it an attractive target for the development of novel therapeutic agents. This guide will delve into the primary synthetic routes for accessing these promising molecules, providing both theoretical understanding and practical, field-proven protocols.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound derivatives can be approached through two principal and highly effective methods:
-
The Gewald Reaction followed by functional group manipulation: This two-step approach first constructs the 2-aminothiophene core, which then serves as a versatile intermediate for the introduction of the phenylamino-acetonitrile side chain.
-
The One-Pot Strecker Synthesis: This elegant multicomponent reaction allows for the direct and efficient assembly of the target α-aminonitrile from readily available starting materials.
The choice between these pathways often depends on the availability of starting materials, desired substitution patterns on the thiophene ring, and considerations of overall yield and process efficiency.
Pathway 1: The Gewald Reaction Approach
The Gewald reaction is a powerful and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[2] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
Causality Behind the Gewald Reaction:
The reaction proceeds through a Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization. The choice of base is critical and can influence reaction rates and yields. Morpholine or diethylamine are commonly employed. The reaction is often carried out in solvents like ethanol, which aids in the solubility of sulfur.[11] Recent advancements have also demonstrated the feasibility of solvent-free conditions, offering a greener alternative.
Experimental Protocol: Synthesis of a 2-Aminothiophene Intermediate via the Gewald Reaction
Materials:
-
Appropriate ketone or aldehyde (e.g., acetophenone for a 5-phenyl-substituted thiophene) (1.0 eq)
-
Malononitrile or Ethyl Cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Diethylamine or Morpholine (as catalyst)
-
Ethanol (as solvent)
Procedure:
-
To a stirred mixture of the ketone/aldehyde (1.0 eq), malononitrile/ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add diethylamine or morpholine dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Diagram of the Gewald Reaction Workflow:
Caption: Workflow for the synthesis of a 2-aminothiophene intermediate via the Gewald reaction.
From 2-Aminothiophene to this compound:
Once the 2-aminothiophene intermediate is obtained, the next step involves the introduction of the phenylamino-acetonitrile moiety. This can be achieved through various methods, one of the most common being a variation of the Strecker synthesis where the pre-formed 2-aminothiophene is reacted with an aldehyde and a cyanide source.
Pathway 2: The One-Pot Strecker Synthesis
The Strecker synthesis is a classic and highly efficient multicomponent reaction for the preparation of α-aminonitriles.[12] In the context of our target molecule, this involves the one-pot reaction of 2-thiophenecarboxaldehyde, aniline, and a cyanide source, such as trimethylsilyl cyanide (TMSCN).
Causality Behind the Strecker Synthesis:
This reaction is a prime example of the power of multicomponent reactions in rapidly building molecular complexity. The reaction proceeds through the initial formation of an imine from the condensation of 2-thiophenecarboxaldehyde and aniline. This is followed by the nucleophilic addition of the cyanide ion to the imine carbon. The use of TMSCN is often preferred over alkali metal cyanides due to its better solubility in organic solvents and milder reaction conditions. The reaction can be catalyzed by various Lewis acids or even performed under catalyst-free conditions.[8][9][11]
Experimental Protocol: One-Pot Synthesis of 2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile
Materials:
-
2-Thiophenecarboxaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.1 eq)
-
Acetonitrile (as solvent)
Procedure:
-
To a solution of 2-thiophenecarboxaldehyde (1.0 eq) and aniline (1.0 eq) in acetonitrile, add the catalyst (if used).
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add TMSCN (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 45-90 minutes.[11][13]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Diagram of the Strecker Synthesis Mechanism:
Caption: The two-step mechanism of the Strecker synthesis.
Comparative Analysis of Synthetic Routes
| Feature | Gewald Reaction followed by Modification | One-Pot Strecker Synthesis |
| Efficiency | Generally a two-step process, which can lead to lower overall yields. | A highly efficient one-pot reaction with excellent atom economy. |
| Versatility | Allows for a wider range of substitution patterns on the thiophene ring by varying the initial ketone/aldehyde and cyanoester. | The substitution pattern on the thiophene ring is limited by the availability of the corresponding thiophenecarboxaldehyde. |
| Reaction Conditions | Often requires heating (reflux). | Typically proceeds at room temperature. |
| Purification | May require purification of the intermediate and the final product. | Purification is generally required at the end of the one-pot reaction. |
| Scalability | Both steps are generally scalable. | The one-pot nature makes it attractive for larger-scale synthesis. |
Characterization of this compound Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.
Table of Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Features for 2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile |
| ¹H NMR | Aromatic protons from the phenyl and thiophene rings, a singlet for the methine proton, and a broad singlet for the amine proton. |
| ¹³C NMR | Signals corresponding to the carbons of the phenyl and thiophene rings, the nitrile carbon, and the methine carbon. |
| IR (cm⁻¹) | A characteristic sharp peak for the nitrile group (around 2230-2250 cm⁻¹), and N-H stretching vibrations for the secondary amine. |
| MS (EI) | A molecular ion peak corresponding to the calculated molecular weight. |
Applications and Future Directions
This compound derivatives are promising candidates for drug discovery programs. Their structural features suggest potential activity in several therapeutic areas:
-
Anticancer Agents: Many thiophene derivatives have shown potent anticancer activity, and the addition of the phenylaminoacetonitrile moiety could lead to novel tubulin inhibitors or compounds that induce cell cycle arrest.[4][5][14][15][16]
-
Anticonvulsant Agents: The thiophene core is present in some antiepileptic drugs, and new derivatives could offer improved efficacy and safety profiles.[3][6][7]
Future research in this area should focus on the synthesis of a diverse library of these derivatives with various substituents on both the phenyl and thiophene rings. Subsequent screening for a range of biological activities will be crucial in identifying lead compounds for further development.
Conclusion
This technical guide has outlined two robust and efficient synthetic pathways for the preparation of novel this compound derivatives. Both the Gewald reaction approach and the one-pot Strecker synthesis offer viable routes to these promising compounds. The choice of method will depend on the specific synthetic goals and available resources. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to explore the synthesis and therapeutic potential of this exciting class of molecules.
References
-
An Efficient One-Pot Green Approach for the Synthesis of Α-aminonitriles with Alsba-15 as Nano Tubular Catalytic Reactor. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). Chemistry Central Journal, 5, 64.
- Papadopoulou, M. V., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(11), 3356.
- ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. (2010). Rasayan Journal of Chemistry, 3(3), 450-454.
- Khan, I., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(9), 2999.
- Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 114-120.
- Li, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Cancer Management and Research, 14, 2191–2207.
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega, 6(2), 1269–1277.
- Raghav, M., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (2022). Scientific Reports, 12(1), 16223.
- Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. (2000). Journal of Medicinal Chemistry, 43(6), 1149-1158.
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Anticonvulsant activity of some mannich bases of 2-aminothiophenes having indole-3-carboxaldehyde against strychnine, picrotoxin, lithiumpilocarpine-induced seizures. (2015).
- Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. (2021). Molecules, 26(16), 4983.
- Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2022). RSC Advances, 12(45), 29515–29532.
-
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. (2009). Synthesis, 2009(20), 3467-3471.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Physicochemical Characterization of 2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile
Abstract: The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics dictate a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the in-depth physicochemical characterization of 2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile, an α-aminonitrile derivative incorporating both phenyl and thiophene moieties. While specific experimental data for this compound is not extensively available in public literature, this document outlines the critical parameters to be evaluated and presents authoritative, field-proven protocols for their determination. The focus is not merely on the methods themselves, but on the scientific rationale behind their selection and the interpretation of their results within a drug discovery context. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of new chemical entities.
Introduction and Chemical Identity
2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile belongs to the class of α-aminonitriles, a structural motif present in numerous biologically active compounds. The combination of a thiophene ring (a common bioisostere for a phenyl ring), a phenylamino group, and a nitrile function suggests a rich chemical space for potential biological interactions. A thorough understanding of its fundamental physicochemical properties is the non-negotiable first step in assessing its drug-like potential.
-
IUPAC Name: 2-(phenylamino)-2-(thiophen-2-yl)acetonitrile
-
Molecular Formula: C₁₂H₁₀N₂S
-
Molecular Weight: 214.29 g/mol
-
Chemical Structure:
(Note: Image is a representation)
This guide will detail the essential experimental workflows to populate the physicochemical data profile for this molecule, as summarized in the table below.
Table 1: Target Physicochemical Profile for 2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile
| Property | Symbol | Importance in Drug Development | Target Value Range (General) |
| Melting Point | MP | Purity, stability, and solid-state form characterization | N/A (Purity indicator) |
| Aqueous Solubility | S | Bioavailability, formulation, assay reliability | > 10 µM (Discovery) |
| Lipophilicity | LogP / LogD₇.₄ | Membrane permeability, metabolism, toxicity, promiscuity | 1 - 3 (Lead-like space) |
| Acidity Constant | pKₐ | Ionization at physiological pH, solubility, target binding | Basic pKₐ: 3-9; Acidic pKₐ: 5-10 |
| Chemical Stability | t₁/₂ | Shelf-life, metabolism prediction, formulation | > 24h in relevant media |
Core Physicochemical Characterization Workflow
The characterization of a new chemical entity follows a logical progression, starting from fundamental identity confirmation and moving towards properties that predict its in vivo behavior.
Caption: Physicochemical characterization workflow for a new chemical entity.
Lipophilicity: The Shake-Flask Method for LogD₇.₄
Expertise & Causality: Lipophilicity is arguably the most critical physicochemical parameter in drug discovery, governing the balance between aqueous solubility and membrane permeability. We measure the distribution coefficient (LogD) at a physiological pH of 7.4, rather than the partition coefficient (LogP), because our molecule has a basic secondary amine that will be partially ionized. The shake-flask method is the universally recognized "gold standard" for its accuracy and direct measurement principle.[1][2] We use n-octanol and a phosphate-buffered saline (PBS) solution because this system is the most widely accepted surrogate for partitioning between a lipid bilayer and aqueous physiological fluid.
Detailed Experimental Protocol: Shake-Flask LogD₇.₄
-
Preparation of Phases:
-
Prepare a 1-octanol solution saturated with PBS (pH 7.4).
-
Prepare a PBS solution (pH 7.4) saturated with 1-octanol.
-
Rationale: Mutual saturation of the phases is critical to prevent volume changes during the experiment, which would alter the final concentration measurements.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile in DMSO.
-
-
Partitioning:
-
In a microcentrifuge tube, combine 990 µL of the saturated PBS and 10 µL of the 10 mM DMSO stock to achieve a 100 µM starting aqueous concentration.
-
Add 1000 µL of the saturated 1-octanol.
-
Vortex vigorously for 1 minute, then place on a rotator for 1 hour at room temperature to ensure equilibrium is reached.[3]
-
-
Phase Separation:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to achieve a clean separation of the aqueous and octanol layers.
-
-
Sampling and Analysis:
-
Carefully remove an aliquot from the aqueous (bottom) layer.
-
Carefully remove an aliquot from the octanol (top) layer.
-
Quantify the concentration of the compound in each phase using a validated LC-MS/MS method against a standard curve.
-
-
Calculation:
-
LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Sources
Methodological & Application
Application Note: High-Purity Isolation of Phenylamino-thiophen-2-YL-acetonitrile via Optimized Flash Column Chromatography
Introduction: Significance and Purification Challenges
Phenylamino-thiophen-2-YL-acetonitrile belongs to the 2-aminothiophene class of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, serving as building blocks for antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The purity of such intermediates is paramount, as even minor impurities can derail subsequent synthetic steps or compromise the biological activity and safety of the final compounds.
The purification of this compound presents a distinct set of challenges. Its structure, featuring a polar nitrile group (-C≡N) and a basic secondary amine (-NH-), imparts significant polarity and a tendency to interact strongly with the stationary phase. The basic nitrogen, in particular, can lead to significant band tailing on standard silica gel due to strong, non-ideal interactions with acidic silanol groups on the silica surface.[3] This guide provides a comprehensive, field-proven protocol for the purification of this compound using flash column chromatography, with a special focus on method development and troubleshooting to overcome these specific challenges.
Principle of the Method: Normal-Phase Adsorption Chromatography
This protocol employs normal-phase flash column chromatography, a preparative liquid chromatography technique ideal for purifying gram-scale quantities of organic compounds.[4][5] The fundamental principle relies on the differential adsorption of components from a mixture onto a polar stationary phase (silica gel) and their subsequent elution by a non-polar mobile phase.
-
Stationary Phase: Silica gel, with its surface covered in polar silanol (Si-OH) groups, acts as the adsorbent.
-
Mobile Phase: A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), flows through the column.
-
Separation Mechanism: The crude sample is loaded onto the top of the column. As the mobile phase passes through, a competition for adsorption sites on the silica gel occurs. Non-polar impurities have weak interactions with the silica and are carried along quickly with the mobile phase, eluting first. Polar compounds, like the target this compound, adsorb more strongly and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), we can systematically elute compounds of increasing polarity, achieving effective separation.[6]
Pre-Chromatography Method Development: The Critical Role of TLC
Attempting column chromatography without prior method development via Thin-Layer Chromatography (TLC) is inefficient and often leads to failure. TLC is an indispensable tool for scouting and optimizing the solvent system before committing a sample to the column.[7]
Causality Behind TLC Solvent Selection:
The goal is to identify a mobile phase composition that provides good separation between the target compound and its impurities, with the target compound exhibiting a Retention Factor (Rƒ) of approximately 0.2-0.4 .[6]
-
An Rƒ > 0.5 suggests the compound is not retained strongly enough, and it will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
An Rƒ < 0.2 indicates excessive retention, which can lead to very long elution times and significant band broadening, reducing resolution.[6]
Protocol: TLC Scouting for this compound
-
Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot Plates: Using a capillary tube, spot the solution onto at least three different TLC plates.
-
Develop Plates: Place each plate in a developing chamber containing a different solvent system. Good starting points for a polar compound like this are:
-
System A: 30% Ethyl Acetate in Hexane
-
System B: 5% Methanol in Dichloromethane[8]
-
System C: System B + 1% Triethylamine (Et₃N)
-
-
Visualize and Analyze: After development, visualize the plates under UV light.
-
Assess Separation: Compare the separation of spots in each system.
-
Identify Tailing: Pay close attention to the spot corresponding to the product in System B. The basic amine will likely interact with acidic silica, causing a "comet-like" streak or tail.
-
Confirm the Fix: Observe the same spot in System C. The addition of a small amount of a basic modifier like triethylamine neutralizes the acidic sites on the silica, resulting in a much sharper, more symmetrical spot.[3] This is critical for achieving high resolution on the column.
-
The solvent system that provides the best separation with minimal tailing (System C) will be the basis for the column chromatography mobile phase.
Detailed Purification Protocol
This protocol is designed for the purification of ~1 gram of crude this compound. Adjust the column and solvent volumes accordingly for different scales.
Materials and Reagents
-
Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh)
-
Crude Sample: this compound
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N) - all HPLC grade
-
Apparatus: Glass chromatography column (~40-50 mm diameter), clamps, separatory funnel (for solvent addition), fraction collection tubes, TLC plates, developing chamber, UV lamp.
Step 1: Column Packing (Slurry Method)
The slurry method ensures a homogenous, air-free column packing, which is essential for high resolution.[4]
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer (~1 cm) of sand.[6]
-
Clamp the column perfectly vertically. Close the stopcock.
-
In a beaker, prepare a slurry of silica gel (~40-50 g) in 100% DCM. Stir gently to remove all air bubbles.
-
Using a powder funnel, quickly pour the slurry into the column.
-
Immediately open the stopcock to allow the solvent to drain, while continuously tapping the side of the column gently to encourage even settling of the silica bed.
-
Add more DCM as needed, ensuring the solvent level never drops below the top of the silica bed. A properly packed column will have a firm, level surface.
Step 2: Sample Preparation and Loading (Dry Loading)
For compounds that are highly polar or have limited solubility in the initial mobile phase, dry loading is superior to direct liquid injection. It ensures the sample is introduced as a narrow, concentrated band, maximizing separation efficiency.[9]
-
Dissolve the crude sample (~1 g) in a minimal amount of a solvent in which it is readily soluble (e.g., 5-10 mL of DCM or acetone).
-
To this solution, add a small amount of silica gel (~2-3 g).
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin protective layer of sand (~1 cm) over the sample layer.
Step 3: Elution (Gradient Elution)
A gradient of increasing solvent polarity provides the most robust separation.
-
Carefully fill the column with the initial mobile phase: 0.5% Et₃N in DCM . Do not disturb the sand layer.
-
Open the stopcock and begin collecting fractions (e.g., 20 mL per tube). Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent level drop of ~5 cm/minute is a good target).[6]
-
Start the elution with 2 column volumes of 0.5% Et₃N in DCM . This will elute very non-polar impurities.
-
Gradually increase the solvent polarity by slowly adding a more polar stock solution (e.g., 5% MeOH / 0.5% Et₃N in DCM ) to the solvent reservoir atop the column. A typical gradient might be:
-
0% to 1% MeOH over 4 column volumes.
-
1% to 3% MeOH over 6 column volumes.
-
Hold at 3% MeOH until the product has fully eluted.
-
Step 4: Fraction Monitoring and Product Isolation
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution profile.
-
The fractions containing only the pure target compound (single spot by TLC with the correct Rƒ) should be combined in a round-bottom flask.[10]
-
Remove the solvent from the combined pure fractions using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
-
The resulting solid or oil is the purified this compound. Confirm its identity and purity using analytical techniques such as NMR, LC-MS, or melting point.
Data Summary and Visualization
Workflow for Purification
The following diagram outlines the logical flow of the purification protocol, from initial analysis to the final isolated product.
Caption: Workflow for the purification of this compound.
Table of Key Chromatographic Parameters
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography.[4] |
| Sample Loading | Dry Loading on Silica Gel | Prevents band broadening for polar compounds, improves resolution.[6][9] |
| Mobile Phase A | 0.5% Triethylamine (Et₃N) in Dichloromethane (DCM) | Base additive prevents tailing of the amine; DCM is a good starting solvent.[3] |
| Mobile Phase B | 5% Methanol (MeOH), 0.5% Et₃N in DCM | The polar modifier used to increase the eluting strength of the mobile phase. |
| Elution Profile | Gradient: 0% to 5% of Mobile Phase B | Ensures separation of compounds with a wide range of polarities. |
| Target Rƒ (TLC) | ~0.2 - 0.4 | Provides the optimal balance between retention and elution for good separation.[6] |
| Monitoring | TLC with UV visualization | Allows for rapid identification of fractions containing the pure product.[10] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking / Tailing Bands | Amine interacting with acidic silica. | Ensure 0.5-1% triethylamine is present in the mobile phase throughout the run.[3] |
| Poor Separation | Incorrect solvent system; Column overloaded; Poor column packing. | Re-optimize the solvent system using TLC. Reduce sample load. Repack the column carefully, ensuring no cracks or air bubbles. |
| Product Not Eluting | Mobile phase is not polar enough. | Increase the percentage of the polar modifier (methanol) in the mobile phase. If necessary, switch to a more polar solvent system. |
| Cracked Silica Bed | Column ran dry; Drastic solvent polarity change. | Never let the solvent level drop below the top of the silica. Ensure the gradient change is gradual. |
References
-
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
-
University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]
-
Ebere, E. C. (2019). Applications of Column, Paper, Thin Layer and Ion Exchange Chromatography in Purifying Samples: Mini Review. SF Journal of Pharmaceutical and Analytical Chemistry, 2(2). [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Głowniak, K., et al. (2006). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Journal of Planar Chromatography – Modern TLC, 19, 297-301. [Link]
-
El-Sayed, M. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100799. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. reddit.com [reddit.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Phenylamino-thiophen-2-YL-acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical quantification of Phenylamino-thiophen-2-YL-acetonitrile, a key intermediate in pharmaceutical synthesis. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed to ensure accuracy, precision, and reliability. The methodologies are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).
Introduction: The Importance of Accurate Quantification
This compound serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its purity and concentration directly impact the yield and quality of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount for process control, quality assurance, and regulatory compliance. This application note details validated analytical procedures that provide the necessary sensitivity, specificity, and accuracy for this purpose.
The choice of analytical method depends on several factors, including the sample matrix, the required level of sensitivity, and the available instrumentation. Here, we focus on two primary chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds, offering high sensitivity and structural information.
All methods described herein are designed to be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and reliable method for the routine quantification of this compound in various samples. The method's specificity, linearity, accuracy, and precision make it ideal for quality control and stability testing.[3]
Principle of HPLC-UV
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the resulting peak area is proportional to its concentration.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and water is a common choice for reverse-phase HPLC.[4] The exact ratio should be optimized to achieve good separation and peak shape. For example, a starting point could be Acetonitrile:Water (60:40 v/v). The mobile phase should be filtered and degassed before use.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax) for optimal sensitivity. Aromatic compounds typically exhibit strong UV absorbance.[5]
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-UV Method Validation Parameters
The following table summarizes typical performance characteristics for a validated HPLC-UV method, based on ICH guidelines.[3][6][7]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the test concentration | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% | Intraday: 0.8%, Interday: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.5% |
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the quantification of this compound, especially at low concentrations or in complex matrices. The mass spectrometer provides structural information, enhancing the certainty of identification. Thiophene derivatives are amenable to GC analysis.[8][9][10]
Principle of GC-MS
In GC, the sample is vaporized and injected into a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum that is a unique fingerprint of the compound. For quantification, specific ions are monitored (Selected Ion Monitoring, SIM), which provides excellent sensitivity and selectivity.
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. (This program should be optimized for the specific instrument and column.)
Injector Temperature: 250 °C.
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. The characteristic ions of this compound should be determined from a full scan acquisition of a standard.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare calibration standards by serial dilution.
-
Dissolve the sample in the same solvent and filter if necessary.
GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | - | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.2% |
| Precision (% RSD) | Intraday: ≤ 5.0%, Interday: ≤ 5.0% | Intraday: 2.5%, Interday: 4.1% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 ng/mL |
| Specificity | Ion ratio confirmation | Consistent ion ratios (±15%) |
GC-MS Workflow Diagram
Caption: GC-MS workflow for quantification.
UV-Vis Spectrophotometry: A Screening Tool
UV-Vis spectrophotometry can be used as a simple and rapid method for the estimation of this compound, particularly for in-process controls where high accuracy and specificity are not the primary requirements.
Principle
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The presence of the aromatic phenyl and thiophene rings, along with the nitrile group, will result in characteristic UV absorption.[11][12] However, simple nitriles often do not show strong absorption above 200 nm, so the aromatic portions of the molecule are key to this method's utility.
Protocol
-
Determine λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) from 200-400 nm to determine the wavelength of maximum absorbance.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.
Note: This method is susceptible to interference from other UV-absorbing compounds in the sample matrix. Therefore, its use should be justified and may not be suitable for final product release testing.
Conclusion
This application note has outlined robust and reliable analytical methods for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix. For routine quality control, HPLC-UV is often the method of choice due to its simplicity and robustness. For trace analysis or in the presence of interfering compounds, the higher selectivity and sensitivity of GC-MS are advantageous. All methods must be thoroughly validated to ensure the reliability of the generated data, in accordance with regulatory expectations.[2][3]
References
- AMSbiopharma. (2025, July 22).
- ICH. (2023, November 30).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- YouTube. (2024, October 31).
- ResearchGate.
- International Journal of Research and Review. (2025, August 8).
- PubMed.
- ACS Publications. (2021, March 18). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry.
- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Calgary. Ch20: Spectroscopy Analysis : Nitriles.
- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
- KBV Research. Why is Acetonitrile Used in HPLC?.
- Chromatography Forum. (2013, February 20). Regarding the GC program to detect the compound Thiophene.
- YouTube. (2024, February 18).
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. kbvresearch.com [kbvresearch.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regarding the GC program to detect the compound Thiophene. - Chromatography Forum [chromforum.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for In Vitro Characterization of Phenylamino-thiophen-2-YL-acetonitrile
Authored by: Senior Application Scientist, Gemini Labs
Abstract
This document provides a comprehensive guide for the in vitro characterization of novel compounds based on the Phenylamino-thiophen-2-YL-acetonitrile scaffold. Recognizing that the specific biological target of a new chemical entity is often unknown, this guide presents a logical, tiered workflow. It begins with foundational cytotoxicity assessments to establish viable concentration ranges, proceeds to hypothesis-driven assays against common drug target classes such as protein kinases and G-protein coupled receptors (GPCRs), and culminates in methods to elucidate downstream effects on cellular signaling pathways. Each protocol is designed as a self-validating system, with detailed explanations for experimental choices and inclusion of essential controls to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel therapeutic candidates.
Introduction: The Thiophene Scaffold and a Strategy for Characterization
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Compounds incorporating the this compound core represent a promising, yet underexplored, chemical space. Given the structural motifs, potential activities could range from enzyme inhibition to receptor modulation.[3]
A robust and systematic in vitro evaluation is paramount to uncovering the therapeutic potential of a novel compound. This guide outlines a multi-step strategy to efficiently characterize the biological activity of this compound derivatives. The workflow is designed to first establish a safe therapeutic window and then to identify a specific molecular target and mechanism of action.
Figure 1: A tiered workflow for the in vitro characterization of a novel compound.
Foundational Assay: Cell Viability and Cytotoxicity
Rationale: Before investigating specific mechanisms, it is critical to determine the concentration range at which the compound affects cell viability. This step distinguishes targeted anti-proliferative or cytotoxic effects from non-specific toxicity and establishes the appropriate concentration range for subsequent, more sensitive assays. The MTT assay is a widely used, colorimetric method that measures the metabolic activity of living cells.[4]
Protocol 2.1: MTT Cell Viability Assay
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]
Materials:
-
This compound (Test Compound)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the Test Compound in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Self-Validation/Controls:
-
Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This is critical to ensure the solvent itself is not causing toxicity.
-
Untreated Control: Add 100 µL of fresh medium only (represents 100% viability).
-
Blank Control: Add 100 µL of medium to empty wells (no cells) for background subtraction.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100
-
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.150 | 92.0% |
| 10 | 0.630 | 50.4% |
| 100 | 0.110 | 8.8% |
Table 1: Example data from an MTT assay used to determine the IC₅₀ of a hypothetical compound.
Hypothesis-Driven Target-Specific Assays
Based on the compound's structure, a logical next step is to test its activity against common drug targets like protein kinases. Many small molecule inhibitors target the ATP-binding site of kinases.[5]
Protocol 3.1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
Rationale: Kinase assays are essential for determining if a compound can directly inhibit a specific kinase's enzymatic activity.[6] A radiometric assay using [γ-³²P]-ATP is a highly sensitive and direct method to measure the transfer of a phosphate group from ATP to a substrate peptide.[7]
Principle: A purified, active kinase enzyme phosphorylates a specific substrate peptide using [γ-³²P]-ATP. In the presence of an inhibitor, this phosphorylation is reduced. The reaction mixture is then spotted onto a filter membrane that binds the phosphorylated peptide, while the unbound [γ-³²P]-ATP is washed away. The amount of radioactivity remaining on the filter is proportional to the kinase activity.
Figure 2: Workflow for a radiometric kinase inhibition filter binding assay.
Materials:
-
Purified, active kinase (e.g., a member of the JAK or SRC family)
-
Specific substrate peptide for the chosen kinase
-
[γ-³²P]-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Test Compound (this compound)
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)
-
Phosphocellulose filter paper (e.g., P81)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail and scintillation counter
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixtures. The final volume is typically 25 µL.
-
Add 5 µL of kinase buffer.
-
Add 5 µL of Test Compound at various concentrations (prepared in buffer with a constant percentage of DMSO).
-
Add 5 µL of the substrate peptide/kinase mixture.
-
-
Controls (Self-Validation):
-
100% Activity Control: Add 5 µL of vehicle (e.g., buffer with DMSO) instead of the test compound.
-
Positive Control: Add 5 µL of a known inhibitor at a concentration expected to give >90% inhibition.
-
Background Control: A reaction mix with no substrate peptide to measure background signal.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of [γ-³²P]-ATP solution (diluted in kinase buffer to a final concentration near the Kₘ for the kinase, e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Spotting: Stop the reaction by adding 25 µL of the reaction mixture onto a labeled square of the phosphocellulose filter paper.
-
Washing: Immediately place the filter paper into a large beaker of stop solution (75 mM phosphoric acid). Wash three times for 5 minutes each with fresh stop solution to remove unbound ATP.
-
Counting: After the final wash, dry the filter paper (e.g., with acetone). Place each filter square into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Subtract the background control CPM from all other readings.
-
Calculate the percent inhibition for each compound concentration:
-
% Inhibition = 100 - [ (CPM of Test Compound / CPM of 100% Activity Control) * 100 ]
-
-
Plot % Inhibition against the log of compound concentration to determine the IC₅₀ value.
Protocol 3.2: Competitive Radioligand Binding Assay
Rationale: The structure of this compound may allow it to bind to receptors, such as GPCRs.[3] A competitive binding assay is the gold standard for determining a compound's ability to bind to a specific receptor and for quantifying its binding affinity (Ki).[8][9]
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with known affinity for the receptor) for binding to a receptor source (e.g., cell membranes expressing the receptor). A decrease in the amount of bound radioligand indicates that the test compound is binding to the receptor.[10][11]
Materials:
-
Receptor source: Cell membranes prepared from a cell line overexpressing the target receptor (e.g., a bradykinin receptor).
-
Radiolabeled ligand (e.g., ³H-bradykinin) with high specific activity.
-
Test Compound (this compound).
-
Unlabeled known ligand for defining non-specific binding.
-
Binding buffer (composition is receptor-dependent).
-
96-well filter plates with glass fiber filters (GF/C).
-
Vacuum manifold for plate harvesting.
-
Scintillation cocktail and microplate scintillation counter.
Step-by-Step Methodology:
-
Assay Plate Setup: Add the following to each well of a 96-well plate:
-
25 µL of Test Compound at various concentrations.
-
25 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kₑ).
-
50 µL of binding buffer.
-
-
Controls (Self-Validation):
-
Total Binding: Wells containing radioligand and receptor membranes but no competing compound.
-
Non-specific Binding (NSB): Wells containing radioligand, receptor membranes, and a high concentration of an unlabeled known ligand to saturate all specific binding sites.
-
-
Initiate Binding: Add 100 µL of the receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Harvesting: Rapidly separate the bound from free radioligand by filtering the contents of the plate through the GF/C filter plate using a vacuum manifold. The membranes with the bound ligand are trapped on the filter.
-
Washing: Quickly wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
Calculate % Inhibition: % Inhibition = 100 - [ (CPM in presence of Test Compound - NSB) / (Specific Binding) * 100 ]
-
Plot % Inhibition against the log of the test compound concentration to determine the IC₅₀.
-
The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Elucidating Mechanism of Action: Signaling Pathway Analysis
Rationale: If a compound inhibits a kinase or binds to a receptor, the next logical step is to confirm this engagement in a cellular context and investigate its effect on downstream signaling pathways.[12][13] Western blotting is a powerful technique to measure changes in the phosphorylation status or expression level of key proteins within a signaling cascade.[14]
Protocol 4.1: Western Blot for Phospho-Protein Analysis
Principle: Cells are treated with the test compound, and then stimulated if necessary to activate a specific signaling pathway. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for a phosphorylated protein of interest (e.g., phospho-STAT5 if a JAK kinase is the target) and a total protein control. A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection. A change in the ratio of phosphorylated to total protein indicates an effect on the signaling pathway.
Figure 3: General experimental workflow for Western blot analysis.
Materials:
-
Cell line known to have an active signaling pathway of interest.
-
Test Compound, agonist/stimulant (if needed), and known inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (one for the phosphorylated target, one for the total protein target).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with the Test Compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ from the viability or kinase assay) for a specified time. Include vehicle and positive control inhibitor treatments.
-
Stimulation (if required): If the pathway is not basally active, stimulate all wells (except the unstimulated control) with an appropriate agonist (e.g., a cytokine like EPO to activate the JAK-STAT pathway) for a short period (e.g., 15-30 minutes).
-
Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-protein, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to serve as a loading control.
Data Analysis:
-
Use densitometry software to quantify the band intensity for the phosphorylated protein and the total protein for each sample.
-
Calculate the ratio of phospho-protein to total protein to normalize for any loading differences.
-
Compare the normalized ratios across different treatments to determine the effect of the this compound compound on the signaling pathway.
References
-
O'Donnell, M. J., et al. (n.d.). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. MDPI. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]
-
Luchman, H. A., et al. (2009). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
-
Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
-
Khorchide, M., et al. (n.d.). Cell viability assay of chemical compounds used in the experiments. ResearchGate. [Link]
-
Li, L., et al. (2015). Analysis of the ways and methods of signaling pathways in regulating cell cycle of NIH3T3 at transcriptional level. BMC Developmental Biology. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Request PDF. (n.d.). In-vitro Techniques to Study Cell Signaling. ResearchGate. [Link]
-
Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. [Link]
-
Samir, E. M., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link]
-
Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
-
Sage, D., et al. (2005). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record Part A: Discoveries in Molecular, Cellular, and Evolutionary Biology. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]
-
Jakubczyk, D. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Vera, J., et al. (n.d.). Strategies to Investigate Signal Transduction Pathways with Mathematical Modelling. Semantic Scholar. [Link]
-
Health Sciences Library System. (n.d.). Signaling pathways. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Analysis of the ways and methods of signaling pathways in regulating cell cycle of NIH3T3 at transcriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Phenylamino-thiophen-2-YL-acetonitrile
Authored by: Senior Application Scientist
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from discovery to a potential therapeutic agent is a rigorous process, with safety and efficacy being paramount. Phenylamino-thiophen-2-YL-acetonitrile, a member of the thiophene class of compounds, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by thiophene derivatives.[1] These activities span anti-inflammatory, anti-microbial, and anti-cancer properties.[1] However, this potential therapeutic benefit must be carefully weighed against any inherent cytotoxicity. Early and comprehensive in vitro cytotoxicity assessment is therefore not merely a regulatory requirement but a critical step in drug development. It allows for the early identification of compounds with unfavorable safety profiles, thereby saving valuable time and resources.[2][3]
This guide provides a detailed framework for evaluating the cytotoxic potential of this compound using a panel of robust, cell-based assays. We will delve into the principles behind each assay, provide step-by-step protocols, and offer insights into data interpretation. The proposed workflow is designed to not only quantify cell death but also to begin to elucidate the underlying mechanisms, such as necrosis, apoptosis, or autophagy.
A Tiered Approach to Cytotoxicity Assessment
A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic profile. We recommend a tiered strategy, beginning with general measures of cell viability and progressing to more specific assays to dissect the mechanism of cell death.
Caption: Caspase-3/7 assay workflow.
Autophagy Assay: Monitoring Autophagosome Formation
Principle: Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis. [4]It involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for degradation. [4]Autophagy detection kits often utilize a fluorescent probe that specifically labels autophagosomes and autolysosomes. An increase in the fluorescence intensity indicates an induction of autophagy. [5] Protocol: Autophagy Detection Assay [4][5][6]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips in a multi-well plate. Treat the cells with this compound as described previously. Include a positive control for autophagy induction, such as rapamycin or starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS). [6][7]2. Staining: Prepare the autophagy detection reagent according to the manufacturer's protocol. This usually involves diluting a stock solution in culture medium without serum or phenol red.
-
Incubation with Stain: Remove the treatment medium and add the staining solution to the cells. Incubate for 30 minutes to 1 hour at 37°C, protected from light.
-
Washing: Wash the cells with 1X Assay Buffer to remove the excess stain.
-
Analysis: The stained cells can be analyzed by fluorescence microscopy, flow cytometry, or a fluorescence microplate reader. [6]For microscopy, use a standard FITC filter set. For flow cytometry, use the appropriate laser and emission filters (e.g., excitation at 590 nm and emission at 620 nm for red probes). [5] Data Presentation: Mechanistic Assays
| Compound Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Autophagy Induction (Fold Change) |
| 0 (Vehicle Control) | 1.0 | 1.0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Conclusion and Future Directions
The suite of assays described in this application note provides a robust and comprehensive framework for the initial cytotoxic characterization of this compound. By employing a tiered approach, researchers can efficiently move from broad assessments of cell viability to more nuanced investigations of the underlying cell death mechanisms. The data generated will be invaluable for making informed decisions regarding the continued development of this and other novel thiophene-based compounds. Should significant cytotoxic activity be observed, further studies, such as Annexin V/PI staining for apoptosis confirmation, western blotting for key apoptotic or autophagic proteins, and assessment of mitochondrial membrane potential, would be warranted to further elucidate the precise molecular pathways involved.
References
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
BMG LABTECH. Cytotoxicity assays – what your cells don't like. [Link]
-
Bio-Rad Antibodies. Autophagy Assay Red Detection Kit. [Link]
-
Cell Biologics, Inc. LDH Assay. [Link]
-
National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Luminex Corporation. Muse® Autophagy LC3-antibody Based Kit User's Guide. [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
-
ResearchGate. ab139484 Autophagy Detection Kit. [Link]
-
Cell Biolabs, Inc. Cell Viability and Cytotoxicity Assay. [Link]
-
ResearchGate. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]
-
SpringerLink. Tetrahydrofuran as solvent in dental adhesives: cytotoxicity and dentin bond stability. [Link]
-
ResearchGate. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. [Link]
-
ResearchGate. Can I use Acetonitrile as a solvent for in vitro drug cytotoxicity study if my final acetonitrile concentration in media is 0.25-0.5%?. [Link]
-
PubMed. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. [Link]
-
National Center for Biotechnology Information. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. [Link]
-
MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Meter™ Autophagy Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
Application Notes & Protocols for Investigating the Anti-inflammatory Potential of Phenylamino-thiophen-2-YL-acetonitrile
Introduction: The Therapeutic Promise of Thiophene Scaffolds in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, thiophene-based compounds have emerged as a privileged structural motif, present in several clinically approved anti-inflammatory drugs.[1] Phenylamino-thiophen-2-YL-acetonitrile represents a promising, yet under-investigated, scaffold within this class. Its unique combination of a thiophene core, a phenylamino group, and an acetonitrile moiety suggests the potential for multi-targeted anti-inflammatory activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the anti-inflammatory properties of this compound and its derivatives. The protocols outlined herein are designed to be self-validating, with a focus on elucidating the compound's mechanism of action, from initial in vitro screening to preliminary in vivo validation.
Hypothesized Mechanism of Action: A Multi-pronged Approach to Inflammation Control
Based on the known anti-inflammatory properties of related thiophene derivatives, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are critical for the production of pro-inflammatory prostaglandins.[2][3] The structural features of this compound suggest it may interact with the active site of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[2]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5] Thiophene derivatives have been shown to interfere with this pathway, and it is plausible that this compound could inhibit the activation and nuclear translocation of NF-κB.[6][7]
-
Suppression of Pro-inflammatory Cytokine Production: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are key mediators of the inflammatory cascade.[1] By targeting upstream signaling pathways like NF-κB, this compound may effectively reduce the production of these critical inflammatory molecules.[8]
The following experimental protocols are designed to systematically test these hypotheses.
Experimental Workflows & Protocols
Part 1: In Vitro Characterization of Anti-inflammatory Activity
The initial phase of investigation focuses on cell-based assays to determine the direct anti-inflammatory effects of this compound and to establish a preliminary safety profile.
Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not a result of general cytotoxicity. This assay will determine the concentration range of the compound that is non-toxic to cells.
Protocol: MTT Assay
-
Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Recommended Condition |
| Cell Line | RAW 264.7 or THP-1 |
| Seeding Density | 1 x 10^5 cells/well |
| Compound Conc. | 0.1 - 100 µM (or as determined by preliminary tests) |
| Incubation Time | 24 hours |
| Readout | Absorbance at 570 nm |
Rationale: To evaluate the compound's ability to suppress key inflammatory mediators, we will measure the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Protocol: NO and PGE2 Quantification
-
Cell Culture and Stimulation: Seed RAW 264.7 cells as described in 1.1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure absorbance at 540 nm. A standard curve using sodium nitrite should be generated.
-
-
Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
| Parameter | Recommended Condition |
| Cell Line | RAW 264.7 |
| Stimulant | LPS (1 µg/mL) |
| Compound Treatment | Pre-incubation for 1 hour |
| Incubation Time | 24 hours post-LPS stimulation |
| Readout | Griess Assay (NO), ELISA (PGE2) |
| Positive Control | Indomethacin or a known COX-2 inhibitor[9] |
Rationale: This protocol assesses the compound's ability to suppress the production of key pro-inflammatory cytokines, providing insight into its immunomodulatory effects.[10]
Protocol: Cytokine ELISA
-
Cell Culture and Treatment: Follow the same procedure as in 1.2 for cell seeding, pre-treatment with this compound, and LPS stimulation.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the 24-hour incubation period.
-
ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.
| Parameter | Recommended Condition |
| Cell Line | RAW 264.7 or THP-1 |
| Stimulant | LPS (1 µg/mL) |
| Compound Treatment | Pre-incubation for 1 hour |
| Incubation Time | 24 hours post-LPS stimulation |
| Readout | ELISA for TNF-α, IL-6, IL-1β |
| Positive Control | Dexamethasone |
Rationale: To determine if the anti-inflammatory effects of this compound are mediated through the NF-κB pathway, we will assess the nuclear translocation of the p65 subunit.[6]
Protocol: Immunofluorescence for NF-κB p65 Translocation
-
Cell Culture: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat the cells with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: In unstimulated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, p65 will translocate to the nucleus. An effective inhibitor will prevent this translocation.
Caption: In Vitro Workflow for Anti-inflammatory Profiling.
Part 2: In Vivo Validation of Anti-inflammatory Efficacy
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a relevant animal model of acute inflammation.
Rationale: This is a widely used and well-characterized model of acute inflammation, suitable for the initial in vivo screening of potential anti-inflammatory drugs.[11][12]
Protocol: Murine Paw Edema Assay
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Groups 3-5: this compound at three different doses (e.g., 10, 20, 40 mg/kg), administered orally or intraperitoneally.
-
-
Compound Administration: Administer the respective treatments to each group.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
| Parameter | Recommended Condition |
| Animal Model | Wistar rats or Swiss albino mice |
| Induction Agent | 1% Carrageenan solution |
| Compound Doses | 10, 20, 40 mg/kg (or as determined by toxicology studies) |
| Administration Route | Oral or Intraperitoneal |
| Readout | Paw volume measurement via plethysmometry |
| Positive Control | Indomethacin (10 mg/kg) |
Rationale: To assess the compound's effect on systemic inflammation and cytokine production in vivo.[13]
Protocol: Murine Systemic Inflammation
-
Animal Grouping and Treatment: As described in 2.1.
-
LPS Administration: One hour after compound administration, inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.
-
Blood Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood samples via cardiac puncture under anesthesia.
-
Serum Separation: Separate the serum by centrifugation.
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.
-
Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.
Data Interpretation and Next Steps
-
Potent In Vitro Activity: Significant inhibition of NO, PGE2, and pro-inflammatory cytokines at non-toxic concentrations suggests a direct anti-inflammatory effect.
-
NF-κB Pathway Involvement: Prevention of NF-κB p65 nuclear translocation provides a strong indication of the compound's mechanism of action.
-
In Vivo Efficacy: A dose-dependent reduction in paw edema and systemic cytokine levels in the in vivo models would validate the in vitro findings and establish the compound as a promising lead for further development.
Should this compound demonstrate significant anti-inflammatory potential in these initial studies, further investigations would be warranted. These could include more chronic models of inflammation (e.g., collagen-induced arthritis), detailed pharmacokinetic and pharmacodynamic studies, and structure-activity relationship (SAR) studies to optimize the compound's potency and drug-like properties.
References
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC. (2025). PubMed Central.
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
- Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. (2022). PubMed.
- Regulation of NF-κB by TNF Family Cytokines - PMC. (n.d.). NIH.
- In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC. (2021). PubMed Central.
- Substituted phenylthiophenylamines with antiinflamm
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed.
- Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. (2024). MDPI.
- (PDF) Synthesis and Evaluation of Analgesic and Anti-inflammatory Activities of Most Active Antioxidant Derivatives of Embelin. (2016).
- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023).
- Thiophene-Based Compounds with Potential Anti-Inflamm
- (PDF) Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. (2025).
- (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025).
- In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp - PMC. (n.d.). NIH.
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI.
- The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. (n.d.). MDPI.
- Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evalu
- Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. (n.d.). PubMed.
- Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC. (n.d.). NIH.
- Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
- NF-κB Inhibitors-NF-κB Signaling P
- Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen deriv
- Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene deriv
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells. (n.d.). PubMed.
- Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Anti-inflammatory Effect of Pratol in LPS-stimulated RAW 264.7 Cells via NF-κB Signaling Pathways. (n.d.).
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes & Protocols: In Vitro Evaluation of Phenylamino-thiophen-2-YL-acetonitrile and its Analogs in Cancer Cell Line Studies
Introduction
The thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic properties, including significant anticancer activity.[2] The mechanisms underlying their cytotoxicity are diverse and include the induction of apoptosis, inhibition of key signaling kinases, and interaction with tubulin.[1][3] Phenylamino-thiophen-2-YL-acetonitrile represents a promising, yet underexplored, chemical entity within this class. The presence of the thiophene ring, a phenylamino group, and a nitrile moiety suggests potential for multiple interactions with biological targets relevant to cancer cell proliferation and survival.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound (referred to herein as "the compound") or its analogs. As a Senior Application Scientist, my objective is not merely to list procedural steps but to provide the causal logic behind experimental design, ensuring that the data generated is robust, reproducible, and mechanistically informative for researchers in oncology and drug development. The following protocols are designed as a self-validating system, progressing from broad cytotoxicity screening to more focused mechanistic assays.
Part 1: Foundational Cytotoxicity Assessment & Selectivity Profiling
The initial and most critical step in evaluating any novel anticancer agent is to quantify its cytotoxic or cytostatic effect across a panel of cancer cell lines.[4] This is typically expressed as the half-maximal inhibitory concentration (IC50), a key metric for comparing compound potency.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. Its principle lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active (i.e., viable) cells.[6] The intensity of the resulting color is directly proportional to the number of viable cells.[7]
Data Presentation: Comparative Cytotoxicity (IC50)
A crucial aspect of early-stage drug discovery is assessing selective toxicity—the ability of a compound to kill cancer cells while sparing normal, healthy cells. Therefore, it is imperative to test the compound on both cancerous and non-tumorigenic cell lines. The data should be summarized for clear comparison.
Table 1: Example IC50 Profile of this compound
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Hypothetical Value | 1.2 ± 0.2 |
| HCT116 | Colon Carcinoma | Hypothetical Value | 0.6 ± 0.09 |
| U-87 MG | Glioblastoma | Hypothetical Value | 0.9 ± 0.15 |
| MCF-10A | Non-tumorigenic Breast | Hypothetical Value | > 10 |
Note: The data presented above are for illustrative purposes. Values are typically presented as mean ± standard deviation from at least three independent experiments.
Experimental Workflow: From Culture to IC50 Determination
The overall process follows a logical progression from initial cell culture to final data analysis. This systematic approach ensures consistency and reliability of the results.
Conclusion
This document outlines a systematic, multi-assay approach for the initial in vitro characterization of this compound as a potential anticancer agent. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can build a comprehensive biological profile of the compound. The causality-driven protocols and data interpretation frameworks provided herein are designed to ensure the generation of high-quality, reliable data essential for making informed decisions in the drug discovery pipeline. Further investigation using techniques such as Western blotting to confirm the modulation of key proteins in the proposed signaling pathway (e.g., Bcl-2, Bax, Caspase-3) would be a logical next step to solidify these initial findings.
[5]***
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. [Link]
-
Apoptosis detection protocol using the Annexin-V and PI kit. (2024). Bio-protocol. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Center for Biotechnology Information. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research. [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. (2022). JoVE. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). PubMed. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. [Link]
-
Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. (2024). Clinical Cancer Investigation Journal. [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2025). ResearchGate. [Link]
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). National Center for Biotechnology Information. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PubMed. [Link]
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). ResearchGate. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025). ResearchGate. [Link]
-
Selective toxicity of the tricyclic thiophene NSC 652287 in renal carcinoma cell lines: differential accumulation and metabolism. (n.d.). PubMed. [Link]
-
Cytotoxic action of maleimide derivative 1-(4-Cl-benzyl)-3-chloro-4-(CF(3)-phenylamino)-1H-pyrrole-2,5-dione toward mammalian tumor cells and its capability to interact with DNA. (2025). ResearchGate. [Link]
Sources
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
"experimental setup for testing Phenylamino-thiophen-2-YL-acetonitrile as a kinase inhibitor"
Application Note & Protocol
Topic: Experimental Framework for the Characterization of Phenylamino-thiophen-2-YL-acetonitrile (PTAC) as a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This makes them a major class of "druggable" targets in modern therapeutic development.[2] The identification and rigorous characterization of novel, potent, and selective kinase inhibitors are therefore paramount. This document provides a comprehensive experimental framework for evaluating a novel compound, this compound (referred to herein as PTAC), as a potential kinase inhibitor. The protocols and methodologies outlined here follow a logical progression from initial biochemical potency determination to mechanism of action studies, selectivity profiling, and validation in a cellular context. By integrating biochemical, biophysical, and cell-based assays, this guide is designed to provide researchers with a robust, self-validating system to thoroughly characterize novel kinase inhibitors and make informed decisions for further development.
Introduction: The Rationale for Kinase Inhibitor Characterization
The journey of a kinase inhibitor from a promising chemical entity to a potential therapeutic agent is a multi-step process requiring meticulous evaluation.[2] The initial step is to confirm that the compound inhibits the intended target kinase and to quantify its potency.[2] However, a simple potency value (e.g., IC50) is insufficient. A thorough understanding of its mechanism of action (MoA), selectivity across the kinome, and activity within the complex environment of a living cell is essential for predicting its therapeutic potential and potential liabilities.[3][4]
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to signal transduction.[5] Most small molecule inhibitors target the highly conserved ATP-binding site, making selectivity a significant challenge.[6] Therefore, a robust testing cascade must be employed to build a comprehensive profile of the inhibitor. This application note details such a cascade, using PTAC as a model compound, and explains the causality behind each experimental choice.
The Experimental Cascade: A Multi-Faceted Approach
Our approach is designed as a sequential workflow. Each stage provides critical data that informs the next, creating a complete biological and pharmacological profile of the test compound.
Figure 1. Overall workflow for kinase inhibitor characterization.
Phase 1: Foundational Biochemical Analysis
This phase focuses on answering the most fundamental questions: Does the compound inhibit the target kinase, how potent is it, and how does it interact with the enzyme's active site?
Pre-Experimental Preparation
Causality: Proper preparation is critical for reproducible results. Poor solubility or inaccurate concentration determination can invalidate all subsequent data.
-
Compound Handling: Prepare a high-concentration stock solution of PTAC (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Store at -20°C or -80°C.
-
Assay Plate Selection: Use low-volume, white, opaque 384-well plates for luminescence-based assays to maximize signal and minimize well-to-well crosstalk.
-
Kinase and Substrate: Obtain high-purity, active recombinant kinase and a corresponding validated substrate peptide or protein. The choice of kinase will depend on the therapeutic area of interest (e.g., Src for oncology).[7]
Protocol: IC50 Determination via Luminescence-Based Kinase Assay
Principle: We will determine the half-maximal inhibitory concentration (IC50), which measures the compound concentration required to inhibit 50% of the kinase's enzymatic activity.[2][8] We will use the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the reaction.[9] A lower ADP level corresponds to higher kinase inhibition.
Protocol Steps:
-
Compound Titration: Prepare a serial dilution of the PTAC stock solution. A common approach is an 11-point, 3-fold serial dilution starting from 100 µM.
-
Reaction Setup:
-
Add 2.5 µL of kinase/substrate solution to each well of a 384-well plate.
-
Add 0.5 µL of diluted PTAC or DMSO (as a 0% inhibition control) to the appropriate wells.
-
Include a "no kinase" control for background subtraction (100% inhibition).
-
-
Initiate Reaction: Add 2 µL of ATP solution to all wells to start the kinase reaction.
-
Causality: The ATP concentration is a critical parameter. For initial IC50 determination and to compare inhibitors, the ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase.[8][10] This provides a standardized condition, as IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration.[6]
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Readout: Measure luminescence using a plate reader.
Data Analysis: Calculating the IC50 Value
-
Normalize Data: Convert raw luminescence units (RLU) to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_kinase) / (RLU_DMSO - RLU_no_kinase))
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the PTAC concentration.
-
Curve Fitting: Use a non-linear regression model (four-parameter variable slope) to fit the data and determine the IC50 value.[11]
Table 1: Example IC50 Data Presentation
| PTAC Conc. (µM) | Log [PTAC] | % Inhibition (Mean) |
| 100.000 | -4.00 | 98.5 |
| 33.333 | -4.48 | 95.2 |
| 11.111 | -4.95 | 89.1 |
| 3.704 | -5.43 | 75.4 |
| 1.235 | -5.91 | 52.3 |
| 0.412 | -6.38 | 28.9 |
| 0.137 | -6.86 | 12.1 |
| 0.046 | -7.34 | 5.6 |
| 0.015 | -7.82 | 2.1 |
| 0.005 | -8.30 | 0.9 |
| 0.000 | -inf | 0.0 |
| Calculated IC50 | 1.15 µM |
Protocol: Mechanism of Action (MoA) - ATP Competition
Principle: To determine if PTAC inhibits the kinase by competing with ATP, we will measure its IC50 at various ATP concentrations.[2] For a competitive inhibitor, the apparent IC50 will increase as the concentration of the competing substrate (ATP) increases.[6]
Protocol Steps:
-
Perform the complete IC50 determination protocol (Section 3.2) under three different conditions:
-
Low ATP (e.g., at the Km value)
-
Medium ATP (e.g., 5x Km)
-
High ATP (e.g., 25x Km or a physiologically relevant 1 mM)[12]
-
-
Calculate the IC50 value for each ATP concentration.
Data Interpretation: A rightward shift in the dose-response curve and an increase in the IC50 value with increasing ATP concentration indicates an ATP-competitive mechanism of action.
Phase 2: Determining Selectivity and Cellular Function
An inhibitor's value is defined not only by its on-target potency but also by its lack of off-target activity. This phase assesses the inhibitor's specificity and confirms its activity in a more biologically relevant context.
Protocol: Kinase Selectivity Profiling
Principle: Selectivity profiling involves testing the inhibitor against a broad panel of kinases to identify potential off-target interactions.[13] This is crucial for predicting potential side effects and for understanding the compound's overall biological activity.[3]
Methodology:
-
Single-Dose Screening: Screen PTAC at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >100 kinases). This can be done using commercial kits or services.[13][14]
-
Data Analysis: The results are typically expressed as the percent inhibition for each kinase. A common way to visualize this is a "kinome map" or a simple bar chart ranking the most inhibited kinases. This initial screen identifies the most sensitive on- and off-targets.
-
Follow-Up: For any significant off-target hits (e.g., >50% inhibition), a full IC50 determination should be performed to quantify the potency of the interaction.
Protocol: Cellular Target Engagement (CETSA)
Principle: The Cellular Thermal Shift Assay (CETSA) provides direct evidence that a compound binds to its target protein within intact cells.[15] The binding of a ligand (the inhibitor) stabilizes the target protein, increasing its melting temperature (Tm).
Figure 2. Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol Steps:
-
Cell Treatment: Treat cultured cells with either DMSO or a saturating concentration of PTAC for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target kinase present using Western blotting or ELISA.
Data Interpretation: In the presence of PTAC, the target kinase should remain soluble at higher temperatures compared to the DMSO control, indicating a stabilizing binding event. This confirms target engagement in a cellular environment.[15]
Protocol: Downstream Signaling Inhibition
Principle: A functional consequence of target engagement is the inhibition of the kinase's signaling pathway. This can be measured by assessing the phosphorylation status of a known downstream substrate.[16]
Protocol Steps:
-
Cell Treatment: Treat cells with a range of PTAC concentrations for a defined period (e.g., 2 hours).
-
Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor to activate the target kinase.
-
Lysis: Prepare whole-cell lysates.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with two primary antibodies: one that recognizes the phosphorylated form of the substrate (e.g., anti-phospho-STAT3 for Src inhibition) and one that recognizes the total amount of the substrate protein.
-
Use secondary antibodies and a chemiluminescent substrate for detection.
-
Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate signal) demonstrates that PTAC is functionally inhibiting the kinase's activity within the cell.
Phase 3: Direct Biophysical Validation
Principle: While enzymatic and cellular assays measure the functional consequences of inhibition, biophysical assays provide a direct measure of the binding affinity (Kd) between the compound and the protein.[2] This data is orthogonal and serves to validate the functional results.
Recommended Techniques:
-
Thermal Shift Assay (TSA): A simplified, in vitro version of CETSA using a fluorescent dye that binds to hydrophobic regions of unfolded proteins. Ligand binding stabilizes the protein, increasing its melting temperature.[10] It is a high-throughput method to confirm direct binding.
-
Surface Plasmon Resonance (SPR): This technique measures the binding interaction in real-time by immobilizing the kinase on a sensor chip and flowing PTAC over the surface.[17] It provides detailed kinetic information, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (Kd).
Summary of Experimental Aims
Table 2: Summary of the Experimental Characterization Cascade
| Experiment | Primary Question Answered | Key Parameter Obtained |
| ADP-Glo Kinase Assay | How potent is the compound at inhibiting the enzyme? | IC50 |
| ATP Competition Assay | How does the compound inhibit the enzyme? | Mechanism of Action |
| Kinase Panel Screen | Is the compound selective for its intended target? | Selectivity Profile |
| CETSA | Does the compound bind to its target in living cells? | Target Engagement |
| Western Blot | Does the compound block the kinase's signaling output in cells? | Cellular Function |
| TSA / SPR | How tightly does the compound bind directly to the pure protein? | Kd, Binding Kinetics |
By following this comprehensive and logically structured guide, researchers can build a robust data package to confidently assess the potential of this compound, or any novel compound, as a kinase inhibitor.
References
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 50, 1-39. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Kettner-Buhrow, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]
-
Müller, S., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Roskoski, R. Jr. (2016). Non-ATP competitive protein kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(12), 1693-1701. [Link]
-
Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1145-1163. [Link]
-
Bernardino, A. M. R., et al. (2006). Design, synthesis, SAR, and biological evaluation of new 4-(phenylamino)thieno[2,3-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5765-5770. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. [Link]
-
Al-Ali, H., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 994246. [Link]
-
Klüter, S., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 577, 107-112. [Link]
-
Vang, A., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Bhullar, K. S., et al. (2023). Tyrosine Kinase Inhibitors. In: StatPearls. StatPearls Publishing. [Link]
-
Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 16(11), 3019-3023. [Link]
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Potential of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Thiophene Derivatives and the Imperative of Antioxidant Profiling
Thiophene and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Their versatile scaffold allows for diverse chemical modifications, leading to agents with anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[3][5][6][7] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in many diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[2][3][8] Antioxidants mitigate this damage by neutralizing free radicals, making the evaluation of a compound's antioxidant potential a critical step in drug discovery.[2]
This guide provides a comprehensive, multi-faceted protocol for the robust assessment of the antioxidant potential of novel thiophene derivatives. We move beyond a single-assay mindset, advocating for a cross-validating approach that combines widely-used in vitro chemical assays with a more biologically relevant cell-based method. This ensures a thorough characterization of a compound's activity, from basic radical scavenging to its efficacy in a cellular environment.
Pillar 1: Strategic Assay Selection for Comprehensive Antioxidant Profiling
No single assay can fully capture the complex nature of antioxidant activity.[9][10][11] Antioxidants can act via different mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[10][12][13] Furthermore, a compound's effectiveness in vivo depends on factors like solubility, cellular uptake, and metabolism, which are not captured by simple chemical tests.[14][15] Therefore, a panel of validated assays is essential for a reliable assessment.
We recommend a tiered approach:
-
Initial Screening (SET-based chemical assays): Rapidly assess the intrinsic radical scavenging and reducing power of the thiophene derivatives.
-
DPPH Radical Scavenging Assay: A simple, cost-effective, and widely used method.[16][17]
-
ABTS Radical Cation Decolorization Assay: Versatile for both hydrophilic and lipophilic compounds.[13][18]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺).[19][20]
-
-
Biological Relevance (Cell-based assay): Evaluate the antioxidant efficacy within a living cell model, accounting for bioavailability and metabolism.
Pillar 2: In Vitro Chemical Assays - Protocols and Mechanistic Insights
These assays provide a fundamental assessment of a thiophene derivative's ability to interact with stable radicals or reduce metal ions, serving as a crucial first-pass screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical that is deep violet in color.[17] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at ~517 nm.[17] The degree of discoloration is proportional to the scavenging activity of the thiophene derivative.[17]
-
Expert Insights & Causality: This assay is particularly sensitive to compounds that act via hydrogen atom transfer. The choice of solvent (typically methanol or ethanol) is critical as DPPH is only soluble in organic media, which may limit the testing of poorly soluble thiophene derivatives.[12][13] The 30-minute incubation time is a standard practice that allows even weaker antioxidants to react effectively.[18][22]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. The solution should be freshly prepared.[23]
-
Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of each thiophene derivative in methanol (or a suitable solvent).
-
Standard (Trolox or Ascorbic Acid): Prepare a 1 mg/mL stock solution in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the sample dilutions (or standard dilutions) to the respective wells.
-
For the control (blank), add 100 µL of methanol instead of the sample.[22]
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[22][23]
-
Measure the absorbance at 517 nm using a microplate reader.[17][22]
-
-
Data Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[22]
-
Plot the % Inhibition against the concentration of the thiophene derivative to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺-TPTZ) form. [20][24]The increase in absorbance at ~593 nm is proportional to the total reducing power of the sample. [19][24]
-
Expert Insights & Causality: This assay is based on a single electron transfer (SET) mechanism and provides a direct measure of the reducing capability of the thiophene derivatives. [25]It is conducted at an acidic pH (3.6), which is important for iron solubility. This low pH can be a limitation, as it does not represent physiological conditions and may affect the ionization state and activity of the test compounds. The results are typically expressed as Fe²⁺ equivalents, providing a clear quantitative measure.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use. [20] * Standard (FeSO₄·7H₂O): Prepare a 2 mM stock solution and create a dilution series (e.g., 2000, 1000, 500, 250, 125 µM).
-
-
Assay Procedure (96-well plate format):
-
Data Calculation:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the thiophene derivatives from the standard curve and express the results as µM Fe²⁺ equivalents.
-
Pillar 3: The Cellular Antioxidant Activity (CAA) Assay - Bridging Chemistry and Biology
While chemical assays are invaluable for screening, they do not account for biological complexity. The CAA assay measures the antioxidant capacity of compounds within a living cell, providing a more biologically relevant assessment. [14][15]
-
Principle: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent DCFH. [8][14]A free radical initiator, AAPH, generates peroxyl radicals that oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF). [8][21]The ability of a co-incubated thiophene derivative to prevent DCF formation is measured by a decrease in fluorescence intensity over time. [15]
-
Expert Insights & Causality: The use of a human cell line, typically HepG2 hepatocarcinoma cells, is crucial as it provides a biological context with active metabolism. [14]This assay accounts for the bioavailability (uptake), distribution, and metabolic transformation of the thiophene derivative, factors ignored by chemical assays. Quercetin, a well-characterized flavonoid, is used as the standard, allowing for a standardized comparison of activity. [14]A kinetic read is essential to capture the rate of inhibition, which is then integrated into an Area Under the Curve (AUC) for robust quantification.
-
Cell Culture and Seeding:
-
Treatment and Staining:
-
Remove the growth medium and wash the cells gently with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS). [14] * Add 100 µL of treatment media containing the thiophene derivatives (at various concentrations) and 25 µM DCFH-DA. Include wells for a Quercetin standard curve and a no-antioxidant control.
-
Incubate the plate, protected from light, for 1 hour at 37°C. [14][26]
-
-
Oxidation and Measurement:
-
Remove the treatment solutions and wash the cells once with 100 µL of warm DPBS. [26] * Add 100 µL of 600 µM AAPH solution (in HBSS or DPBS) to all wells to initiate the reaction. [14] * Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Read fluorescence kinetically every 5 minutes for 60 minutes, with excitation at 485 nm and emission at 538 nm. [8][14]
-
-
Data Calculation:
-
Calculate the Area Under the Curve (AUC) for each well.
-
Calculate the percentage inhibition using the formula: % Inhibition = 1 - (AUC_sample / AUC_control) [14] * Express the final results as CAA units, where one CAA unit is equivalent to 1 µmol of Quercetin. [14]This is determined by comparing the inhibition of the sample to the standard curve generated with Quercetin.
-
Pillar 4: Data Synthesis and Comparative Analysis
A comprehensive evaluation requires synthesizing the data from all assays. The results should be presented clearly to allow for direct comparison between different thiophene derivatives and across different antioxidant mechanisms.
Table 1: Comparative Overview of Recommended Antioxidant Assays
| Feature | DPPH Assay | ABTS Assay | FRAP Assay | CAA Assay |
| Principle | H-atom/Electron Transfer [12] | Electron Transfer [12] | Electron Transfer (Fe³⁺ reduction) [20] | Inhibition of intracellular oxidation [14][15] |
| Radical/Oxidant | DPPH• (stable radical) | ABTS•⁺ (pre-formed radical) | Fe³⁺-TPTZ complex | Peroxyl radicals (from AAPH) |
| Measurement | Colorimetric (decolorization) at ~517 nm | Colorimetric (decolorization) at ~734 nm | Colorimetric (color formation) at ~593 nm | Fluorometric (inhibition of fluorescence) |
| Solvent System | Organic (Methanol/Ethanol) [12] | Aqueous & Organic [13][18] | Aqueous (acidic pH) | Cell culture medium |
| Key Advantage | Simple, rapid, inexpensive [17] | Versatile for hydro- & lipophilic compounds [18] | Measures direct reducing power, reproducible [19] | High biological relevance, accounts for bioavailability [15] |
| Key Limitation | Only for organic-soluble samples, potential interference | Radical generation step required | Non-physiological pH, does not measure HAT [16] | More complex, requires cell culture facilities |
| Typical Output | IC₅₀ (µg/mL or µM) | IC₅₀ or TEAC (mM Trolox Eq.) | FRAP Value (µM Fe²⁺ Eq.) | CAA Value (µmol Quercetin Eq.) |
Table 2: Template for Reporting Antioxidant Data for Thiophene Derivatives
| Compound ID | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe²⁺ Eq./µM) | CAA Value (µmol QE/100 µmol) |
| Thiophene-A | 25.4 ± 2.1 | 15.8 ± 1.5 | 1.8 ± 0.2 | 45.6 ± 3.9 |
| Thiophene-B | 110.2 ± 8.9 | 85.3 ± 6.7 | 0.6 ± 0.1 | 12.1 ± 1.8 |
| Thiophene-C | > 200 | > 200 | < 0.2 | 2.5 ± 0.5 |
| Trolox | 12.1 ± 1.1 | 8.5 ± 0.9 | 1.0 (by definition) | N/A |
| Quercetin | 8.9 ± 0.8 | 6.2 ± 0.5 | 2.5 ± 0.3 | 100 (by definition) |
Data shown are hypothetical and for illustrative purposes only.
Conclusion
The assessment of antioxidant potential is a non-negotiable step in the preclinical evaluation of novel thiophene derivatives. A simplistic, single-assay approach is insufficient and can be misleading. By employing a strategic combination of in vitro chemical assays (DPPH, ABTS, FRAP) and a biologically relevant cell-based method (CAA), researchers can build a comprehensive and reliable antioxidant profile. This tiered approach provides insights into different mechanisms of action, from intrinsic radical scavenging and reducing power to efficacy within a living cell. The protocols and insights provided in this guide are designed to ensure scientific integrity and generate robust, comparable data, ultimately aiding in the identification of promising thiophene derivatives for further drug development.
References
- An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay - Benchchem. (URL: )
- Optimization and Validation of Two High-Throughput Methods Indic
- Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (URL: )
-
ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (URL: [Link])
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. (URL: [Link])
-
Antioxidant activity of synthesized compounds by FRAP assay method. - ResearchGate. (URL: [Link])
-
Advantages and limitations of common testing methods for antioxidants - ResearchGate. (URL: [Link])
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (URL: [Link])
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar. (URL: [Link])
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis. (URL: [Link])
-
CAA Antioxidant Assay Kit - Zen-Bio. (URL: [Link])
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - MDPI. (URL: [Link])
-
ABTS Antioxidant Capacity Assay - G-Biosciences. (URL: [Link])
-
Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives - PMC - NIH. (URL: [Link])
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (URL: [Link])
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])
-
Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (URL: [Link])
-
Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. (URL: [Link])
-
Thiophene and its Analogs as Prospective Antioxidant Agents: A Retrospect - ResearchGate. (URL: [Link])
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC - NIH. (URL: [Link])
-
(PDF) Synthesis, properties and biological activity of thiophene: A review - ResearchGate. (URL: [Link])
-
Full article: Evaluation of the antioxidant activity of several naturally occurring coumarins and their synthesized analogues by “ferric reducing antioxidant power” assay - Taylor & Francis. (URL: [Link])
-
Antioxidant capacity of Compound 1 and Compound 2 vs control compounds based on the FRAP assay - ResearchGate. (URL: [Link])
-
Novel ABTS-dot-blot method for the assessment of antioxidant properties of food packaging. (URL: [Link])
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - OUCI. (URL: [Link])
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (URL: [Link])
-
ABTS Antioxidant Assay Kit - Zen-Bio. (URL: [Link])
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (URL: [Link])
-
Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - MDPI. (URL: [Link])
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. (URL: [Link])
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. (URL: [Link])
-
DPPH Antioxidant Assay Kit - Zen-Bio. (URL: [Link])
-
Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (URL: [Link])
-
DPPH Radical Scavenging Assay - MDPI. (URL: [Link])
-
DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (URL: [Link])
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance [ouci.dntb.gov.ua]
- 5. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 18. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. mdpi.com [mdpi.com]
- 22. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. e3s-conferences.org [e3s-conferences.org]
- 26. zen-bio.com [zen-bio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenylamino-thiophen-2-YL-acetonitrile
Welcome to the technical support center for the synthesis of Phenylamino-thiophen-2-YL-acetonitrile and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and what are the key reaction types involved?
A1: The synthesis of substituted 2-aminothiophenes, a core scaffold of the target molecule, is most commonly achieved through the Gewald reaction .[1][2] This is a one-pot, multicomponent reaction that typically involves the condensation of a ketone or aldehyde with a compound containing an active methylene group (like an α-cyanoester or malononitrile) in the presence of elemental sulfur and a base.[2][3] The reaction proceeds through a sequence of a Knoevenagel-Cope condensation, addition of sulfur, and a final ring-closure to form the thiophene ring.[4][5]
Q2: My reaction mixture has turned into a dark brown, tarry substance. What is the likely cause and how can I prevent it?
A2: A dark, intractable reaction mixture is often a sign of polymerization or the formation of complex polysulfides.[6] This is typically caused by excessively high reaction temperatures, which can promote undesired side reactions. It is critical to maintain careful control over the reaction temperature. Additionally, the purity of your starting materials is paramount, as certain impurities can catalyze these polymerization pathways.[1][6]
Q3: I am observing a significant amount of a byproduct with a molecular weight that appears to be double that of my expected intermediate. What could this be?
A3: A common competing side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate.[6] This intermolecular reaction can sometimes be favored over the desired intramolecular cyclization that forms the thiophene ring. The formation of this dimer is highly sensitive to reaction conditions, particularly temperature and reactant concentration.
Q4: My final yield is consistently low, and I see a lot of my starting materials remaining upon analysis. What are the most common reasons for this?
A4: Low yields are often traced back to an inefficient initial Knoevenagel-Cope condensation step.[6] The success of this step is highly dependent on several factors, including the choice of base, the reactivity of the carbonyl compound, and the reaction temperature.[1] The purity of reagents is also a critical factor, as contaminants or moisture can interfere with the reaction.[1]
Q5: I'm having trouble purifying my final product by column chromatography. The compound seems to be degrading on the silica gel. How can I address this?
A5: Thiophene derivatives can be sensitive and may decompose on acidic silica gel.[1] To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine. Alternatively, you might consider other purification techniques like recrystallization or preparative HPLC to avoid this issue.[1][7]
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving common issues encountered during the synthesis.
Problem 1: Low Conversion and Poor Yield
Symptoms:
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of the desired this compound is significantly lower than expected.
Causality and Troubleshooting Steps:
-
Inefficient Knoevenagel-Cope Condensation: This is the first mechanistic step and is often the rate-limiting one.[4]
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be required. Consider screening bases like piperidine, morpholine, or triethylamine.[1][6] Ensure the base is not degraded and is of high purity.
-
Temperature Optimization: This condensation is temperature-sensitive. A systematic screen of the reaction temperature can help identify the optimal conditions for your specific substrates.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. If your reaction setup allows, consider using a Dean-Stark apparatus to remove water azeotropically.
-
-
Reagent Purity: Impurities in starting materials are a frequent cause of low yields.[1]
-
Protocol: Before starting the synthesis, verify the purity of your carbonyl compound, active methylene nitrile, and sulfur source by appropriate analytical methods (e.g., NMR, GC-MS).
-
Solvent Quality: Ensure that your solvents are anhydrous and free of contaminants, as moisture can quench the base and interfere with the reaction.[1]
-
Problem 2: Formation of Tarry Polymers and Polysulfides
Symptoms:
-
The reaction mixture becomes viscous and dark brown or black.
-
The desired product is difficult to isolate from the tarry mixture.
Causality and Troubleshooting Steps:
-
Excessive Reaction Temperature: High temperatures can lead to uncontrolled polymerization and the formation of complex polysulfides.[6]
-
Protocol:
-
Carefully monitor the internal reaction temperature using a calibrated thermometer.
-
Use an oil bath or a temperature-controlled mantle to ensure even and stable heating.
-
If the reaction is highly exothermic, consider controlling the rate of addition of one of the reagents to manage the temperature.
-
-
-
Purity of Elemental Sulfur:
-
Recommendation: Use finely powdered elemental sulfur to ensure better dispersion and reactivity.[2] Impurities in the sulfur can sometimes catalyze side reactions.
-
Problem 3: Significant Dimer Byproduct Formation
Symptoms:
-
A major byproduct is observed in the crude reaction mixture, often with a molecular weight corresponding to a dimer of the α,β-unsaturated nitrile intermediate.
Causality and Troubleshooting Steps:
-
Reaction Kinetics Favoring Intermolecular Reaction: The dimerization competes directly with the intramolecular cyclization.[6]
-
Slow Addition: A slow, controlled addition of one of the reagents (e.g., the active methylene nitrile) can maintain a low concentration of the intermediate, thus favoring the intramolecular cyclization over the bimolecular dimerization.
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Consider screening different solvents (e.g., ethanol, methanol, DMF) to find one that minimizes dimer formation.[4]
-
Temperature Profile: The activation energy for dimerization may differ from that of the desired cyclization. A careful study of the reaction temperature may reveal a range where the formation of the desired product is maximized relative to the dimer.
-
Experimental Protocols & Data
General Protocol for Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol is a general guideline and should be optimized for the specific synthesis of this compound.
Materials:
-
Substituted ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or triethylamine) (0.2 - 1.0 eq)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone/aldehyde, the active methylene nitrile, and the solvent.
-
Add the base to the mixture and stir at room temperature for 10-15 minutes.
-
Add the elemental sulfur in one portion.
-
Heat the reaction mixture to the optimized temperature (typically between 50-80 °C) and monitor the reaction progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/acetone) or by column chromatography.[7]
Data Summary: Common Impurities and Their Characteristics
| Impurity Type | Probable Structure | Typical Observation | Recommended Analytical Technique |
| Unreacted Starting Material | Ketone/Aldehyde, Active Methylene Nitrile | Spots/peaks corresponding to starting materials in TLC/HPLC/GC-MS | TLC, HPLC, GC-MS |
| Dimer Byproduct | Dimer of α,β-unsaturated nitrile | A major byproduct with ~2x MW of the intermediate | LC-MS, NMR |
| Polymeric Material | Complex polysulfides and polymers | Dark, tarry, insoluble material | GPC (if soluble), Elemental Analysis |
| Degradation Products | Oxidized or ring-opened thiophenes | Multiple minor impurities, often more polar | HPLC, LC-MS |
Visualizations
Gewald Reaction Pathway and Impurity Formation
Caption: Key steps in the Gewald synthesis and common impurity pathways.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
References
-
Butin, A. V., & Abaev, V. I. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
-
Butin, A. V., & Abaev, V. I. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]
-
MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Al-Amery, M. H. A., & Meteab, H. S. (2018). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. ResearchGate. [Link]
-
Iraqi Journal of Science. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science. [Link]
-
PubMed. (2020). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. PubMed. [Link]
-
Organic Chemistry Portal. (2022). Thiophene synthesis. Organic Chemistry Portal. [Link]
- Google Patents. (2004). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
-
SynOpen. (2019). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Thieme. [Link]
-
YouTube. (2020). Synthesis and Reactions of Thiophene II Heterocyclic Chemistry. YouTube. [Link]
-
ACS Publications. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- Google Patents. (1956). Process for the purification of thiophene.
-
ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
- Google Patents. (2015). 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
- Google Patents. (1989). Process for preparing thiophene derivatives.
-
PubMed. (2011). The Gewald Multicomponent Reaction. PubMed. [Link]
-
ResearchGate. (2019). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
-
ResearchGate. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]
-
MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenylamino-thiophen-2-YL-acetonitrile Synthesis
Welcome to the technical support center for the synthesis of Phenylamino-thiophen-2-YL-acetonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. The synthesis of substituted 2-aminothiophenes, such as the target molecule, is a cornerstone of heterocyclic chemistry, with broad applications in medicinal chemistry.[1] This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the synthesis of this compound, which is typically achieved through a variation of the robust and versatile Gewald reaction.[2][3][4]
Q1: What is the most probable synthetic route for this compound?
A1: The most direct and common approach is a multi-component Gewald reaction.[3][5] This would likely involve the condensation of a suitable aldehyde or ketone, an active methylene nitrile (in this case, malononitrile could be a precursor to the acetonitrile group), elemental sulfur, and aniline or a derivative. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.[1][2][6]
Q2: My reaction mixture is turning dark brown or black. What does this indicate?
A2: A dark, tarry reaction mixture is a common observation in Gewald reactions and often points to the formation of complex polysulfides and potential polymerization of starting materials or intermediates, especially at elevated temperatures.[7] Careful temperature control is crucial to mitigate these side reactions.
Q3: The yield of my desired product is consistently low. What are the primary factors I should investigate?
A3: Low yields in this synthesis can stem from several factors. The most common culprits are:
-
Inefficient Knoevenagel-Cope condensation: This initial step is critical. The choice of base and reaction conditions must be optimized for your specific substrates.[7]
-
Suboptimal reaction temperature: Temperature affects the rates of both the desired reaction and competing side reactions.[7]
-
Purity of starting materials: Impurities in your aldehyde/ketone, active methylene nitrile, or sulfur can inhibit the reaction or promote side reactions.
-
Inefficient work-up and purification: The desired product might be lost during extraction or purification steps.
Q4: How critical is the choice of base for this reaction?
A4: The choice of base is paramount. It catalyzes the initial Knoevenagel condensation. The basicity needs to be sufficient to deprotonate the active methylene compound without promoting unwanted side reactions. Common bases for the Gewald reaction include secondary amines like piperidine or morpholine, or even inorganic bases in some protocols.[7] The optimal base will depend on the specific reactivity of your chosen starting materials.
Troubleshooting Guide: From Reaction Setup to Purified Product
This section provides a more in-depth, question-and-answer-based guide to troubleshoot specific issues you may encounter during the synthesis of this compound.
Reaction Initiation and Monitoring
Q5: My reaction doesn't seem to be starting, even after heating. What should I check?
A5:
-
Catalyst Activity: If using a catalytic amount of base, ensure it has not degraded. For example, if using an amine, ensure it is not from an old stock that may have oxidized.
-
Reagent Quality: Re-verify the purity of your starting materials. Aldehydes can oxidize to carboxylic acids, and malononitrile can be hygroscopic.
-
Solvent Purity: Ensure you are using a dry, appropriate solvent. Water can interfere with the initial condensation step.
-
Temperature: While high temperatures can be detrimental, the reaction may require a certain activation energy. Ensure your heating apparatus is calibrated and providing the target temperature.
Q6: I am observing the formation of multiple spots on my TLC plate, and it's difficult to identify the product.
A6: This is a common scenario. Here's a systematic approach to deconvolute your TLC:
-
Run co-spots: Spot your starting materials alongside your reaction mixture to identify any unreacted components.
-
Intermediate Identification: The Knoevenagel-Cope condensation product is a key intermediate.[2] You can try to isolate and characterize this intermediate in a separate reaction to have a reference spot on your TLC.
-
Staining: Use different TLC stains. For example, a potassium permanganate stain can help visualize compounds that are easily oxidized, which might include sulfur-containing byproducts.
Work-up and Purification Challenges
Q7: I'm having trouble removing elemental sulfur from my crude product.
A7: Residual sulfur is a frequent issue. Here are a few strategies:
-
Recrystallization: Choose a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while sulfur remains soluble.
-
Washing with a Sulfide Solution: A dilute solution of sodium sulfide or sodium bisulfite can react with elemental sulfur to form soluble thiosulfates, which can then be washed away.
-
Column Chromatography: While not ideal for large quantities of sulfur, a silica gel column can effectively separate your product from residual sulfur.
Q8: My final product is an oil, but I was expecting a solid. What could be the reason?
A8:
-
Impurities: The presence of impurities can significantly lower the melting point of a compound, sometimes resulting in an oil. Re-purify your product, paying close attention to removing solvents and byproducts.
-
Polymorphism: Some organic compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid, which may appear oily. Try different recrystallization solvents or techniques like trituration with a non-polar solvent to induce crystallization.
-
Incorrect Structure: In rare cases, an unexpected reaction may have occurred, leading to a different product. It is crucial to confirm the structure of your product using analytical techniques like NMR, IR, and mass spectrometry.
Experimental Protocols and Data
To provide a practical starting point, here is a generalized, detailed protocol for the synthesis of a this compound derivative via the Gewald reaction.
Protocol: Synthesis of a 2-(Phenylamino)thiophene-3-carbonitrile Derivative
This protocol is a representative example and may require optimization for your specific substrates.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde/ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the appropriate base (e.g., morpholine or piperidine, 0.1-0.2 eq).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 15-30 minutes.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature should be determined experimentally.[8]
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.[8]
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. The product may precipitate out.
-
Collect the crude product by filtration and wash with cold water and then a small amount of cold ethanol to remove some impurities.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
-
Alternatively, purify the crude product by column chromatography on silica gel.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 50 - 80 °C | Balances reaction rate and minimizes side reactions like polymerization.[7] |
| Base | Morpholine, Piperidine | Catalyzes the initial Knoevenagel condensation.[7] |
| Solvent | Ethanol, Isopropanol, DMF | Solubilizes reactants and facilitates the reaction. |
| Stoichiometry | Near 1:1:1 (Aldehyde:Nitrile:Sulfur) | Ensures efficient conversion of starting materials. |
Visualizing the Process
Gewald Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Gewald reaction.
Caption: A systematic approach to troubleshooting low reaction yield.
References
-
Wikipedia. Gewald reaction. [Link]
-
Putri, R. E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
- Google Patents.
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. [Link]
- Google Patents.
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
- Google Patents.
-
MDPI. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
- Google Patents. Phenylaminothiophenacetic acids, their synthesis, compositions and use.
-
PMC - PubMed Central. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. [Link]
-
Thieme Chemistry. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
-
PubMed. Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. [Link]
-
PubMed Central. Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpbs.com [ijpbs.com]
Technical Support Center: Troubleshooting the Strecker Synthesis for Substituted Thiophenes
Welcome to the technical support center for the Strecker synthesis of substituted thiophenes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this powerful reaction to create novel α-amino acids derived from thiophene scaffolds. Thiophene-containing amino acids are critical building blocks in modern drug discovery, but their synthesis can present unique challenges not encountered with simpler aromatic or aliphatic aldehydes.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind common experimental failures. We will explore the nuanced reactivity of the thiophene ring and its substituents to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the basic components of a Strecker synthesis for a substituted thiophene?
The reaction is a three-component condensation involving:
-
A substituted thiophene aldehyde (or ketone).
-
An ammonia source , typically ammonium chloride (NH₄Cl) or aqueous ammonia.[1][2]
-
A cyanide source , most commonly sodium cyanide (NaCN) or potassium cyanide (KCN) to avoid the use of highly toxic hydrogen cyanide (HCN) gas.[3][4] Trimethylsilyl cyanide (TMSCN) is also frequently used, particularly in non-aqueous conditions.[5]
The initial product is an α-aminonitrile, which is then hydrolyzed, usually under acidic conditions, to yield the final α-amino acid.[6][7]
Q2: Why does my substituted thiophene aldehyde react slower than benzaldehyde?
The reactivity of the aldehyde is fundamentally tied to the electronic properties of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle.[8][9] This aromatic character means the sulfur atom's lone pairs are delocalized into the ring, which can reduce the electrophilicity of the aldehyde's carbonyl carbon compared to a standard benzaldehyde. The nature of the substituents on the thiophene ring will further modulate this reactivity; electron-withdrawing groups (e.g., -NO₂, -CN) can enhance reactivity, while electron-donating groups (e.g., -CH₃, -OCH₃) may decrease it.[10][11]
Q3: Can I use a substituted thiophene ketone in this reaction?
Yes. The use of a ketone instead of an aldehyde is a well-established variation of the Strecker synthesis.[1] This will produce an α,α-disubstituted amino acid, which is a valuable scaffold for creating sterically hindered amino acids used in peptide and peptidomimetic research.[3] However, be aware that ketones are generally less reactive than aldehydes due to increased steric hindrance and electronic effects, often requiring more forcing conditions or specific catalysts.[3]
Q4: What is the purpose of using ammonium chloride (NH₄Cl) with sodium cyanide (NaCN)?
This combination serves a dual purpose for safety and chemical efficiency.[2][7] Gaseous ammonia and hydrogen cyanide are hazardous and difficult to handle.[4] Using NH₄Cl and NaCN allows for the in situ generation of the necessary reagents. NH₄Cl provides a source of ammonia (NH₃) and also acts as a mild acid to catalyze the initial formation of the imine from the aldehyde and ammonia.[7]
Core Mechanism: The Strecker Synthesis Pathway
Understanding the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds in two main stages: (1) formation of the α-aminonitrile, and (2) hydrolysis to the α-amino acid.
Caption: The two-stage mechanism of the Strecker synthesis.
The first stage involves the reaction of an aldehyde with ammonia to form an iminium ion, which is then attacked by a cyanide ion to yield an α-aminonitrile.[1][12] The second stage is the hydrolysis of the nitrile functional group to a carboxylic acid, producing the final amino acid.[7]
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion of the Starting Thiophene Aldehyde
You've set up the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
-
Potential Cause A: Reduced Carbonyl Electrophilicity
-
The "Why": As discussed in the FAQs, the electron-rich nature of the thiophene ring can deactivate the aldehyde, making the initial nucleophilic attack by ammonia sluggish. This is the rate-limiting step for imine formation. This effect is exacerbated by electron-donating substituents on the thiophene ring.
-
The Solution: The addition of a Lewis acid catalyst can activate the carbonyl group, making it more electrophilic and accelerating imine formation.
-
| Catalyst Type | Examples | Typical Loading (mol%) | Notes |
| Metal Halides | ZnCl₂, MgI₂, TiCl₄ | 5 - 20 mol% | Must be anhydrous. Can be sensitive to moisture. |
| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | 1 - 10 mol% | Generally more robust and water-tolerant. |
| Solid Acid Catalysts | Montmorillonite K10, Sulfated Polyborate | Catalytic amount | Environmentally friendly, easily separable, but may require higher temperatures.[13] |
| Palladium Complexes | NHC-Amidate Palladium(II) | 1 - 5 mol% | Effective for challenging substrates, including ketones.[14][15][16] |
-
Potential Cause B: Imine Formation Equilibrium is Unfavorable
-
The "Why": The formation of an imine from an aldehyde and ammonia is a reversible condensation reaction that produces water.[7] According to Le Châtelier's principle, if water is allowed to accumulate in the reaction mixture, it can drive the equilibrium back towards the starting materials.
-
The Solution: Remove water as it is formed. This can be achieved by including a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ in the reaction mixture or, for reactions run at higher temperatures in appropriate solvents (e.g., toluene), by using a Dean-Stark apparatus.
-
Problem 2: The Aldehyde is Consumed, but the Yield of α-Aminonitrile is Low
Your starting material is gone, but the desired product is either absent or present in a low yield, often accompanied by one major byproduct.
Caption: Decision workflow for diagnosing low aminonitrile yield.
-
Potential Cause A: Competing Cyanohydrin Formation
-
The "Why": The cyanide ion (CN⁻) is an excellent nucleophile and can attack the aldehyde's carbonyl carbon directly, forming a cyanohydrin. This is a major competitive pathway to the desired reaction of cyanide with the iminium ion.[17] If imine formation is slow, this side reaction can dominate.
-
The Solution: A two-step, one-pot procedure is highly effective. First, allow the substituted thiophene aldehyde and the ammonia source to react (with a catalyst, if needed) to form the imine. Once imine formation is largely complete (monitor by TLC/LC-MS), then add the cyanide source. This ensures the cyanide primarily reacts with the imine, not the free aldehyde.[17]
-
-
Potential Cause B: Instability of the Thiophene α-Aminonitrile
-
The "Why": α-aminonitriles, particularly those derived from electron-rich or sensitive heterocyclic systems, can be unstable.[18][19] They may be prone to decomposition on silica gel during chromatographic purification, especially if the silica is slightly acidic.[20] The thiophene ring itself can be sensitive to strong acids or bases used during aqueous workups.[21]
-
The Solution: If instability is suspected, avoid purification of the intermediate α-aminonitrile. After a simple aqueous workup to remove excess salts, use the crude aminonitrile directly in the subsequent hydrolysis step. This often improves overall yields from the aldehyde to the final amino acid.
-
Problem 3: The Final Hydrolysis Step is Low-Yielding or Results in Decomposition
You have successfully synthesized the α-aminonitrile, but the final step of converting the nitrile to a carboxylic acid is problematic.
-
Potential Cause A: Harsh Hydrolysis Conditions
-
The "Why": The standard protocol for nitrile hydrolysis often involves heating in concentrated strong acids (e.g., 6M HCl) or bases for extended periods. While effective for robust substrates, these conditions can cause decomposition of the thiophene ring, especially if it bears sensitive substituents. Thiophenes can be susceptible to polymerization or ring-opening under harsh acidic conditions.[9]
-
The Solution:
-
Milder Acidic Conditions: Try using a lower concentration of acid (e.g., 3M HCl) or a different acid like H₂SO₄ at lower temperatures for a longer time.
-
Stepwise Hydrolysis: A two-stage hydrolysis can be gentler. First, convert the nitrile to a primary amide using conditions like H₂O₂ with a base, followed by a milder acidic or basic hydrolysis of the amide to the carboxylic acid.
-
Basic Conditions: While also harsh, sometimes basic hydrolysis (e.g., with NaOH or Ba(OH)₂) followed by careful acidification can be more effective if the molecule is particularly acid-sensitive.
-
-
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific substrates. All work involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be quenched and disposed of according to institutional safety guidelines.
Protocol 1: General One-Pot, Two-Step Synthesis of a Thiophene α-Aminonitrile
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted thiophene aldehyde (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, ~0.5 M).
-
Imine Formation: Add ammonium chloride (NH₄Cl, 1.5 eq). Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) for 1-4 hours. Monitor the formation of the imine by TLC or LC-MS. For less reactive aldehydes, add a Lewis acid catalyst (e.g., ZnCl₂, 10 mol%) at this stage.
-
Cyanation: Once imine formation is significant, add a solution of sodium cyanide (NaCN, 1.2 eq) in a minimal amount of water dropwise to the reaction mixture. Caution: This will generate some HCN gas.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the consumption of the imine and the formation of the α-aminonitrile.
-
Workup: Quench the reaction by pouring it into a mixture of ice water and an organic solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: The resulting crude α-aminonitrile can be analyzed by ¹H NMR and LC-MS and is often used directly in the next step without further purification.
Protocol 2: Acidic Hydrolysis of a Crude Thiophene α-Aminonitrile
-
Setup: Place the crude α-aminonitrile from the previous step into a robust round-bottom flask with a reflux condenser.
-
Hydrolysis: Add 6M aqueous hydrochloric acid (HCl) in sufficient volume to allow for efficient stirring (e.g., 5-10 mL per mmol of starting aldehyde).
-
Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aminonitrile and the appearance of the amino acid product.
-
Workup: Cool the reaction mixture to room temperature. Wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Isolation: The amino acid product is often present as its hydrochloride salt in the aqueous layer. The water can be removed under reduced pressure. Alternatively, the pH of the aqueous solution can be adjusted to the isoelectric point of the amino acid, causing it to precipitate out of solution. The solid can then be collected by filtration.
References
-
Strecker Synthesis: Mechanism & Applications. (2023). StudySmarter. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Strecker Synthesis. NROChemistry. [Link]
-
Strecker Amino Acid Synthesis. ResearchGate. [Link]
-
Jarusiewicz, J., Choe, Y., Yoo, K. S., Park, C. P., & Jung, K. W. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(8), 2873–2876. [Link]
-
Nti-Addae, K. W., & Pelletier, J. C. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Medicinal Chemistry. Molecules, 23(9), 2249. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]
-
Das, B., Laxminarayana, K., Ravikanth, B., & Rao, B. R. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 50. [Link]
-
Jarusiewicz, J., Choe, Y., Yoo, K. S., Park, C. P., & Jung, K. W. (2009). Efficient three-component Strecker reaction of aldehydes/ketones via NHC-amidate palladium(II) complex catalysis. The Journal of Organic Chemistry, 74(8), 2873-6. [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Sci-Hub. [Link]
-
Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Organic Chemistry Portal. [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
-
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 47. [Link]
-
Fayed, E. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Scientific Reports, 8(1), 13454. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 128(30), 9840-1. [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). ResearchGate. [Link]
-
Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. [Link]
-
Canavelli, P., et al. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. [Link]
-
Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. (2023). ResearchGate. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). National Institutes of Health. [Link]
-
Why doesn't Strecker synthesis produce AHAs instead?. (2025). Chemistry Stack Exchange. [Link]
-
Strecker Amino Acid Synthesis. (2021). YouTube. [Link]
-
Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Organic Chemistry Portal. [Link]
-
A truly green synthesis of ??-aminonitriles via Strecker reaction. (2025). ResearchGate. [Link]
-
Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. (2021). YouTube. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). ResearchGate. [Link]
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlidePlayer. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strecker Synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient three-component Strecker reaction of aldehydes/ketones via NHC-amidate palladium(II) complex catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Sci-Hub. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean / Life, 2018 [sci-hub.box]
- 19. communities.springernature.com [communities.springernature.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Phenylamino-thiophen-2-YL-acetonitrile
Welcome to the technical support center for the synthesis of Phenylamino-thiophen-2-YL-acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guides and FAQs provide in-depth technical insights and practical solutions to ensure the integrity and success of your experiments.
Overview of the Synthesis: A Strecker Reaction Approach
The synthesis of this compound is typically achieved through a one-pot, three-component Strecker reaction.[1] This method involves the reaction of 2-thiophenecarboxaldehyde, aniline, and a cyanide source.[2][3] The reaction proceeds through the initial formation of an imine from the aldehyde and aniline, which is then attacked by the cyanide ion to yield the desired α-aminonitrile.[4]
While robust, this reaction is susceptible to several side reactions that can impact yield and purity. This guide will address the most common issues and provide strategies for their mitigation.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of this compound
Q: My reaction has a consistently low yield of the desired product. What are the likely causes and how can I improve it?
A: Low yields in the Strecker synthesis can stem from several factors, primarily related to reaction equilibrium, reagent quality, and reaction conditions.
-
Causality: The formation of the α-aminonitrile is a reversible process.[5] The overall yield is dependent on pushing the equilibrium towards the product. Additionally, the purity of starting materials, particularly the aldehyde, is critical, as impurities can lead to competing side reactions. Aldehydes, including 2-thiophenecarboxaldehyde, can be prone to oxidation or polymerization upon storage.[6]
-
Preventative Measures & Troubleshooting:
-
Starting Material Purity:
-
2-Thiophenecarboxaldehyde: Use freshly distilled or recently purchased aldehyde. It is known to darken on standing, indicating degradation.[6] Store under an inert atmosphere (Nitrogen or Argon) and in the dark.
-
Aniline: Use distilled aniline to remove oxidation products.
-
Cyanide Source: Ensure the cyanide salt (e.g., KCN, NaCN) is dry. For trimethylsilyl cyanide (TMSCN), ensure it has not been hydrolyzed by atmospheric moisture.
-
-
Reaction Conditions:
-
Order of Addition: Pre-forming the imine by mixing 2-thiophenecarboxaldehyde and aniline for a short period before adding the cyanide source can sometimes favor the desired reaction pathway over cyanohydrin formation.
-
pH Control: The Strecker reaction is often promoted by mild acidic conditions which facilitate imine formation.[7] However, strong acids can protonate the aniline, rendering it non-nucleophilic.[8] A buffer system or the use of salts like NH₄Cl can help maintain an optimal pH.[4]
-
Temperature: While heating can increase the reaction rate, it can also promote side reactions and degradation.[9] Running the reaction at room temperature or slightly below is often a good starting point.
-
-
Stoichiometry: A slight excess of the cyanide source and aniline may be used to drive the reaction to completion.
-
-
Experimental Protocol: Purity Check of 2-Thiophenecarboxaldehyde
-
Obtain a small sample of the aldehyde.
-
Observe the color. A pale yellow to colorless liquid is ideal. Significant darkening to brown or black indicates degradation.
-
Run a quick ¹H NMR. The aldehyde proton should be a sharp singlet around 9.8-10.0 ppm. The presence of broad peaks or a decrease in the integration of the aldehyde proton suggests polymerization or oxidation.
-
If impurities are suspected, distill the aldehyde under reduced pressure before use.
-
Issue 2: Significant Formation of 2-Thiophene-cyanohydrin Byproduct
Q: My crude product analysis shows a significant amount of a byproduct identified as 2-thiophene-cyanohydrin. How can I prevent its formation?
A: The formation of cyanohydrin is a primary competitive side reaction in the Strecker synthesis.[2] It arises from the direct nucleophilic attack of the cyanide ion on the carbonyl carbon of 2-thiophenecarboxaldehyde.
-
Causality & Mechanism: The carbonyl group of the aldehyde is electrophilic and susceptible to attack by the cyanide ion. If the rate of cyanohydrin formation is comparable to or faster than the rate of imine formation, a significant amount of this byproduct will be generated.
-
Preventative Measures & Troubleshooting:
-
Optimize Imine Formation: The key is to favor the formation of the imine before significant cyanohydrin formation can occur.
-
Pre-mixing: As mentioned previously, stirring the 2-thiophenecarboxaldehyde and aniline together in the reaction solvent for a period (e.g., 30-60 minutes) before the addition of the cyanide source can increase the concentration of the imine intermediate.
-
Use of a Lewis Acid: A mild Lewis acid catalyst can activate the aldehyde towards imine formation.[1] However, care must be taken as strong Lewis acids can also catalyze cyanohydrin formation.
-
Water Scavenging: The formation of an imine releases water. The use of a dehydrating agent (e.g., molecular sieves) can help drive the equilibrium towards the imine.
-
-
Control Cyanide Addition:
-
Slow Addition: Adding the cyanide source slowly to the pre-formed imine solution can help to keep the instantaneous concentration of free cyanide low, thus disfavoring the bimolecular reaction with the aldehyde.
-
-
-
Data Summary: Reaction Conditions to Minimize Cyanohydrin Formation
| Parameter | Recommended Condition | Rationale |
| Order of Reagents | 1. Aldehyde + Aniline, 2. Cyanide | Maximizes imine concentration before cyanide addition. |
| Temperature | 0 °C to Room Temperature | Reduces the rate of competing side reactions. |
| Cyanide Addition | Slow, dropwise addition | Minimizes the concentration of free cyanide available for cyanohydrin formation. |
| Additives | Molecular Sieves | Removes water to drive imine formation equilibrium. |
Issue 3: Unintended Hydrolysis of the Nitrile Group
Q: During my workup, I am isolating a product that appears to be the corresponding carboxylic acid or amide instead of the desired nitrile. What is causing this?
A: The nitrile group of your product, this compound, is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which are often employed during reaction workup.[2]
-
Causality & Mechanism: In the presence of acid or base and water, the nitrile group can undergo hydrolysis to first form an amide, and then upon further hydrolysis, a carboxylic acid. This is a common transformation for nitriles.[3]
-
Preventative Measures & Troubleshooting:
-
Workup Conditions:
-
Avoid Strong Acids/Bases: Use mild workup conditions. If an acid wash is necessary to remove excess aniline, use a dilute solution of a weak acid (e.g., 1 M citric acid) and perform the extraction quickly at low temperatures.
-
Neutral pH: Aim to keep the aqueous phase as close to neutral as possible during extraction and washing steps. Use brine (saturated NaCl solution) for final washes to aid in phase separation without altering the pH significantly.
-
-
Purification:
-
Anhydrous Conditions: After extraction, ensure the organic phase is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Chromatography: If hydrolysis is a persistent issue, purification by column chromatography on silica gel is often the best approach, as it avoids aqueous conditions.[10]
-
-
Issue 4: Formation of Dark, Tarry, or Polymeric Material
Q: My reaction mixture becomes dark and viscous, and upon workup, I isolate a significant amount of intractable tar. What is happening?
A: The formation of dark, polymeric material is often attributed to the instability of the 2-thiophenecarboxaldehyde starting material, especially under basic conditions or at elevated temperatures.[6] Aniline can also be susceptible to oxidation, which can contribute to the formation of colored impurities.
-
Causality: Aromatic aldehydes can undergo self-condensation reactions (e.g., benzoin-type reactions) or polymerization. The thiophene ring itself can be sensitive to strongly acidic or oxidizing conditions. The combination of an aldehyde and an amine can also lead to the formation of complex condensation products.
-
Preventative Measures & Troubleshooting:
-
Purity of Aldehyde: As stated in Issue 1, use high-purity, preferably freshly distilled, 2-thiophenecarboxaldehyde.
-
Temperature Control: Maintain a controlled, and generally low, reaction temperature. Avoid excessive heating.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation of both the aldehyde and the aniline.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation. Avoid unnecessarily long reaction times, which can lead to product degradation and byproduct formation.
-
-
Logical Workflow for Troubleshooting Tar Formation
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]
-
Shaikh, A. A., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 26(23), 7293. [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Guedes, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1596–1606. [Link]
-
Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. RSC Advances, 1(6), 1084-1088. [Link]
-
Ahmadi, S., et al. (2020). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Current Organocatalysis, 7(2), 140-145. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Lewis, E. K., & Burton, A. S. (2019). Re-Evaluating the Plausibility of the Strecker Cyanohydrin Formation Pathway for Hydroxy Acids in Meteorites. 50th Lunar and Planetary Science Conference. [Link]
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
-
Allen, T. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Organic Syntheses. (n.d.). 2-thenaldehyde. [Link]
-
Nsanzamahoro, S., et al. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Discovery. Molecules, 25(21), 5163. [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]
-
Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 46. [Link]
-
Wikipedia. (2023). Aniline. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hou.usra.edu [hou.usra.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving the Purity of Crude Phenylamino-thiophen-2-YL-acetonitrile
Welcome to the technical support center for the purification of Phenylamino-thiophen-2-YL-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this valuable chemical intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants. This compound is typically synthesized via a Strecker-type reaction, which involves the condensation of 2-thiophenecarboxaldehyde, aniline, and a cyanide source.[1][2][3] This pathway, while efficient, can introduce several classes of impurities that must be addressed.
Common Impurities in the Synthesis of this compound
| Impurity Class | Specific Examples | Chemical Nature | Rationale for Presence |
|---|---|---|---|
| Unreacted Starting Materials | Aniline, 2-Thiophenecarboxaldehyde | Basic, Neutral | Incomplete reaction or non-stoichiometric addition of reagents. |
| Intermediate Species | N-(thiophen-2-ylmethylene)aniline (Imine) | Neutral/Weakly Basic | Reversible formation; may persist if the cyanation step is incomplete. |
| Side-Reaction Products | 2-Thiophenecarboxylic acid, Formic acid | Acidic | Hydrolysis of the aldehyde or nitrile group, especially during aqueous workup. |
| Reagent-Derived Impurities | Cyanide salts, TMS-related byproducts | Ionic/Neutral | Residuals from the cyanide source used (e.g., KCN, TMSCN).[4] |
Section 2: Initial Assessment & General Purification Strategy
Before attempting purification, a quick assessment of the crude material is essential. A simple Thin Layer Chromatography (TLC) analysis can reveal the number of components and their relative polarities, while a crude ¹H NMR can help identify the major impurities. Based on this initial analysis, a logical purification strategy can be devised.
Section 3: Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, viscous oil. Can I still purify it? A1: Absolutely. An oily or resinous state is common for crude aminonitriles and often indicates the presence of impurities that inhibit crystallization.[5][6] The first step should be to dissolve the oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and perform an acid-base extraction to remove neutral and acidic impurities. This step alone can often facilitate subsequent purification by chromatography or crystallization.
Q2: What's the quickest way to assess the purity of my crude product? A2: Thin Layer Chromatography (TLC) is the fastest method. Spot your crude material alongside the starting materials (aniline and 2-thiophenecarboxaldehyde) if available. This will give you an immediate visual indication of whether the reaction has gone to completion and reveal the number of byproducts. For a more quantitative initial assessment, a crude ¹H NMR spectrum can be very informative.
Q3: My aminonitrile seems to be degrading on the silica gel column. What can I do? A3: Aminonitriles can be sensitive to the acidic nature of standard silica gel. This can lead to degradation or irreversible binding. To mitigate this, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine (Et₃N) in your eluent.[5] Alternatively, using neutral or basic alumina as the stationary phase can be a viable solution.[5]
Q4: How should I store the purified this compound? A4: Like many aminonitriles, this compound can be sensitive to light, air, and moisture. For long-term storage, it is best kept in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer).
Section 4: Troubleshooting Guides
Guide 1: Problem - Product Fails to Crystallize or Oils Out
Q: I've removed the solvent after column chromatography, but my product remains an oil. I need a solid for the next step. What's wrong? A: This is a classic purification challenge. The cause is typically either the presence of residual, miscible impurities that disrupt the crystal lattice formation or the intrinsic property of the compound to have a low melting point or exist as a stable amorphous solid.
Solution Pathway:
-
Ensure High Purity: First, confirm the purity is >95% by HPLC or NMR. If not, re-purify using a different method (e.g., if you used chromatography, try an acid-base extraction).
-
Solvent/Anti-Solvent System: If the product is pure, attempt recrystallization using a binary solvent system.[7] Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, heptane, or diethyl ether) until the solution becomes persistently cloudy.[7] Warm the mixture gently until it becomes clear again, then allow it to cool slowly.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[8]
-
Form a Salt: A highly effective strategy for basic compounds like aminonitriles is to form a salt.[5][7] Dissolve the oily freebase in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise. The resulting hydrochloride salt is often a well-defined, highly crystalline solid that can be easily filtered and dried.
Guide 2: Problem - Severe Streaking in Column Chromatography
Q: When I run a column on silica gel, my product comes out in many fractions with significant tailing (streaking). How can I get a sharp, clean separation? A: This issue is almost always due to the interaction between the basic amine moiety of your product and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction causes the compound to move slowly and unevenly down the column.
Solution Pathway:
-
Add a Basic Modifier: The most common solution is to add a small amount (0.5 - 2%) of a volatile base like triethylamine (Et₃N) or a few drops of aqueous ammonia to your eluent system (e.g., Hexane/Ethyl Acetate).[5] The modifier competitively binds to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for the purification of basic compounds.[5]
-
Use Reverse-Phase Chromatography: For highly polar or stubborn compounds, reverse-phase (e.g., C18) column chromatography can be effective, though it is often more resource-intensive.[9]
Guide 3: Problem - Incomplete Separation from Neutral Impurities
Q: My product co-elutes with a neutral impurity (like the starting aldehyde or an imine intermediate) during column chromatography. How can I separate them? A: This occurs when the polarity of the product and the impurity are too similar for effective separation by normal-phase chromatography alone. The solution is to introduce a purification method that relies on a different chemical property, such as the basicity of your product.
Solution Pathway:
-
Perform an Acid-Base Extraction: This technique is exceptionally effective for this scenario.[10][11] Dissolve the crude mixture in an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Extract this solution with an aqueous acid (e.g., 1M HCl).
-
Causality: The basic amine of your product will be protonated to form a water-soluble salt, causing it to move into the aqueous layer. The neutral impurities will remain in the organic layer.[11]
-
-
Isolate the Product: Separate the layers. The organic layer containing the impurities can be discarded.
-
Regenerate the Freebase: Carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) to the aqueous layer until it becomes basic (check with pH paper). This deprotonates your product's salt, regenerating the neutral, water-insoluble freebase.
-
Final Extraction: Extract the now-basic aqueous layer with a fresh organic solvent. The purified product will move back into the organic layer. Drying this layer with an anhydrous salt (like Na₂SO₄ or MgSO₄), filtering, and evaporating the solvent will yield the purified this compound.[12]
Section 5: Detailed Experimental Protocols
Protocol 1: Purification via Flash Column Chromatography
This protocol is suitable for separating the product from impurities of different polarities.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and use gentle air pressure to pack the column evenly, ensuring no air bubbles are trapped.[13] Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine. Gradually increase the eluent polarity (e.g., to 80:20 Hexane:Ethyl Acetate with 1% Et₃N).[14]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities.[10][11][12]
-
Dissolution: Dissolve the crude material (approx. 1g) in 50 mL of ethyl acetate in a separatory funnel.
-
Acidic Extraction: Add 30 mL of 1M HCl to the funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 20 mL of 1M HCl. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M NaOH solution while stirring until the solution is strongly basic (pH > 11).
-
Product Extraction: Return the basic aqueous solution to the separatory funnel and extract it three times with 30 mL portions of fresh ethyl acetate.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification via Recrystallization
This protocol is used as a final polishing step or when the crude product is already substantially pure and solid.[8][15][16]
-
Solvent Selection: Choose a solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol, or an ethyl acetate/hexane mixture).[6][7]
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of hot solvent required to completely dissolve the crude solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and perform a hot filtration to remove it.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration.[8] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Section 6: Purity Analysis - A Comparative Overview
After purification, it is critical to accurately assess the purity of the final compound. Here is a comparison of common analytical techniques.[17][18]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on boiling point and volatility, followed by mass analysis. | Absolute quantification against a certified internal standard. |
| Primary Strengths | Robust, versatile, suitable for non-volatile and thermally labile compounds.[17] | High sensitivity, provides structural information of impurities via mass spectra.[17] | Primary analytical method (no need for a reference standard of the analyte), highly accurate.[17] |
| Primary Limitations | Potential for co-elution of impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[17] |
| Best For | Routine purity checks, achieving a specific purity target (e.g., >99%). | Identifying volatile impurities and byproducts. | Obtaining an absolute purity value without a specific reference standard. |
References
-
Reddit User Discussion on Aminonitrile Purification. (2022). r/Chempros. [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. [Link]
-
Bionity. (n.d.). Acid-base extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]
-
Al-Absi, A. A., et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. [Link]
-
Neubauer, T., et al. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. [Link]
-
Al-Absi, A. A., et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. National Institutes of Health. [Link]
-
Groger, H. (2001). Asymmetric Strecker synthesis: isolation of pure enantiomers and mechanistic implications. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
National Institutes of Health. (2015). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]
-
Magritek. (n.d.). Column Chromatography. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Kamal, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. National Institutes of Health. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]
- Google Patents. (2015).
-
Pure and Applied Chemistry. (n.d.). Purification of acetonitrile - tests for impurities. [Link]
- Google Patents. (2015). 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.
- Google Patents. (2004). Process for producing(2-nitrophenyl)
Sources
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Recrystallization [sites.pitt.edu]
- 9. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Acid-base_extraction [bionity.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of Phenylamino-thiophen-2-YL-acetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Phenylamino-thiophen-2-YL-acetonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate and overcome the unique challenges of scale-up.
Frequently Asked Questions (FAQs)
Here we address high-level questions that are common when planning the scale-up of this important synthesis.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most direct and widely adopted method for synthesizing α-aminonitriles like this compound is the Strecker reaction . This is a one-pot, three-component reaction involving 2-thiophenecarboxaldehyde, aniline, and a cyanide source, typically an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction proceeds through the initial formation of an imine between the aldehyde and aniline, which is then attacked by the cyanide nucleophile to form the final product. Its convergence and atom economy make it highly attractive for industrial applications.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The paramount concern is the use of highly toxic cyanide salts.[1][2] On a larger scale, the risks are magnified. Key hazards include:
-
Hydrogen Cyanide (HCN) Gas Release: Cyanide salts react with acids to produce extremely toxic and flammable HCN gas.[2] Accidental acidification of the reaction mixture or waste streams can be fatal. All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system equipped with HCN detectors and an emergency scrubbing system.[1]
-
Exothermic Reaction: The cyanation step can be exothermic.[1] Without adequate temperature control, which is harder to manage in large reactors due to a lower surface-area-to-volume ratio, a thermal runaway is possible. This can lead to rapid pressure buildup and boiling of the solvent.
-
Waste Disposal: Aqueous waste streams will contain cyanide. They must be treated with an oxidizing agent (e.g., bleach or hydrogen peroxide under basic conditions) to convert cyanide to the less toxic cyanate before disposal, in accordance with strict environmental regulations.
Q3: Why is the scale-up of this reaction not just a matter of using larger flasks and more reagents?
A3: Scaling up introduces complexities that are not apparent at the bench scale. The primary differences lie in heat and mass transfer. A 100 L reactor does not behave like a 1 L flask.
-
Heat Transfer: As mentioned, large reactors dissipate heat less efficiently. An exotherm that causes a mild temperature rise in a flask could lead to a dangerous runaway in a large vessel.[3]
-
Mass Transfer (Mixing): Achieving homogeneous mixing in a large volume is challenging. Inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation.[4] The rate of reagent addition becomes a critical parameter that must be carefully controlled and optimized.[3][5]
-
Phase Separation: During work-up, separating large volumes of organic and aqueous layers can be slow and may lead to the formation of emulsions, complicating the isolation process.
Q4: What are the critical process parameters (CPPs) to monitor and control during scale-up?
A4: For a robust and reproducible process, the following parameters are critical:
-
Temperature: Must be strictly controlled throughout the reaction, especially during cyanide addition.
-
Reagent Stoichiometry and Addition Rate: Precise molar ratios are key. The cyanide source should be added slowly and controllably to manage the exotherm and minimize side reactions.
-
pH: The pH of the reaction mixture and during work-up is crucial. Acidic conditions can lead to HCN generation, while overly basic conditions during work-up can promote hydrolysis of the nitrile product.[4]
-
Reaction Concentration: Higher concentrations can increase throughput but may also exacerbate exotherms and mixing issues. The solvent choice is also critical for solubility and temperature management.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems you may encounter during your experiments, providing a diagnostic workflow and potential solutions.
Problem 1: Low Yield or Stalled Reaction
-
Symptoms: In-process control (e.g., HPLC, TLC) shows a high percentage of unreacted 2-thiophenecarboxaldehyde or the intermediate imine even after extended reaction time.
-
Possible Causes & Solutions:
-
Poor Quality of Reagents:
-
Diagnosis: Verify the purity of starting materials. 2-thiophenecarboxaldehyde can oxidize over time. Aniline can also degrade.
-
Solution: Use freshly distilled or high-purity starting materials. Ensure the cyanide salt is dry and has not been passivated by atmospheric moisture and CO₂.
-
-
Inefficient Mixing:
-
Diagnosis: In a large reactor, the reagents may not be interacting effectively. This is especially true if the cyanide salt has low solubility in the chosen solvent.
-
Solution: Increase the agitator speed. Consider using a phase-transfer catalyst (PTC) like a quaternary ammonium salt to improve the transport of the cyanide anion into the organic phase.
-
-
Hydrolysis of Imine Intermediate:
-
Diagnosis: The presence of excess water can hydrolyze the imine intermediate back to the aldehyde and amine, stalling the reaction.
-
Solution: Use anhydrous solvents. While some water may be necessary to dissolve the cyanide salt, minimize its amount. Consider using a dehydrating agent if compatible with the reaction conditions.
-
-
Problem 2: Formation of a Dark, Tar-like Substance
-
Symptoms: The reaction mixture becomes dark brown or black and viscous, and the final product is difficult to isolate and purify.
-
Possible Causes & Solutions:
-
Polymerization/Degradation:
-
Diagnosis: Thiophene-based aldehydes and their derivatives can be unstable and prone to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts.[4]
-
Solution: Maintain strict temperature control, keeping the reaction as cool as possible while ensuring a reasonable reaction rate. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen) to prevent oxidative degradation.[4]
-
-
Localized Hot Spots:
-
Diagnosis: This is a common result of poor mixing or adding a reagent too quickly at scale.
-
Solution: Improve agitation. Add the cyanide solution or aniline sub-surface at a controlled, slow rate to allow the reactor's cooling system to dissipate the heat generated.
-
-
Problem 3: Significant Impurity Profile in the Crude Product
-
Symptoms: HPLC or NMR analysis of the crude product shows multiple significant peaks besides the desired product.
-
Possible Causes & Solutions:
-
Hydrolysis of Nitrile to Amide/Carboxylic Acid:
-
Diagnosis: An impurity with a mass of +18 (amide) or +19 (acid, after hydrolysis and protonation) compared to the product is observed. This is common if the work-up involves prolonged exposure to strong acid or base.[4]
-
Solution: Minimize the time for acidic or basic washes during work-up. Use a buffered system or a milder acid/base (e.g., ammonium chloride solution, sodium bicarbonate solution) and maintain low temperatures.
-
-
Unreacted Starting Materials:
-
Diagnosis: Peaks corresponding to 2-thiophenecarboxaldehyde and aniline are present.
-
Solution: Re-optimize stoichiometry. Sometimes a slight excess of one reagent (e.g., aniline or cyanide) can drive the reaction to completion. Also, review the causes for a stalled reaction (see Problem 1).
-
-
Formation of Dimeric Byproducts:
-
Diagnosis: Higher molecular weight impurities are detected. This can happen through various side-reactions of the reactive imine intermediate.
-
Solution: Lower the reaction temperature and ensure a controlled addition rate. A more dilute reaction mixture can sometimes disfavor bimolecular side reactions.
-
-
Table 1: Common Impurities and Diagnostic Methods
| Impurity Name | Likely Cause | Recommended Analytical Method |
| 2-Thiophenecarboxaldehyde | Incomplete reaction | HPLC, GC-MS, ¹H NMR |
| Aniline | Incomplete reaction | HPLC, GC-MS, ¹H NMR |
| Phenylamino-thiophen-2-YL-carboxamide | Nitrile hydrolysis (work-up) | HPLC, LC-MS, IR (C=O stretch) |
| Thiophene-based polymers | High temperature, hot spots | GPC (for MW distribution), visual |
| 2-Thiophenecarboxylic acid | Oxidation of aldehyde | HPLC, LC-MS |
Problem 4: Difficulties in Product Isolation and Purification
-
Symptoms: The product oils out, fails to crystallize, or requires column chromatography, which is not ideal for large quantities.[6]
-
Possible Causes & Solutions:
-
High Impurity Load:
-
Diagnosis: Even small amounts of impurities can inhibit crystallization.
-
Solution: Address the root cause of impurity formation using the steps above. An extra purification step of the crude material (e.g., an acid/base wash to remove residual starting materials) may be necessary before attempting crystallization.
-
-
Poor Solvent Choice for Crystallization:
-
Diagnosis: The product is either too soluble or insoluble in common solvents.
-
Solution: Perform a systematic solvent screen. A binary solvent system (one solvent in which the product is soluble, and an anti-solvent in which it is not) is often effective. Common choices for compounds like this include isopropanol/water, ethanol/heptane, or ethyl acetate/hexane.
-
-
Formation of Emulsions during Work-up:
-
Diagnosis: The aqueous and organic layers fail to separate cleanly after extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions. Allow for longer separation times in the reactor or use a specialized liquid-liquid separator.
-
-
Visualizations and Workflows
Diagram 1: Strecker Synthesis Pathway
This diagram illustrates the core mechanism for the formation of this compound.
Caption: Reaction pathway for the Strecker synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This logical diagram provides a step-by-step approach to diagnosing the root cause of low product yield.
Caption: A logical workflow for troubleshooting low yield.
Experimental Protocol: Baseline Scale-Up Procedure
Disclaimer: This protocol is a representative example. All procedures, especially those involving cyanide, must be thoroughly risk-assessed and performed by trained personnel with appropriate engineering controls and personal protective equipment.[1][2]
Step 1: Reactor Setup and Reagent Preparation
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 2-thiophenecarboxaldehyde (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, ~5-10 volumes).
-
Begin agitation and cool the solution to 0-5 °C.
-
Slowly add aniline (1.0-1.05 eq) to the reactor, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours to allow for imine formation.
-
In a separate vessel, prepare a solution of sodium cyanide (1.05-1.1 eq) in water (~2-3 volumes). CAUTION: HIGHLY TOXIC.
Step 2: Cyanation Reaction
-
Slowly dose the aqueous sodium cyanide solution into the reactor over 2-4 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by HPLC until the starting aldehyde/imine is consumed (<1%).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 10-15 °C.
-
Add an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE), ~10 volumes) and water (~5 volumes).
-
Stir for 15 minutes, then stop agitation and allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute brine solution and then water. Avoid any acidic washes at this stage to prevent HCN evolution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Transfer the crude oil/solid to a clean, appropriately sized crystallization vessel.
-
Add a suitable crystallization solvent (e.g., isopropanol). Heat gently to dissolve the crude product.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C to induce crystallization. Seeding with a small crystal of pure product may be necessary.
-
Hold at 0-5 °C for several hours to maximize crystal growth.
-
Isolate the solid product by filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum to a constant weight.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
YouTube. (2024). Cyanation reaction safety. Retrieved from [Link]
-
Malig, T. C., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]
-
PubMed. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
- Google Patents. (n.d.). CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.
-
YouTube. (2013). Mod-31 Lec-35 Thiophene Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104513225A - Preparation method of 2-thiopheneacetonitrile.
Sources
"degradation pathways of Phenylamino-thiophen-2-YL-acetonitrile under experimental conditions"
Welcome to the technical support resource for Phenylamino-thiophen-2-YL-acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability and degradation of this molecule. Our goal is to equip you with the scientific rationale and proven methodologies to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Storage
Question: What are the primary chemical liabilities of this compound and how should I store it?
Answer: this compound possesses three primary functional groups susceptible to degradation: the nitrile, the secondary amine, and the thiophene ring.
-
Nitrile Group: This group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would convert it first to an amide and subsequently to a carboxylic acid.
-
Thiophene Ring: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more aggressive conditions, the sulfone.[1]
-
Secondary Amine & Benzylic Position: The secondary amine can be a site for oxidation. Furthermore, the entire phenylamino-acetonitrile moiety attached to the thiophene ring could be susceptible to photolytic cleavage or other radical-based degradation pathways.
Given these liabilities, proper storage is critical. The compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment, preferably refrigerated (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and hydrolytic degradation.
Section 2: Forced Degradation Studies
Question: I need to perform a forced degradation study. What experimental conditions should I start with?
Answer: Forced degradation, or stress testing, is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][3] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[4] The conditions should be harsher than standard accelerated stability testing.[5]
Below is a recommended starting point for stress conditions, which should be optimized based on the observed stability of your specific batch.
| Stress Condition | Reagent/Parameter | Temperature | Duration (Typical) | Rationale & Key Insights |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C | Up to 7 days | The nitrile group is the primary target.[4] Using a co-solvent like acetonitrile or methanol may be necessary if the compound has poor aqueous solubility.[4] After exposure, neutralize the sample with a suitable base before analysis to prevent further degradation on the analytical column.[2] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C | Up to 7 days | Base-catalyzed hydrolysis of the nitrile is often faster than acid-catalyzed.[6] Similar to acid hydrolysis, neutralization is required post-stress. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | Up to 24 hours | Hydrogen peroxide is a common choice for simulating oxidative stress.[3] The thiophene sulfur is the most likely site of oxidation.[1] The reaction can be kinetically slow; slight heating may be required, but monitor for over-degradation. |
| Thermal (Dry Heat) | 60°C - 100°C | Up to 7 days | Evaluates the solid-state stability of the compound. Monitor for melting, discoloration, and the appearance of degradants. Non-isothermal thermogravimetric analysis (TGA) can provide more detailed kinetic information.[7][8] | |
| Photostability | ICH Q1B options | Ambient | As per ICH Q1B | Expose the solid material and a solution to a minimum of 1.2 million lux hours and 200 watt hours/square meter.[2] Use a dark control to differentiate between light-induced and thermal degradation. Photolytic degradation can proceed via radical pathways, potentially leading to complex product profiles.[2] |
Question: My compound appears to be degrading under acidic conditions. What is the likely degradation pathway?
Answer: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the nitrile functional group. This is a well-established reaction that typically proceeds in two steps:
-
Nitrile to Amide: The nitrile is first hydrolyzed to form Phenylamino-thiophen-2-YL-acetamide .
-
Amide to Carboxylic Acid: With continued exposure to the acidic medium and/or heat, the acetamide intermediate is further hydrolyzed to the corresponding carboxylic acid, Phenylamino-thiophen-2-YL-acetic acid , releasing ammonia.
It is crucial for your analytical method to be able to resolve the parent compound from both the amide and carboxylic acid degradants.
Question: I see an unexpected peak in my chromatogram after oxidative stress. What could it be?
Answer: When subjecting this compound to oxidative stress (e.g., with H₂O₂), the primary target is the electron-rich sulfur atom in the thiophene ring. The expected degradation products are:
-
Phenylamino-(1-oxo-1λ⁴-thiophen-2-yl)-acetonitrile (Sulfoxide): This is the product of the first oxidation step.
-
Phenylamino-(1,1-dioxo-1λ⁶-thiophen-2-yl)-acetonitrile (Sulfone): Under more forcing oxidative conditions or longer exposure, the sulfoxide can be further oxidized to the sulfone.[1]
LC-MS is an invaluable tool for identifying these products. You should observe a mass increase of +16 amu for the sulfoxide and +32 amu for the sulfone relative to the parent compound.
Troubleshooting & Protocols
Section 3: Analytical Method Development
Question: How do I develop a stability-indicating HPLC method for this compound?
Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[5]
Recommended Starting Conditions:
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a robust starting point.[9][10]
-
Mobile Phase: A gradient elution using Acetonitrile and a buffered aqueous phase (e.g., 10 mM ammonium acetate or phosphate buffer, pH adjusted to between 3 and 6.5) is recommended.[9][10][11] Acetonitrile is often preferred over methanol as it can reduce the formation of artifacts during analysis.[12]
-
Detection: A Photodiode Array (PDA) detector is essential for monitoring peak purity. Mass Spectrometry (MS) is highly recommended for identifying the mass of unknown degradant peaks.[9][13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Section 4: Experimental Protocols
Protocol: General Procedure for Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
For Hydrolytic/Oxidative Stress: Transfer an aliquot of the stock solution into a vial containing the stressor (e.g., 1 M HCl, 1 M NaOH, or 30% H₂O₂). The final concentration of the organic co-solvent should be minimized to avoid interfering with the stress condition.
-
For Thermal Stress: Place a known quantity of the solid compound in a vial and subject it to the desired temperature in a calibrated oven.
-
For Photostability: Expose both solid and solution samples to a controlled light source as per ICH Q1B guidelines.[2] Maintain a "dark" control sample at the same temperature.
-
-
Sampling: At appropriate time points, withdraw a sample from the stressed solution. For solid samples, dissolve a known quantity in the mobile phase diluent.
-
Neutralization (for Acid/Base): Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis: Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using the developed HPLC method.
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and established degradation chemistry for similar functional groups.
// Nodes parent [label="this compound\n(Parent Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amide [label="Phenylamino-thiophen-2-YL-acetamide\n(Amide Degradant)"]; acid [label="Phenylamino-thiophen-2-YL-acetic acid\n(Acid Degradant)"]; sulfoxide [label="Phenylamino-(1-oxo-thiophen-2-yl)-acetonitrile\n(Sulfoxide Degradant)"]; sulfone [label="Phenylamino-(1,1-dioxo-thiophen-2-yl)-acetonitrile\n(Sulfone Degradant)"];
// Edges parent -> amide [label="Acid/Base Hydrolysis\n(H₂O)"]; amide -> acid [label="Acid/Base Hydrolysis\n(H₂O)"]; parent -> sulfoxide [label="Oxidation\n(e.g., H₂O₂)"]; sulfoxide -> sulfone [label="Further Oxidation"]; } dot Caption: Proposed degradation pathways for this compound.
References
- Abdelwahab, N. S., ELsaady, M. T., Korany, A. G., & Hegazy, M. A. (2017). Study of Gliquidone Degradation Behavior by High-Performance Thin-Layer Chromatography and Ultra-Performance Liquid Chromatography Methods.
- Analytical Methods for the Degradation of Phytoconstituents. (n.d.).
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). International Journal for Research in Applied Science & Engineering Technology (IJRASET).
- Journal of Chemical and Pharmaceutical Research, 2013, 5(12):942-949. Synthesis, characterization and thermal decomposition kinetics of 4-hydroxy benzophenone-biuret-formaldehyde polymer resin.
- Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2021). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR).
- Forced degradation studies. (2016). MOJ Bioequivalence & Bioavailability.
- Forced Degradation – A Review. (2022). Indian Journal of Pharmaceutical Sciences.
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- BLDpharm. (n.d.). 2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile.
- ChemScene. (n.d.). 2-(Methylamino)-2-(thiophen-2-yl)acetonitrile.
- ResearchGate. (n.d.). Oxidation of Thiophene Derivatives with H2O2 in Acetonitrile Catalyzed by [Cp*2M2O5] (M = Mo, W): A Kinetic Study. Request PDF.
- Google Patents. (n.d.).
- Sadou Yaye, H., et al. (2015).
- Degradation of acetonitrile residues using oxid
- Singh, D. K., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. PubMed.
- ResearchGate. (2014). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde.
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2018). MDPI.
- Benchchem. (n.d.). Phenylamino-thiophen-3-YL-acetonitrile.
- ChemicalBook. (n.d.). This compound CAS#: 81994-43-6.
- Lu, Z., et al. (2024).
- Google Patents. (n.d.). CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.
- Methods of Degrading Acetonitrile Waste Sustainably. (n.d.).
- Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. (2022). MDPI.
- Synthesis and Study of Thermal Degradation Process of 2,4-Dihydroxyacetophenone-Guanidine- Formaldehyde Copolymer. (n.d.). International Journal of Trend in Scientific Research and Development (IJTSRD).
- Correlation between degradation pathway and toxicity of acetaminophen and its by-products by using the electro-Fenton process in aqueous media. (2017). PubMed.
- ResearchGate. (2011). (PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities.
- BLDpharm. (n.d.). 2-Morpholino-2-(thiophen-2-yl)acetonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. jddtonline.info [jddtonline.info]
- 5. longdom.org [longdom.org]
- 6. US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. ijmr.net.in [ijmr.net.in]
Technical Support Center: Resolving Poor Solubility of Phenylamino-thiophen-2-YL-acetonitrile in Assays
This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals encountering solubility challenges with Phenylamino-thiophen-2-YL-acetonitrile (referred to herein as "PTA") and other similarly hydrophobic small molecules. Poor aqueous solubility is a major hurdle in drug discovery, capable of confounding in vitro assay results and hindering the development of promising therapeutic candidates.[1][2] This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with PTA.
Q1: I dissolved my PTA powder in DMSO to make a 10 mM stock, but it crashed out immediately when I diluted it into my aqueous assay buffer. What happened?
A1: This is a classic case of a compound exceeding its kinetic solubility .[3] Your compound was soluble in the 100% DMSO stock, but when you introduced that solution into an aqueous environment, the DMSO concentration dropped dramatically. Since PTA is hydrophobic, it is no longer soluble in the predominantly aqueous final solution and therefore precipitates. The key takeaway is that the solubility in a neat organic solvent does not predict solubility in an aqueous buffer.[4]
Q2: What is the maximum percentage of DMSO I can use in my assay?
A2: This is highly assay-dependent. For cell-based assays , it is critical to keep the final DMSO concentration below 0.5% to avoid cytotoxicity and other off-target effects.[5] Some sensitive cell lines may even require concentrations below 0.1%. For biochemical assays (e.g., enzyme inhibition), you may be able to go higher, perhaps to 1-2%, but this must be validated. Always run a "vehicle control" with the same final DMSO concentration as your test samples to ensure the solvent itself is not affecting the assay readout.[6] Increased exposure to DMSO can lead to increased cell damage resulting in pseudo-effects in treatments.[7]
Q3: Is there a better initial solvent than DMSO?
A3: While DMSO is the most common starting point due to its strong solubilizing power, other options exist.[8] For certain compounds, ethanol, isopropanol, acetonitrile, or PEG 400 might be suitable. However, these often have lower solubilizing capacity and their own assay interference profiles. The best practice is to determine the solubility in a few different organic solvents first, but for high-throughput screening, DMSO remains the standard. A step-by-step dilution process is recommended to prevent the compound from precipitating due to rapid concentration changes.[5]
Q4: What is the difference between kinetic and thermodynamic solubility? Why does it matter?
A4:
-
Kinetic Solubility measures the point at which a compound, already dissolved in an organic solvent (like DMSO), precipitates when added to an aqueous buffer.[3][4] It's a measure of how well a compound stays in a supersaturated, metastable state.[9] This is what you are observing when your compound crashes out.
-
Thermodynamic Solubility is the true equilibrium solubility. It's measured by adding an excess of the solid compound to an aqueous buffer, allowing it to equilibrate (often for 24 hours), and then measuring the concentration of the dissolved compound.[10]
This distinction is critical. Kinetic solubility is often higher than thermodynamic solubility and is relevant for initial, rapid screening. However, for lead optimization and understanding true bioavailability, the thermodynamic solubility is the more important value.[9]
In-Depth Troubleshooting Guides
If the basic FAQs do not resolve your issue, a more systematic approach is required.
Guide 1: Systematic Co-Solvent and pH Screening
The first line of defense is to modify the assay buffer itself. This involves exploring different pH values and the addition of co-solvents.
Causality: The solubility of ionizable compounds is highly dependent on pH.[2] PTA, with its phenylamino group, may have a pKa that makes it more soluble at a slightly acidic pH. Co-solvents are water-miscible organic solvents that, when added in small quantities, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[11][12]
Decision Workflow for Solubility Enhancement:
Caption: A systematic workflow for troubleshooting compound solubility issues.
Comparative Data on Common Co-Solvents:
| Co-Solvent | Typical Max % (Cell-based) | Typical Max % (Biochemical) | Notes |
| DMSO | < 0.5%[5] | 1-5% | Gold standard, but can interfere with assays and cause cell toxicity.[7][8] |
| Ethanol | < 1% | 2-5% | Can precipitate proteins at higher concentrations. |
| PEG 400 | 1-2% | 5-10% | Generally well-tolerated but can increase solution viscosity. |
| Glycerol | 1-5% | 10-20% | High viscosity; can stabilize proteins but may interfere with enzyme kinetics. |
Guide 2: Utilizing Solubilizing Excipients
When co-solvents are insufficient or interfere with the assay, excipients that encapsulate or otherwise interact with the compound can be used.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form "inclusion complexes" where the hydrophobic PTA molecule is encapsulated within the cavity, rendering the entire complex water-soluble.[14][15] This is a powerful technique for significantly increasing aqueous solubility without relying on organic co-solvents.[16]
Choosing a Cyclodextrin:
-
β-Cyclodextrin (β-CD): Most common, but has relatively low aqueous solubility itself.[1]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and a better safety profile, making it a preferred choice.[1]
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Has a high aqueous solubility and is used in parenteral formulations.[1]
Mechanism of Cyclodextrin Inclusion Complex:
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Mechanism: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles. These micelles have a hydrophobic core that can dissolve PTA, and a hydrophilic shell that allows the entire structure to be soluble in water.[17]
Considerations:
-
Assay Interference: Surfactants can be problematic as they may denature proteins or disrupt cell membranes.[18] Non-ionic surfactants are generally considered more benign than ionic ones.[19]
-
Common Non-ionic Surfactants: Tween® 20, Tween® 80, and Pluronic® F-68 are frequently used.
-
Validation is Crucial: The effect of any surfactant on your specific assay target (enzyme, cell line, etc.) must be rigorously tested.[20]
Experimental Protocols
Protocol 1: Preparation of a 10 mM PTA Stock Solution
This protocol outlines the best practices for preparing a concentrated stock solution.[21][22]
-
Weighing: Accurately weigh the required mass of PTA powder.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming (to 30-37°C) and/or sonication in a water bath for 5-10 minutes can be applied.
-
Verification: Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be perfectly clear.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[5] Store at -20°C or -80°C.
Protocol 2: Step-Wise Dilution for Working Solutions
This method minimizes the risk of precipitation when preparing final assay concentrations.[5]
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM DMSO stock into your assay buffer or a buffer containing your chosen co-solvent/excipient. For example, dilute 1:10 to create a 1 mM solution with 10% DMSO.
-
Mixing: Mix this intermediate dilution thoroughly by gentle vortexing or inversion.
-
Final Dilution: Perform the final dilution into the assay plate. For example, adding 2 µL of the 1 mM intermediate stock to 198 µL of assay buffer will give a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Vehicle Control: Always prepare a parallel dilution series using only DMSO (without PTA) to serve as your vehicle control.
By employing these systematic approaches, from understanding the fundamental principles of solubility to applying advanced formulation strategies, researchers can overcome the challenges posed by this compound and other poorly soluble compounds, leading to more reliable and reproducible assay data.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PubMed Central. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Available at: [Link]
-
Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. PubMed. Available at: [Link]
-
Drug stock solutions best practices? ResearchGate. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]
-
Acetonitrile with Thiophenes. IUPAC-NIST Solubilities Database. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]
-
Study on the Interaction Between Cellulase and Surfactants. ResearchGate. Available at: [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Toxicity screening of DMSO-PBS mixtures. ResearchGate. Available at: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]
-
Thermodynamic Solubility Assay. Evotec. Available at: [Link]
-
Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available at: [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PubMed. Available at: [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Interactions between surfactants and hydrolytic enzymes. ResearchGate. Available at: [Link]
-
Enzyme stability with essential oils and surfactants. Growing towards green disinfectant detergents. Universidad de Granada. Available at: [Link]
-
The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. ResearchGate. Available at: [Link]
-
Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. ovid.com [ovid.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. evotec.com [evotec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. brieflands.com [brieflands.com]
- 16. scispace.com [scispace.com]
- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. phytotechlab.com [phytotechlab.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
"minimizing byproduct formation in the synthesis of thiophene derivatives"
Technical Support Center: Thiophene Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of thiophene derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.
Part 1: Troubleshooting the Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent method for synthesizing 2-aminothiophenes.[1] However, its one-pot nature can lead to competing side reactions.
FAQ 1: My Gewald reaction mixture has turned dark brown or tarry, and the yield is low. What's happening?
Plausible Cause: The formation of a dark, tarry mixture is often a sign of polymerization or the creation of complex polysulfides.[2] This is typically induced by excessive reaction temperatures, which can cause the α,β-unsaturated nitrile intermediate or other reactive species to polymerize.[2] The mechanism of the Gewald synthesis involves a complex equilibrium of polysulfide intermediates, and high temperatures can disrupt this delicate balance, favoring undesired pathways.[3][4]
Troubleshooting & Solutions:
-
Strict Temperature Control: This is the most critical parameter. The exothermic nature of the initial Knoevenagel-Cope condensation can cause the temperature to spike if reagents are mixed too quickly.
-
Action: Maintain the reaction at the lowest effective temperature, often cited around 50 °C for solvents like methanol or ethanol.[5] Use an ice bath to manage the initial exotherm and add reagents portion-wise or via a syringe pump.
-
-
Reagent Purity: Impurities in the starting ketone or nitrile can act as catalysts for polymerization.[2]
-
Action: Ensure all starting materials are pure and solvents are anhydrous.
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote degradation and polymerization.
-
Action: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Once the starting materials are consumed, proceed with the workup promptly.
-
FAQ 2: I'm observing a significant byproduct with a mass corresponding to a dimer. How can I minimize its formation?
Plausible Cause: Dimerization of the α,β-unsaturated nitrile intermediate (formed from the Knoevenagel-Cope condensation) is a well-documented competing reaction.[2][5] This occurs when one molecule of the unsaturated nitrile acts as a Michael acceptor and another acts as a nucleophile, leading to an intermolecular reaction that competes with the desired intramolecular cyclization with sulfur.[5][6]
Troubleshooting & Solutions:
-
Optimize Reagent Addition: The relative rates of intramolecular cyclization versus intermolecular dimerization are highly dependent on concentration and temperature.
-
Action: Try a slow, controlled addition of the ketone/aldehyde to a mixture of the active methylene nitrile, base, and sulfur. This keeps the concentration of the α,β-unsaturated nitrile intermediate low at any given time, favoring the intramolecular pathway.[2]
-
-
Temperature Screening: The activation energy for dimerization may differ significantly from that of the desired cyclization.
-
Action: Perform a systematic temperature screen (e.g., 30 °C, 40 °C, 50 °C, 60 °C) to find the optimal window where the formation of the 2-aminothiophene is maximized relative to the dimer.[2]
-
-
Base Selection: The choice and stoichiometry of the base are critical for the initial condensation and can influence side reactions.[2]
-
Action: While secondary amines like morpholine are common, consider alternative bases. For instance, using hexamethyldisilazane with acetic acid has been reported to improve the selectivity of the Knoevenagel step and suppress byproduct formation in the subsequent Gewald cyclization.[7]
-
Workflow for Troubleshooting Gewald Synthesis
Below is a logical workflow to diagnose and resolve common issues in the Gewald synthesis.
Caption: Troubleshooting workflow for the Gewald Synthesis.
Part 2: Overcoming Challenges in Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[8]
FAQ 3: My Paal-Knorr synthesis is producing the corresponding furan as a major byproduct. How can I improve selectivity for the thiophene?
Plausible Cause: The reagents used in the Paal-Knorr thiophene synthesis, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, are not only sulfurizing agents but also powerful dehydrating agents.[8] The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization followed by dehydration to form a furan.[9][10] This pathway competes directly with the desired thionation/cyclization pathway.
Troubleshooting & Solutions:
-
Choice of Sulfurizing Agent: While P₄S₁₀ is traditional, Lawesson's reagent is often considered milder and more selective for thionation over dehydration.
-
Action: If using P₄S₁₀, consider switching to Lawesson's reagent. Ensure the reagent is fresh, as its activity can decrease upon exposure to moisture.[9]
-
-
Stoichiometry: An insufficient amount of the sulfurizing agent can lead to incomplete thionation, allowing the competing dehydration pathway to dominate.
-
Action: Use a sufficient excess of the sulfurizing agent (e.g., 1.1 to 1.5 equivalents) to favor the thionation pathway.[9]
-
-
Temperature Control: Higher temperatures can favor the dehydration pathway leading to furan formation.[9]
-
Action: Maintain the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor by TLC to avoid unnecessarily high temperatures or prolonged heating.
-
| Parameter | Condition Favoring Thiophene | Condition Favoring Furan Byproduct | Rationale |
| Sulfurizing Agent | Lawesson's Reagent | P₄S₁₀ (harsher conditions) | Lawesson's reagent is generally more selective for thionation. |
| Temperature | Lowest effective temperature | High temperature (>100 °C) | Dehydration to furan is often favored at higher temperatures.[9] |
| Reagent Stoichiometry | Sufficient excess of sulfur source | Stoichiometric or sub-stoichiometric | Ensures the thionation pathway outcompetes simple dehydration.[9] |
Table 1. Effect of Reaction Parameters on Selectivity in Paal-Knorr Synthesis.
Part 3: Managing Regioselectivity and Byproducts in Electrophilic Substitution
Thiophenes are electron-rich aromatic rings that readily undergo electrophilic substitution, but controlling the position of substitution is key.
FAQ 4: My Friedel-Crafts acylation of a 2-substituted thiophene is giving me a mixture of 2,4- and 2,5-disubstituted isomers. How do I get only the 2,5-isomer?
Plausible Cause: Electrophilic substitution on an unsubstituted thiophene ring strongly favors the 2-position (alpha-position) over the 3-position (beta-position).[11] This is because the carbocation intermediate formed by attack at C2 is better stabilized by resonance (three resonance structures) compared to the intermediate from C3 attack (two resonance structures).[11][12] When you have a 2-substituted thiophene, the major product is typically the 2,5-disubstituted isomer for the same reason. However, if the reaction is run under harsh conditions (e.g., high temperature, strong Lewis acid), selectivity can be lost, and the thermodynamically controlled, rearranged, or less-favored C4-acylated product may form.
Troubleshooting & Solutions:
-
Milder Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes lead to side reactions or lower selectivity.
-
Action: Switch to a milder Lewis acid such as SnCl₄ or ZnCl₂. Acylation with acetic anhydride in the presence of phosphoric acid is also an efficient method.[13]
-
-
Temperature Control: The reaction should be kept cold to favor kinetic control, which maximizes the formation of the C5-acylated product.
-
Action: Run the reaction at a low temperature, typically between 0 °C and room temperature. Add the acylating agent slowly to control the exotherm.
-
-
Acylating Agent: Using a highly reactive acyl chloride with a strong Lewis acid can decrease selectivity.
-
Action: Consider using an acid anhydride, which is generally less reactive than the corresponding acyl chloride, allowing for a more controlled reaction.[14]
-
Mechanism of Regioselectivity in Thiophene Acylation
The preference for C2/C5 attack is rooted in the stability of the cationic intermediate (sigma complex).
Caption: Resonance stabilization dictates regioselectivity.
Part 4: Protocol for Minimizing Homocoupling in Suzuki Couplings
A common byproduct in the Suzuki cross-coupling of thiophene boronic acids is the homocoupled bi-thiophene, arising from the oxidative coupling of two boronic acid molecules.[15][16]
Protocol: Minimizing Boronic Acid Homocoupling
This protocol is designed to minimize the presence of Pd(II) species and oxygen, which are known to promote homocoupling.[15][17]
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous, degassed solvents. To degas, sparge the solvent with an inert gas for 20-30 minutes or use the freeze-pump-thaw method.
2. Reaction Setup:
-
To a dried Schlenk flask under an inert atmosphere, add the thiophene halide (1.0 eq), the thiophene boronic acid or ester (1.1 - 1.3 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq).
-
Add the degassed solvent (e.g., Dioxane, Toluene, or DMF).
3. Pre-catalyst Addition Steps (Crucial for Minimizing Homocoupling):
-
Nitrogen Sparge: Vigorously sparge the reaction mixture with a subsurface stream of nitrogen for 10-15 minutes. This removes residual oxygen from the solution, which is a primary promoter of homocoupling.[15][17]
-
(Optional) Addition of a Mild Reductant: Adding a small amount of a mild reducing agent like potassium formate (0.1 eq) can help reduce any Pd(II) species to the active Pd(0) catalyst before the reaction begins, suppressing a key homocoupling pathway.[15]
4. Catalyst Addition and Reaction:
-
Add the Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand (if required) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
5. Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Proceed with a standard aqueous workup and purify the product via column chromatography or recrystallization.[]
References
- BenchChem. (n.d.). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of thiophene.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Retrieved from [Link]
-
CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of thiophene.
-
ResearchGate. (n.d.). Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]
-
Molecules. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
The Italian Association of Chemical Engineering. (n.d.). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
-
Scribd. (n.d.). Regioselective Benzo[b]thiophene Synthesis. Retrieved from [Link]
-
Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism?. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. Retrieved from [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Phenylamino-thiophen-2-YL-acetonitrile and its Thiophene Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] This guide provides a comparative study of Phenylamino-thiophen-2-YL-acetonitrile and its analogs, offering insights into their relative performance in preclinical models of cancer and inflammation. By presenting supporting experimental data and detailed protocols, this document aims to inform the strategic design and development of next-generation thiophene-based therapeutics.
Introduction to this compound and its Significance
This compound is a member of the diverse family of thiophene derivatives, which are heterocyclic compounds containing a five-membered ring with one sulfur atom.[3] The unique physicochemical properties of the thiophene ring, including its ability to act as a bioisostere of a phenyl ring, make it a "privileged structure" in drug discovery.[4] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[5][6] This guide will focus on the comparative evaluation of this compound and structurally related analogs, providing a framework for understanding their therapeutic potential.
Comparative Biological Performance: Anticancer and Anti-inflammatory Activities
While direct comparative studies of this compound with a wide range of its analogs are not extensively documented in publicly available literature, we can synthesize a comparative overview by examining the performance of various thiophene derivatives in similar assays. This approach allows for an informed, albeit indirect, comparison.
Anticancer Activity
Thiophene derivatives have shown significant potential as anticancer agents.[7] The cytotoxic effects of various analogs are typically evaluated against a panel of human cancer cell lines.
Table 1: Comparative Anticancer Activity of Thiophene Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |
| 2-(Thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 (Colon) | 7.1 ± 0.07 | Doxorubicin | [7] |
| 2-(Thiophen-2-yl)-1H-indole derivative (4a) | HCT-116 (Colon) | 10.5 ± 0.07 | Doxorubicin | [7] |
| 2-(Thiophen-2-yl)-1H-indole derivative (4c) | HCT-116 (Colon) | 11.9 ± 0.05 | Doxorubicin | [7] |
| Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine (12u) | CDK9 Inhibition | 0.007 | - | [8] |
| 5-(Thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivative (15) | MCF-7 (Breast) | 1.18 ± 0.032 | - | [6] |
| 5-(Thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivative (14) | MCF-7 (Breast) | 1.19 ± 0.042 | - | [6] |
| 5-(Thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivative (8) | MCF-7 (Breast) | 1.26 ± 0.052 | - | [6] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that structural modifications to the thiophene core can lead to potent anticancer activity. For instance, indole-substituted thiophenes have demonstrated significant cytotoxicity against colon cancer cells.[7] Similarly, pyrimidine and thienopyrimidinone derivatives of thiophene show promise, with some exhibiting nanomolar to low micromolar efficacy against breast cancer cell lines and specific kinases like CDK9.[6][8]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases. Thiophene derivatives have been investigated for their ability to modulate inflammatory pathways.[4][5]
Table 2: Comparative Anti-inflammatory Activity of Thiophene Analogs
| Compound/Analog | Assay | Activity | Reference Compound | Reference |
| 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one (11f) | Carrageenan-induced rat paw edema | 48.94% inhibition | Diclofenac Sodium | [9][10] |
| 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one (11b) | Carrageenan-induced rat paw edema | 47.04% inhibition | Diclofenac Sodium | [9][10] |
| 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one (11e) | Carrageenan-induced rat paw edema | 46.61% inhibition | Diclofenac Sodium | [9][10] |
| 2-Aminothiophene analog (1) | Neutrophil Respiratory Burst | IC50 121.47 µM | - | [11] |
| 2'- (phenylthio)methanesulfonanilide derivative (3b) | Adjuvant arthritis in rats & Collagen-induced arthritis in mice | Potent inhibition | - | [12] |
| 2-amino-3-(4'-chlorophenyl carboxamido)-4,5-trimethylene thiophene | Inhibition of albumin denaturation | 61% inhibition | Ibuprofen | [13] |
The anti-inflammatory potential of thiophene analogs is evident from both in vivo and in vitro studies. Quinazolinone-substituted aminothiophenes have shown significant inhibition of paw edema in a rat model, a classic test for acute inflammation.[9][10] Other aminothiophene derivatives have demonstrated the ability to inhibit the respiratory burst in neutrophils and prevent protein denaturation, both key processes in the inflammatory response.[11][13]
Experimental Methodologies
To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below.
Synthesis of this compound Analogs
A common and versatile method for the synthesis of 2-aminothiophene derivatives is the Gewald reaction.[14]
Gewald Aminothiophene Synthesis Workflow
Caption: Generalized workflow for the Gewald aminothiophene synthesis.
Step-by-Step Protocol:
-
To a stirred solution of an appropriate ketone or aldehyde and an α-cyanoester in a suitable solvent (e.g., ethanol), add elemental sulfur.
-
Add a catalytic amount of a base, such as morpholine or diethylamine, to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.
-
The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
MTT Assay Workflow
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (thiophene analogs) and a reference drug (e.g., Doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Albumin Denaturation Assay Workflow
Sources
- 1. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. jpsbr.org [jpsbr.org]
A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of Novel Anti-Cancer Compounds: The Case of Phenylamino-thiophen-2-YL-acetonitrile
Executive Summary: Bridging the Gap from Bench to Preclinical Validation
The journey of a novel chemical entity from a promising in vitro "hit" to a viable drug candidate is fraught with challenges, the most significant of which is demonstrating efficacy in a living system. This guide provides a comprehensive framework for the in vivo validation of Phenylamino-thiophen-2-YL-acetonitrile (hereafter designated as PTP-A), a novel compound from a chemical class known to possess anti-cancer properties.[1][2] While PTP-A itself has limited public data, its thiophene-acetonitrile scaffold warrants rigorous investigation.
This document is not a rigid protocol but a strategic guide. It explains the causality behind experimental choices, empowering researchers to design robust, self-validating studies. We will compare the hypothetical performance of PTP-A against a standard-of-care agent in a relevant cancer model, grounding our approach in established best practices for preclinical drug development.[3][4]
The Strategic Imperative: Why a Phased In Vivo Approach is Critical
The overarching goal is to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, which links drug exposure to the biological response.[6][7][8] This relationship is the cornerstone of a successful Investigational New Drug (IND) application.
Below is a diagram illustrating the logical workflow for in vivo validation.
Caption: High-level workflow for in vivo validation of a novel compound.
Foundational Studies: Setting the Stage for Success
Before a meaningful efficacy study can be conducted, foundational work is required to understand how the compound behaves in the animal.
Pharmacokinetic (PK) Profiling
Causality: An efficacy study is meaningless if the compound is not bioavailable or is cleared too rapidly to reach therapeutic concentrations at the tumor site. A preliminary PK study is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9]
Experimental Protocol: Single-Dose PK Study in Mice
-
Animal Model: Healthy BALB/c mice (n=3 per time point).
-
Compound Preparation: Formulate PTP-A in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Administration: Administer a single intravenous (IV) dose (e.g., 2 mg/kg) and a single oral (PO) dose (e.g., 10 mg/kg) to separate cohorts.
-
Sample Collection: Collect blood samples (via tail vein or retro-orbital bleed) at pre-defined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma. Quantify the concentration of PTP-A using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Endpoint Calculation: Determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Dose Range Finding & Tolerability
Causality: The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss).[10] Efficacy studies should be run at or below the MTD to ensure that anti-tumor effects are due to targeted activity, not systemic toxicity.
Experimental Protocol: 7-Day MTD Study
-
Animal Model: Healthy, non-tumor-bearing nude mice (athymic NCr-nu/nu), matching the strain for the future efficacy study.
-
Dose Escalation: Administer PTP-A daily for 7 days across several dose cohorts (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, fur, activity), and food/water intake daily.
-
Endpoint: The MTD is defined as the dose level below the one that causes significant weight loss or severe clinical signs.
Comparative Efficacy & Mechanism of Action (MoA) Study
This phase directly tests the central hypothesis: Does PTP-A inhibit tumor growth more effectively or with a better safety profile than existing therapies?
Model Selection: The Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Causality: The choice of animal model is paramount and should be based on the hypothesized mechanism of the drug. Since many thiophene-based molecules target signaling pathways relevant to cancer, we will proceed with a human tumor xenograft model.[3][11] The A549 (human NSCLC) cell line is a widely used, robust model for initial efficacy testing.[12] Using immunodeficient mice is necessary to prevent rejection of the human tumor graft.[11]
Head-to-Head Efficacy Evaluation
Experimental Protocol: A549 Xenograft Efficacy Study
-
Cell Culture: Culture A549 cells in RPMI-1640 medium with 10% FBS. Ensure cells are free from pathogens.[10][12]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of female athymic nude mice.[12]
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., PO, daily)
-
Group 2: PTP-A (at MTD, e.g., 50 mg/kg, PO, daily)
-
Group 3: Standard of Care (SoC) - Paclitaxel (e.g., 10 mg/kg, IV, twice weekly)
-
-
Treatment & Monitoring: Administer treatments as scheduled for 21-28 days. Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²). Monitor body weight and clinical signs concurrently.
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as a percentage at the end of the study.
-
Survival: If applicable, monitor until a pre-defined endpoint (e.g., tumor volume > 2000 mm³).
-
Data Presentation: Quantifying Performance
Clear, quantitative data is essential for comparing efficacy.
Table 1: Comparative Efficacy of PTP-A vs. Paclitaxel in A549 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | PO, QD | 1850 ± 210 | - | -1.5 |
| PTP-A | 50 mg/kg, PO, QD | 740 ± 150 | 60% | -4.0 |
| Paclitaxel (SoC) | 10 mg/kg, IV, 2x/wk | 832 ± 185 | 55% | -12.5 |
This is hypothetical data for illustrative purposes.
Pharmacodynamic (PD) Analysis: Confirming Target Engagement
Causality: Efficacy data (tumor shrinkage) shows what happened, while PD data explains why. It provides crucial evidence that the drug is hitting its intended molecular target in the tumor tissue, linking the PK (drug concentration) to the biological effect.[7][9]
Let's hypothesize PTP-A is designed to inhibit the phosphorylation of a key kinase, "Signal Kinase X" (SKX), in a critical growth pathway.
Caption: Hypothesized mechanism of action for PTP-A.
Experimental Protocol: Western Blot for p-SKX
-
Satellite Cohort: Use a separate cohort of tumor-bearing mice for PD analysis to avoid confounding the efficacy study.
-
Dosing: Treat animals with a single dose of Vehicle or PTP-A.
-
Tissue Collection: Euthanize animals at a time point corresponding to high drug exposure (informed by the PK study, e.g., 4 hours post-dose). Excise tumors and snap-freeze immediately.
-
Protein Analysis: Homogenize tumors, extract protein, and perform a Western blot using antibodies specific for total SKX and phosphorylated SKX (p-SKX).
-
Endpoint: Quantify the ratio of p-SKX to total SKX. A significant decrease in this ratio in the PTP-A treated group confirms on-target activity.
Conclusion: Synthesizing the Evidence for a Go/No-Go Decision
This comprehensive guide outlines a rigorous, phased approach to validating the in vivo efficacy of a novel compound like this compound. By integrating PK, tolerability, efficacy, and PD studies, a researcher can build a robust data package.
In our hypothetical example, PTP-A demonstrated comparable tumor growth inhibition to the standard of care, Paclitaxel, but with a significantly better safety profile (less body weight loss). This, combined with strong evidence of on-target pathway inhibition from pharmacodynamic studies, would provide a compelling rationale to advance PTP-A to the next stage of preclinical development, such as testing in more complex patient-derived xenograft (PDX) models.[3][13] The ultimate goal is to use this integrated dataset to make an informed go/no-go decision for resource-intensive IND-enabling toxicology studies.[4]
References
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PubMed Central. [Link]
-
Profiling of 24 Standard of Care Drugs in a Panel of 20 Human Hematological Cell Lines Using Xenograft-Derived Three-Dimensional (3D) Cultures Ex Vivo and In Vivo. Blood - ASH Publications. [Link]
-
In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
-
Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI. [Link]
-
A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs. Frontiers. [Link]
-
Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response. PubMed Central. [Link]
-
Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. Journal of Translational Medicine. [Link]
-
Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
-
Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. PubMed Central. [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link]
-
First-in-class ADC targeting DEM-TXX shows high preclinical efficacy. BioWorld. [Link]
-
Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. ResearchGate. [Link]
-
Mouse Models of Cancer Study. JoVE. [Link]
-
In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]
-
Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics in the Era of Targeted Therapies. ASCO Publications. [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]
-
Minimally Invasive Pharmacokinetic and Pharmacodynamic Technologies in Hypothesis-Testing Clinical Trials of Innovative Therapies. JNCI - Oxford Academic. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seed.nih.gov [seed.nih.gov]
- 5. Frontiers | A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Video: Mouse Models of Cancer Study [jove.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Phenylamino-thiophen-2-YL-acetonitrile and Established STAT3 Inhibitors for Drug Discovery Researchers
This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational compound, Phenylamino-thiophen-2-YL-acetonitrile, against established inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of new therapeutic agents targeting the JAK/STAT signaling pathway.
The persistent activation of the JAK/STAT pathway, and specifically STAT3, is a critical driver in the pathogenesis of numerous diseases, including a wide range of cancers and chronic inflammatory conditions.[1][2][3] This has made STAT3 a highly attractive target for therapeutic intervention.[4][5][6] While a number of STAT3 inhibitors have been developed, the search for novel chemical scaffolds with improved potency, selectivity, and drug-like properties is an ongoing endeavor in medicinal chemistry.[5][7]
This compound is a novel small molecule with a thiophene core, a moiety present in various biologically active compounds.[8][9][10] This guide outlines a systematic approach to evaluate its potential as a direct STAT3 inhibitor, comparing its performance against two well-characterized inhibitors: Stattic and S3I-201 . These established inhibitors are known to target the STAT3 SH2 domain, preventing STAT3 dimerization and subsequent downstream signaling.[11][12]
Comparative Inhibitor Profile
| Compound | Structure | Reported Mechanism of Action | Reported IC50 |
| This compound | ![]() | Putative STAT3 Inhibitor (Hypothesized) | To be determined |
| Stattic | ![]() | Inhibits STAT3 dimerization by targeting the SH2 domain.[11] | ~5.1 µM (in vitro)[11] |
| S3I-201 | ![]() | Disrupts STAT3 SH2 domain-phosphopeptide interactions, inhibiting dimerization.[12] | ~86 µM (in vitro)[12] |
Experimental Workflow for Comparative Analysis
A multi-tiered experimental approach is essential to rigorously compare the inhibitory potential of this compound with Stattic and S3I-201. The following workflow outlines key assays, from initial in vitro screening to cellular target engagement.
Detailed Experimental Protocols
In Vitro STAT3 Inhibition: Fluorescence Polarization (FP) Assay
This assay quantitatively measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide probe. A decrease in fluorescence polarization indicates inhibition.[11][13]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human STAT3 protein in assay buffer.
-
Prepare a stock solution of the fluorescently labeled phosphopeptide probe.
-
Serially dilute this compound, Stattic, and S3I-201 in assay buffer to create a range of concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add the STAT3 protein to each well.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Incubate the plate with gentle agitation for 1 hour at room temperature.[13]
-
Add the fluorescently labeled phosphopeptide to each well.[13]
-
Incubate for an additional 30 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the IC50 value for each compound using a non-linear regression model.
-
Cellular STAT3 Transcriptional Activity: Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3. A decrease in luciferase signal in response to a STAT3 activator (e.g., IL-6) indicates inhibition of the STAT3 signaling pathway.[12][14]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.[14]
-
-
Compound Treatment and Stimulation:
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, Stattic, S3I-201, or vehicle control for 1-2 hours.
-
Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.[14]
-
-
Luciferase Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[14]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of STAT3 transcriptional activity for each compound concentration relative to the stimulated control.
-
Determine the IC50 values.
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[15][16][17][18][19]
Protocol:
-
Cell Treatment:
-
Culture a cell line with endogenous STAT3 expression.
-
Treat the cells with a high concentration of the test compound (e.g., 10x the cellular IC50) or vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble STAT3 against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
An isothermal dose-response experiment can also be performed at a single, optimized temperature with varying compound concentrations to determine the EC50 for target engagement.[15]
-
Conclusion and Future Directions
This guide provides a robust experimental framework for the initial characterization of this compound as a potential STAT3 inhibitor and its direct comparison with the established inhibitors Stattic and S3I-201. The data generated from these assays will provide critical insights into the compound's potency, mechanism of action, and cellular efficacy.
Positive results, particularly a demonstrated direct engagement with STAT3 via CETSA and potent inhibition in cellular assays, would warrant further investigation. Subsequent studies should include comprehensive selectivity profiling against other STAT family members and a broader panel of kinases to assess off-target effects. Furthermore, structure-activity relationship (SAR) studies, guided by the initial findings, could lead to the development of more potent and selective analogs of this compound, ultimately contributing to the discovery of novel therapeutics for STAT3-driven diseases.
References
-
Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]
-
Yuan, J., et al. (2021). The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. Retrieved from [Link]
-
Xin, P., et al. (2020). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
-
Parsian Pharmaceutical Co. (n.d.). JAK inhibitors As a New Therapeutic Option. Retrieved from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
-
Tvardi Therapeutics. (n.d.). STAT3 Inhibitors in Cancer: A Comprehensive Update. Retrieved from [Link]
-
Patsnap Synapse. (2025). What STAT inhibitors are in clinical trials currently?. Retrieved from [Link]
-
Page, B. D. G., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. PubMed Central. Retrieved from [Link]
-
Li, Y., et al. (2022). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspective. PubMed. Retrieved from [Link]
-
Frontiers. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US4272507A - Phenylaminothiophenacetic acids, their synthesis, compositions and use.
-
ACS Publications. (2016). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]
-
Iraqi Journal of Science. (2023). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Retrieved from [Link]
-
ResearchGate. (2025). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
-
National Institutes of Health. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Retrieved from [Link]
Sources
- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Phenylamino-Thiophene Derivatives: A Comparative Guide
In the intricate world of drug discovery, the precise interaction of a small molecule with its intended biological target, to the exclusion of others, is a paramount goal. This property, known as selectivity, is often the determining factor between a therapeutic breakthrough and a compound plagued by off-target effects and toxicity. The phenylamino-thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides an in-depth evaluation of the selectivity of various Phenylamino-thiophen-2-YL-acetonitrile derivatives and related analogs, offering a comparative analysis supported by experimental insights to aid researchers in navigating the therapeutic potential of this versatile chemical class.
The Criticality of Selectivity in Drug Development
The efficacy of any small molecule inhibitor is intrinsically linked to its selectivity profile. A highly selective compound preferentially binds to its intended target, minimizing engagement with other proteins and reducing the likelihood of unintended pharmacological consequences.[1] Conversely, polypharmacology, where a molecule interacts with multiple targets, can sometimes be therapeutically advantageous, particularly in complex diseases like cancer.[2] Understanding and characterizing the selectivity of a compound is therefore not merely an academic exercise but a critical step in translational research, guiding lead optimization and predicting potential clinical outcomes.
Phenylamino-Thiophene Derivatives: A Scaffold of Diverse Bioactivity
The phenylamino-thiophene core has proven to be a fertile ground for the discovery of novel bioactive molecules. Depending on the substitution patterns on both the phenyl and thiophene rings, derivatives have been shown to exhibit activities ranging from antimicrobial and antiparasitic to enzyme inhibition. This chemical tractability allows for the fine-tuning of a compound's properties to achieve desired selectivity for a specific biological target.
Comparative Selectivity Profile
The following table summarizes the reported biological activities of various phenylamino-thiophene derivatives, highlighting the influence of structural modifications on target selectivity.
| Compound Class | Key Structural Features | Primary Biological Target/Activity | Noted Selectivity/Comments |
| 4-(Phenylamino)thieno[2,3-b]pyridines | Thieno[2,3-b]pyridine core | Antiparasitic (Giardia lamblia) | The p-methoxy substituted derivative was identified as a lead compound. The study focused on a specific parasite, with less information on broader selectivity.[3] |
| N-(thiophen-2-yl) Nicotinamides | Nicotinamide moiety linked to the thiophene ring | Fungicidal (Pseudoperonospora cubensis) | Certain derivatives showed higher potency than commercial fungicides, indicating selectivity for fungal-specific targets.[4] |
| 2-(Phenyl)amino-aceto-hydrazides | Aceto-hydrazide side chain | Eosinophil Peroxidase (EPO) Inhibitors | Exhibited IC50 values in the nanomolar range, suggesting high potency and likely selectivity for EPO.[5] |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-ones | Pyrimidinyl-thiazolone substituent | Mnk2 Inhibitors | Demonstrated potent and selective inhibition of Mnk2, a kinase involved in tumorigenesis.[6] |
| General Thiophene Derivatives | Varied substitutions | Antimicrobial (Gram-negative bacteria) | Activity is linked to interactions with outer membrane proteins (OMPs), suggesting a degree of selectivity for bacterial targets.[7][8] |
Probing Selectivity: Key Experimental Methodologies
A comprehensive evaluation of a compound's selectivity requires a multi-pronged experimental approach. Below are detailed protocols for key assays that are instrumental in characterizing the interaction of this compound derivatives with their putative targets.
Kinase Inhibitor Profiling
Given that many small molecules target kinases, assessing selectivity across the human kinome is a standard and crucial step.[2]
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for kinase inhibitor selectivity profiling.
Protocol: Single-Concentration Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Dispense the compound into a multi-well assay plate at a final concentration of 1 µM. Include appropriate positive and negative controls.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. The ATP concentration should ideally be at the Km for each kinase to allow for meaningful comparison.[7]
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specified time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the control wells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a cellular context.[9][10] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11]
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[12]
-
Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.[12]
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.[12]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[9]
Competition Binding Assays
Competition binding assays are used to determine the relative binding affinity of a test compound for a target by measuring its ability to displace a known labeled ligand.[8][13]
Experimental Workflow: Competition Binding Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, SAR, and biological evaluation of new 4-(phenylamino)thieno[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 81994-43-6|2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 13. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of Phenylamino-thiophen-2-YL-acetonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, Phenylamino-thiophen-2-YL-acetonitrile, against established anticancer agents. We will delve into the mechanistic rationale behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and present a conceptual framework for subsequent in vivo validation.
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology is continually evolving, driven by the urgent need for more effective and less toxic therapeutic agents. Heterocyclic compounds, particularly those containing a thiophene scaffold, have emerged as a promising class of molecules with significant potential in cancer therapy.[1][2] Thiophene derivatives have been shown to interact with a wide array of cancer-specific protein targets and inhibit various signaling pathways crucial for tumor progression.[1][2]
This guide focuses on a representative molecule from this class, this compound. As a novel investigational compound, its precise mechanism of action is yet to be fully elucidated. Therefore, a rigorous, comparative benchmarking process is essential to understand its potential efficacy and mode of action relative to well-characterized, FDA-approved anticancer drugs. We will benchmark it against three standard-of-care agents with distinct mechanisms: Doxorubicin, Cisplatin, and Paclitaxel.
The Agents: A Mechanistic Overview
A fundamental aspect of benchmarking is understanding the mechanisms of the comparator drugs. This knowledge provides the context for interpreting the biological effects of the investigational compound.
The Investigational Compound: this compound
As a novel thiophene derivative, the specific molecular target of this compound is presumed to be unknown. The objective of the forthcoming experiments is to characterize its biological activity and generate hypotheses about its mechanism. Studies on similar thiophene-based compounds suggest potential activities such as the inhibition of protein kinases like VEGFR-2 and AKT, or interference with tubulin polymerization.[3][4][5]
Benchmark Agent: Doxorubicin
Doxorubicin is an anthracycline antibiotic widely used in chemotherapy.[6] Its primary anticancer effects are attributed to two main mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription.[][8] It also traps the topoisomerase II enzyme after it has cleaved the DNA, preventing the resealing of the DNA double helix and leading to double-strand breaks.[6][9][10]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals, which induce oxidative stress and cause damage to DNA, proteins, and cell membranes, ultimately contributing to apoptotic cell death.[6][9]
Benchmark Agent: Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent effective against a variety of solid tumors.[11] Its mechanism centers on inducing DNA damage:
-
DNA Cross-linking: After entering a cell, cisplatin becomes aquated and binds to the N7 reactive center on purine bases (primarily guanine).[11][12] This binding creates intra-strand and inter-strand cross-links in the DNA, which distort the helix, interfere with DNA repair mechanisms, and block cell division, ultimately triggering apoptosis.[11][13][14][15]
Benchmark Agent: Paclitaxel
Paclitaxel, a member of the taxane family, is a mitotic inhibitor.[16] Unlike agents that cause DNA damage, its target is the cellular cytoskeleton:
-
Microtubule Stabilization: Paclitaxel binds to the beta-tubulin subunit of microtubules, the protein polymers essential for forming the mitotic spindle during cell division.[17][18] This binding stabilizes the microtubules, preventing their normal dynamic disassembly.[16][] The resulting non-functional microtubules disrupt the mitotic process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18]
Caption: Overview of the distinct mechanisms of action for the benchmark anticancer agents.
In Vitro Benchmarking Strategy: A Tiered Approach
A logical and efficient benchmarking strategy begins with broad screening and progressively moves toward more specific mechanistic assays.
-
Tier 1: Cytotoxicity Screening: The initial step is to determine the dose-dependent ability of the compound to kill cancer cells. This provides the half-maximal inhibitory concentration (IC50), a key metric of potency.
-
Tier 2: Apoptosis Induction: Once cytotoxicity is established, the next question is how the cells are dying. This assay determines if the compound induces programmed cell death (apoptosis), a preferred outcome for anticancer agents.
-
Tier 3: Cell Cycle Analysis: This assay reveals if the compound interferes with the cell's replication cycle, which can provide significant clues about its mechanism of action.
Cell Line Selection: It is critical to perform these assays on a panel of well-characterized human cancer cell lines from different tissue origins. For this guide, we will reference protocols using representative cell lines such as HCT-116 (colon cancer) and HepG2 (liver cancer), which are commonly used in anticancer drug screening.[3][20]
Experimental Protocols and Data Interpretation
The following sections provide detailed protocols. The key to trustworthiness is consistency; ensure that the investigational compound and the benchmark agents are tested under identical conditions.
Cell Viability Assessment (MTT Assay)
Expertise & Experience: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[21][22] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells. This assay is chosen for its robustness, reliability, and suitability for high-throughput screening in a 96-well format.[22][23]
Caption: Standard workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay [21][24][25]
-
Cell Seeding: Harvest exponentially growing cells and determine cell density using a hemocytometer. Dilute the cells in a complete culture medium to a final concentration that allows for optimal growth over the assay period (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare stock solutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (treated with the highest concentration of solvent) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation: Comparative IC50 Values (µM)
| Compound | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | ~0.1 | ~0.5 | ~0.2 |
| Cisplatin | ~5.0 | ~8.0 | ~10.0 |
| Paclitaxel | ~0.01 | ~0.05 | ~0.02 |
| (Note: Benchmark values are approximate and can vary between studies and lab conditions.) |
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
Expertise & Experience: To determine if cell death occurs via apoptosis, we use an Annexin V and Propidium Iodide (PI) dual-staining assay analyzed by flow cytometry.[26] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[27][28] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can label early apoptotic cells.[26][28] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[26] This dual staining allows for the differentiation of four cell populations: live, early apoptotic, late apoptotic, and necrotic.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Staining [26][27][29][30]
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pre-determined IC50 concentration of each compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect all cells, including those floating in the medium (which may be apoptotic). For adherent cells, gently detach them using a non-enzymatic method like EDTA to preserve membrane integrity.[27] Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gates.
Data Presentation: Percentage of Apoptotic Cells
| Treatment (at IC50) | Early Apoptosis (AV+/PI-) | Late Apoptosis (AV+/PI+) | Total Apoptosis |
| Vehicle Control | < 5% | < 5% | < 10% |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | High | High | > 70% |
| Cisplatin | High | High | > 60% |
| Paclitaxel | Moderate | High | > 50% |
Cell Cycle Analysis
Expertise & Experience: Cell cycle analysis is performed to see if a compound causes cells to accumulate in a specific phase (G0/G1, S, or G2/M). This is a powerful method for identifying mechanisms related to DNA synthesis or mitosis.[31] The standard method uses a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA.[32] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in G2 or M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0 or G1. Cells in the S phase (DNA synthesis) have an intermediate amount of DNA. Flow cytometry is used to quantify the number of cells in each phase.[33]
Caption: Workflow for cell cycle analysis by propidium iodide staining.
Detailed Protocol: Cell Cycle Analysis [32][34]
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest cells, wash with PBS, and centrifuge. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PBS, RNase A (100 µg/mL), and Propidium Iodide (50 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Modeling: Use cell cycle analysis software (e.g., FlowJo, ModFit) to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution (%)
| Treatment (at IC50) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | ~60% | ~25% | ~15% |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Decrease | Increase (S-phase arrest) | Increase |
| Cisplatin | Decrease | Increase (S-phase arrest) | Increase (G2 arrest) |
| Paclitaxel | Decrease | Decrease | Significant Increase (G2/M arrest) |
In Vivo Validation: A Conceptual Framework
Trustworthiness: While in vitro assays are essential for initial screening, they do not fully replicate the complex environment of a living organism. Therefore, promising in vitro results must be validated using in vivo models.[35] Cell line-derived xenograft (CDX) models are a standard and indispensable tool for the preclinical assessment of anticancer drug efficacy.[36] They involve implanting human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's ability to inhibit tumor growth in a physiological setting.[35][36]
Caption: High-level overview of a cell line-derived xenograft (CDX) study.
Key In Vivo Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint, measuring the percentage reduction in tumor growth in treated groups compared to the vehicle control group.[35]
-
Toxicity Assessment: Monitored by changes in body weight, clinical signs, and post-study histological analysis of major organs.
Summary and Future Directions
This guide outlines a systematic approach to benchmarking this compound. By comparing its performance in these fundamental assays against Doxorubicin, Cisplatin, and Paclitaxel, researchers can build a comprehensive profile of the novel compound's activity.
-
Interpreting the Profile: If this compound demonstrates a low IC50, induces a high percentage of apoptosis, and causes a significant G2/M phase arrest, its profile would suggest a mechanism similar to Paclitaxel, possibly involving microtubule disruption. Conversely, an S-phase arrest might point towards a mechanism involving DNA synthesis inhibition, more akin to Doxorubicin or Cisplatin.
-
Next Steps: Positive and unique results from this benchmarking workflow would justify advancing the compound to more complex studies, including target identification and deconvolution, investigation of specific signaling pathways, and evaluation in more advanced preclinical models like patient-derived xenografts (PDXs).[37][38]
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. PubMed Central, NIH. [Link]
-
Non-mitotic mechanisms of paclitaxel action in cancer therapy. University of Miami. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PubMed Central. [Link]
-
Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. MDPI. [Link]
-
What is the mechanism of Paclitaxel?. Patsnap Synapse. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. [Link]
-
Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. MDPI. [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central, NIH. [Link]
-
Cisplatin. StatPearls - NCBI Bookshelf. [Link]
-
Paclitaxel. Wikipedia. [Link]
-
What is the mechanism of Cisplatin?. Patsnap Synapse. [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
-
Doxorubicin. Cancer Research UK. [Link]
-
Mechanism of action of doxorubicin. ResearchGate. [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Semantic Scholar. [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]
-
Synthesis and in vitro Anticancer Activity of Novel Heterocycles Utilizing Thiophene Incorporated Thioureido Substituent as Precursors. ResearchGate. [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. START Research. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central, NIH. [Link]
-
Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. National Institutes of Health. [Link]
-
Cell Cycle Tutorial Contents. Flow Cytometry Core Facility. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. [Link]
-
Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
Sources
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kthmcollege.ac.in [kthmcollege.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncodaily.com [oncodaily.com]
- 13. mdpi.com [mdpi.com]
- 14. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 16. Paclitaxel - Wikipedia [en.wikipedia.org]
- 17. droracle.ai [droracle.ai]
- 18. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. atcc.org [atcc.org]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. bosterbio.com [bosterbio.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 30. static.igem.org [static.igem.org]
- 31. biocompare.com [biocompare.com]
- 32. cancer.wisc.edu [cancer.wisc.edu]
- 33. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 35. xenograft.org [xenograft.org]
- 36. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 38. startresearch.com [startresearch.com]
A Comparative In Vivo Assessment of Phenylamino-thiophen-2-YL-acetonitrile (PTAC) for Anti-Inflammatory Efficacy
This guide provides a comprehensive framework for the in vivo validation of Phenylamino-thiophen-2-YL-acetonitrile (PTAC), a novel compound featuring a thiophene scaffold. Thiophene-based structures are recognized as privileged scaffolds in medicinal chemistry, with numerous derivatives demonstrating significant anti-inflammatory properties.[1][2] This document is designed for researchers in pharmacology and drug development, offering a comparative analysis of PTAC's potential efficacy against established anti-inflammatory agents in two distinct and widely accepted preclinical models: acute localized inflammation and systemic inflammation.
Our approach emphasizes experimental causality, ensuring each protocol is a self-validating system through the inclusion of appropriate vehicle and positive controls. The objective is to not only determine the efficacy of PTAC but also to generate preliminary insights into its potential mechanism of action.
Part 1: Validation in an Acute Localized Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a cornerstone for screening acute anti-inflammatory activity.[3] Its high reproducibility and well-characterized biphasic inflammatory cascade allow for the effective evaluation of novel compounds.
Principle and Rationale
Subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute, non-immune inflammatory response.[4] The response is biphasic:
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[4]
-
Late Phase (2.5-6 hours): Primarily mediated by the overproduction of prostaglandins, involving the induction of cyclooxygenase-2 (COX-2).[5] This phase is also associated with the infiltration of neutrophils.
By comparing PTAC's effect to Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits prostaglandin synthesis[3][6], we can discern whether PTAC acts on the early phase mediators, the late-phase prostaglandin pathway, or both.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Experimental Protocol
-
Animals: Use Male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize for at least one week under standard laboratory conditions.[6]
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): 0.5% Carboxymethylcellulose (CMC) in saline.
-
Group II (Positive Control): Indomethacin (10 mg/kg).[6]
-
Group III (Test Compound): PTAC (25 mg/kg).
-
Group IV (Test Compound): PTAC (50 mg/kg).
-
-
Procedure: a. Fast animals for 12 hours before the experiment, with free access to water. b. Measure the initial volume of the right hind paw (V₀) of each rat using a digital plethysmometer. c. Administer the respective treatments via intraperitoneal (i.p.) injection. d. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v lambda-carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[3][7] e. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[3]
-
Data Analysis: a. Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point.
Comparative Data Summary (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Peak Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| PTAC | 25 | 0.55 ± 0.05** | 35.3% |
| PTAC | 50 | 0.42 ± 0.04 | 50.6% |
| ***p<0.001, *p<0.01 compared to Vehicle Control group. |
Part 2: Validation in a Systemic Inflammation Model: LPS-Induced Endotoxemia
To evaluate PTAC's effect on systemic inflammation, which underlies conditions like sepsis, the lipopolysaccharide (LPS)-induced endotoxemia model is the gold standard.[8] This model assesses the ability of a compound to suppress the massive release of pro-inflammatory cytokines.
Principle and Rationale
LPS, a component of the outer membrane of Gram-negative bacteria, activates the innate immune system primarily through Toll-like receptor 4 (TLR4).[9] This activation triggers intracellular signaling cascades, most notably the NF-κB pathway, resulting in the rapid and robust transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][10]
Dexamethasone, a potent glucocorticoid, is used as a positive control due to its broad anti-inflammatory effects, which include the inhibition of cytokine gene expression.[8] Comparing PTAC to Dexamethasone provides a benchmark for its potential to suppress a systemic cytokine storm.
Experimental Workflow: LPS-Induced Systemic Inflammation
Caption: Hypothesized mechanism of PTAC inhibiting NF-κB activation.
Conclusion
This comparative guide outlines a clear, two-pronged in vivo strategy to validate the anti-inflammatory effects of this compound. The presented data, while hypothetical, illustrates a scenario where PTAC demonstrates potent, dose-dependent efficacy in both acute localized and systemic inflammation models, with performance comparable to or exceeding that of standard reference drugs. The profound suppression of systemic cytokine production strongly suggests that PTAC acts on a core inflammatory signaling pathway, such as NF-κB. These findings would provide a strong rationale for further preclinical development, including more chronic inflammatory models (e.g., collagen-induced arthritis) and detailed mechanistic studies to confirm its molecular target.
References
- BenchChem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
-
Broussard, C., et al. (2014). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology. [Link]
- Melior Discovery.
- Ezeja, M. I., et al. (2020).
- BenchChem. Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model.
- Inotiv.
- Singh, S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
- WuXi AppTec.
-
Gremmel, T., et al. (2014). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of Inflammation. [Link]
-
ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
- Crown Bioscience. (2021).
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- Sygnature Discovery. (2023).
- Kim, H., et al. (2024).
- Preprints.org. (2023).
- Onwukwe, C. S., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online.
- BLDpharm. 2-(Phenylamino)-2-(thiophen-2-yl)acetonitrile.
- de David, L., et al. (2021). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- ResearchGate. (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
-
Kumar, A., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. PubMed. [Link]
- Google Patents. US4272507A - Phenylaminothiophenacetic acids, their synthesis, compositions and use.
- Federal University of Technology Minna. IN VIVO ANTI-INFLAMMATORY AND ANALGESIC ACTIVITIES OF METHANOL AND N-HEXANE EXTRACTS OF Phoenix dactylifera.
- MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
-
Liu, T., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. PubMed Central. [Link]
- PubMed.
-
da Silva, J. T., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. [Link]
-
El-Dash, N., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. PubMed. [Link]
- PubMed. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)
-
Al-Awadi, N. A., et al. (2001). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PubMed Central. [Link]
- Google Patents. US20040199002A1 - Process for producing(2-nitrophenyl)
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. inotiv.com [inotiv.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
A Comparative Analysis of the Therapeutic Index of Phenylamino-thiophen-2-YL-acetonitrile in the Context of Rheumatoid Arthritis
Introduction
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the window between its therapeutic efficacy and its toxic effects.[1][2] A wider therapeutic window is a desirable characteristic for any new chemical entity (NCE), indicating a lower risk of adverse effects at clinically effective doses. This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational compound, Phenylamino-thiophen-2-YL-acetonitrile (herein referred to as PAT-2YLA), within the context of rheumatoid arthritis (RA), a chronic autoimmune inflammatory disorder.[3]
Drawing from the known anti-inflammatory properties of thiophene-containing compounds and the role of acetonitrile moieties in various biologically active molecules, we hypothesize that PAT-2YLA possesses potent anti-inflammatory activity.[4][5][6][7][8][9][10] This guide will compare the hypothetical therapeutic index of PAT-2YLA against two established standards of care for RA: Methotrexate, a disease-modifying antirheumatic drug (DMARD), and Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID).[11][12][13]
Conceptual Framework for Therapeutic Index Assessment
The determination of a therapeutic index involves a multi-stage process, beginning with in vitro characterization and progressing to in vivo studies in relevant animal models. This approach allows for a systematic evaluation of both the desired pharmacological effects and the potential for toxicity.
Figure 1: A schematic overview of the experimental workflow for determining the therapeutic index of a novel anti-inflammatory compound.
In Vitro Assessment: Establishing a Cellular Profile
The initial phase of our assessment focuses on the cellular effects of PAT-2YLA compared to our benchmark compounds. This is crucial for understanding the compound's potency and its potential for off-target cytotoxicity.
Methodology: In Vitro Cytotoxicity and Anti-inflammatory Assays
1. Cell Lines:
- Human Fibroblast-Like Synoviocytes (HFLS): A primary cell line relevant to the pathology of rheumatoid arthritis.
- Human Hepatocellular Carcinoma (HepG2) cells: A standard cell line for assessing potential drug-induced liver toxicity.
2. Cytotoxicity Assay (MTT Assay Protocol):
- Cells are seeded in 96-well plates and allowed to adhere overnight.[14][15]
- A serial dilution of PAT-2YLA, Methotrexate, and Diclofenac is added to the wells.
- After a 48-hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[16][17]
- Following a 4-hour incubation, the formazan crystals are solubilized with DMSO.
- The absorbance is measured at 570 nm using a microplate reader.
- The half-maximal inhibitory concentration (IC50) for HFLS and the half-maximal cytotoxic concentration (CC50) for HepG2 cells are calculated.[18]
3. Anti-inflammatory Assay (Cytokine Inhibition):
- HFLS are stimulated with a pro-inflammatory agent (e.g., TNF-α) in the presence of varying concentrations of the test compounds.
- After 24 hours, the supernatant is collected, and the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8) are quantified using ELISA.
- The IC50 for the inhibition of cytokine production is determined.
Hypothetical In Vitro Data
| Compound | HFLS IC50 (µM) | HepG2 CC50 (µM) | In Vitro Selectivity Index (CC50/IC50) |
| PAT-2YLA | 0.5 | 150 | 300 |
| Methotrexate | 0.1 | 25 | 250 |
| Diclofenac | 5 | 500 | 100 |
Table 1: A summary of the hypothetical in vitro cytotoxicity and selectivity of PAT-2YLA and comparator drugs.
These hypothetical results suggest that PAT-2YLA has potent anti-inflammatory activity, comparable to Methotrexate, and a favorable in vitro safety profile with a high selectivity index.
In Vivo Evaluation: Efficacy and Toxicity in a Preclinical Model
Building upon the promising in vitro data, the next logical step is to assess the therapeutic index of PAT-2YLA in a relevant animal model of rheumatoid arthritis.
Methodology: In Vivo Efficacy and Toxicity Studies
1. Animal Model: Collagen-Induced Arthritis (CIA) in Mice:
- The CIA model is a well-established and widely used model for studying the pathology of rheumatoid arthritis and for evaluating the efficacy of anti-arthritic drugs.[19][20]
- Arthritis is induced in DBA/1 mice by immunization with bovine type II collagen.
2. Efficacy Study (Determination of ED50):
- Once arthritis is established, mice are treated with a range of doses of PAT-2YLA, Methotrexate, or Diclofenac daily for 14 days.[21]
- The severity of arthritis is assessed using a clinical scoring system based on paw swelling and inflammation.
- At the end of the study, the dose that produces a 50% reduction in the arthritis score (ED50) is determined for each compound.[22]
3. Acute Oral Toxicity Study (OECD Guideline 423):
- This study is conducted in healthy female Wistar rats to determine the acute toxicity of a single oral dose of the test compounds.[23][24]
- A stepwise procedure is used, starting with a dose of 300 mg/kg.[25][26]
- Based on the observed mortality, the dose is either increased or decreased in subsequent steps.
- The median lethal dose (LD50), the dose that is lethal to 50% of the animals, is estimated.[27][28]
Hypothetical In Vivo Data
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| PAT-2YLA | 10 | >2000 | >200 |
| Methotrexate | 2 | 45 | 22.5 |
| Diclofenac | 20 | 300 | 15 |
Table 2: A comparative summary of the hypothetical in vivo efficacy, toxicity, and calculated therapeutic index of PAT-2YLA and comparator drugs.
The hypothetical in vivo data indicates that PAT-2YLA has a significantly wider therapeutic index compared to both Methotrexate and Diclofenac, suggesting a superior safety profile in this preclinical model.
Proposed Mechanism of Action
Based on its chemical structure and the observed anti-inflammatory effects, we propose that PAT-2YLA may exert its therapeutic action through the inhibition of the Janus kinase (JAK) signaling pathway, a key pathway in the pathogenesis of rheumatoid arthritis.
Figure 2: A proposed mechanism of action for PAT-2YLA, illustrating the inhibition of the JAK-STAT signaling pathway.
Conclusion
This comparative guide outlines a robust, albeit hypothetical, framework for the preclinical assessment of the therapeutic index of this compound. The presented data, while not empirical, is based on established scientific principles and methodologies. The hypothetical results suggest that PAT-2YLA is a promising anti-inflammatory candidate with a potentially superior therapeutic index compared to current standards of care for rheumatoid arthritis. Further rigorous preclinical and clinical studies are warranted to validate these findings and to fully elucidate the safety and efficacy profile of this novel compound.
References
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
-
Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]
-
European Union. (n.d.). Acute Toxicity. The Joint Research Centre. Retrieved from [Link]
- Hayes, A. W. (Ed.). (2007). Principles and methods of toxicology. CRC press.
- Kaur, R., & Kumar, K. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 13(10), 1184–1204.
-
Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]
- OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
- Rani, M., & Yusuf, M. (2020). Synthesis and biological screening of thiophene derivatives. Journal of the Serbian Chemical Society, 85(1), 35-46.
-
S.L. (2018, November 5). Dose-response relationship: Determination of the ED50 and LD50. ResearchGate. Retrieved from [Link]
-
Yufeng. (2024, October 15). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]
-
Wikipedia. (2024, October 27). Therapeutic index. Retrieved from [Link]
-
Mayo Clinic. (2023, August 4). Rheumatoid arthritis - Diagnosis and treatment. Retrieved from [Link]
-
Arthritis Foundation. (n.d.). Rheumatoid Arthritis Treatment Guidelines. Retrieved from [Link]
-
NHS. (2023, February 16). Rheumatoid arthritis - Treatment. Retrieved from [Link]
- Kim, J. M., & Lee, J. Y. (2022). The use of animal models in rheumatoid arthritis research. Journal of Yeungnam medical science, 39(4), 273–280.
-
Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]
- Bruno, R., & Dean, L. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
ACS Publications. (n.d.). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]
-
CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives. Retrieved from [Link]
- In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024). Journal of Applied Animal Research, 52(1), 1-15.
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
-
StudySmarter. (n.d.). Therapeutic Index: Definition & Formula. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo anti-rheumatoid arthritis efficacy evaluations. Retrieved from [Link]
-
NICE. (2018). Rheumatoid arthritis in adults: management. Retrieved from [Link]
- Mohammed, M. S., et al. (2020). Combined therapy of oncolytic Newcastle disease virus and rhizomes extract of Rheum ribes enhances cancer virotherapy in vitro and in vivo. Molecular Biology Reports, 47(3), 1691-1702.
- Al-Taee, M. F., & Al-Shammari, A. M. (2019). Caspase dependent and independent anti-hematological malignancy activity of AMHA1 attenuated newcastle disease virus. International Journal of Molecular and Cellular Medicine, 8(3), 211-222.
-
Cleveland Clinic. (2023, July 24). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Retrieved from [Link]
-
Medscape. (2023, November 14). Rheumatoid Arthritis (RA) Treatment & Management. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Effective alternative methods of LD50 help to save number of experimental animals. Retrieved from [Link]
-
Taylor & Francis. (n.d.). ED50 – Knowledge and References. Retrieved from [Link]
-
Slideshare. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
-
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
-
National Toxicology Program. (2001, December 17). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. Retrieved from [Link]
Sources
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. In vivo models of Rheumatoid arthritis - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. journalwjarr.com [journalwjarr.com]
- 6. laballey.com [laballey.com]
- 7. Acetonitrile in the Pharmaceutical Industry [yufenggp.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arthritis.org [arthritis.org]
- 12. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 13. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. clyte.tech [clyte.tech]
- 17. protocols.io [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The use of animal models in rheumatoid arthritis research [e-jyms.org]
- 20. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. researchgate.net [researchgate.net]
- 24. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 25. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 26. jocpr.com [jocpr.com]
- 27. derangedphysiology.com [derangedphysiology.com]
- 28. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Mechanism of Action: A Comparative Analysis of Knockout and Knockdown Studies
In the realm of drug discovery and fundamental biological research, elucidating a molecule's precise mechanism of action (MoA) is paramount. Gene silencing techniques, broadly categorized as knockout (KO) and knockdown (KD), are indispensable tools for this purpose.[1][2] They allow researchers to probe the function of a specific gene and, by extension, its protein product, to validate its role in a biological pathway or disease state.[3] This guide provides an in-depth comparison of the most prevalent KO and KD technologies, offering insights into their underlying principles, experimental workflows, and strategic applications.
Section 1: The Fundamental Distinction: Knockout vs. Knockdown
At the core, the difference between knockout and knockdown lies in the level of genetic modification and the permanence of the resulting gene silencing.
-
Gene Knockout (KO): This approach involves the complete and permanent inactivation of a gene at the genomic DNA level.[1][4][5] By introducing targeted mutations, such as insertions or deletions (indels), the gene's open reading frame is disrupted, preventing the production of a functional protein.[4] CRISPR-Cas9 is the predominant technology for generating knockouts.[4]
The choice between a complete, permanent knockout and a partial, transient knockdown is a critical experimental design decision, dictated by the specific research question.
Section 2: A Comparative Analysis of Core Technologies
To make an informed decision, it's crucial to understand the nuances of each technology.
| Feature | CRISPR-Cas9 (Knockout) | shRNA (Knockdown) | siRNA (Knockdown) |
| Mechanism | DNA-level modification via double-strand breaks and error-prone repair (NHEJ).[4][9][10] | RNA interference (RNAi) pathway; vector-based expression of shRNA processed into siRNA.[11][12][13] | RNA interference (RNAi) pathway; direct introduction of synthetic siRNA duplexes.[][14][15] |
| Effect | Permanent and complete loss of gene function.[16][17] | Stable, long-term, but often incomplete gene silencing.[11][13] | Transient, short-term, and incomplete gene silencing.[][18][19] |
| Delivery | Plasmids, viral vectors (e.g., AAV, lentivirus), or ribonucleoprotein (RNP) complexes.[10] | Plasmids or viral vectors (typically lentivirus for stable integration).[11][12][13] | Transfection reagents (e.g., lipid-based) or electroporation.[][18][20] |
| Efficiency | Generally high for complete gene disruption.[16] | Variable, dependent on shRNA design and delivery.[16] | Variable, dependent on siRNA design, delivery efficiency, and cell type.[7] |
| Off-Target Effects | Can cause unintended genomic edits.[16][21] Minimized with improved gRNA design.[17] | Can silence unintended mRNAs with partial sequence similarity.[16][21] | Can silence unintended mRNAs; generally considered to have more off-target effects than shRNA.[7] |
| Best For | Complete loss-of-function studies, generating stable cell lines, and creating animal models.[22] | Long-term studies, generating stable knockdown cell lines, and in vivo studies.[22] | Rapid screening, transient knockdown studies, and initial target validation.[22] |
Section 3: Experimental Workflows and Methodologies
A successful gene silencing experiment relies on a meticulously planned and executed workflow.
The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB).[4][10] The cell's natural, but error-prone, non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the break site, leading to a frameshift mutation and a premature stop codon, thus knocking out the gene.[4][9][10]
Diagram: CRISPR-Cas9 Knockout Workflow
Caption: A streamlined workflow for generating and validating CRISPR-Cas9 knockout cell lines.
Experimental Protocol: Generating a CRISPR-Cas9 Knockout Cell Line
-
gRNA Design: Utilize online tools (e.g., CHOPCHOP) to design gRNAs targeting an early exon of the gene of interest, minimizing off-target effects.[23]
-
Vector Preparation: Clone the designed gRNA sequence into a Cas9-expressing vector, such as pX458, which also contains a GFP reporter for selection.[23]
-
Transfection: Introduce the gRNA/Cas9 plasmid into the target cells using a suitable transfection method (e.g., lipid-based reagent or electroporation).
-
Cell Sorting and Clonal Selection: 24-48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells. Plate sorted cells at a low density to obtain single-cell-derived colonies.[23]
-
Expansion and Genotyping: Expand individual clones and extract genomic DNA. Use PCR and Sanger sequencing to identify clones with frameshift-inducing indels in the target gene.[24]
-
Validation: Confirm the absence of the target protein in knockout clones via Western blotting.[24] Further validate the functional consequences of the knockout through relevant phenotypic assays.[24]
RNA interference (RNAi) is a natural cellular process that regulates gene expression.[18] This pathway can be harnessed for experimental gene knockdown using either siRNAs or shRNAs.
Sources
- 1. the-scientist.com [the-scientist.com]
- 2. news-medical.net [news-medical.net]
- 3. wjbphs.com [wjbphs.com]
- 4. idtdna.com [idtdna.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 7. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 8. huabio.com [huabio.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. CRISPR/Cas9 knockouts [takarabio.com]
- 11. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shRNAプロセス・説明図 [sigmaaldrich.com]
- 13. What Is shRNA? A Tool for Stable Gene Knockdown [synapse.patsnap.com]
- 14. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 18. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 19. researchgate.net [researchgate.net]
- 20. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives [frontiersin.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 24. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Phenylamino-thiophen-2-YL-acetonitrile Derivatives
Introduction
The Phenylamino-thiophen-2-YL-acetonitrile scaffold is a promising pharmacophore in modern medicinal chemistry. Its derivatives have garnered significant interest for their diverse biological activities, making them attractive candidates for drug discovery programs targeting a range of therapeutic areas. However, the journey from a promising hit compound to a viable drug candidate is contingent not only on its pharmacodynamic potency but also, critically, on its pharmacokinetic profile. A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its concentration and persistence in the body, directly influencing its efficacy and safety.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically and objectively compare the pharmacokinetic profiles of different this compound derivatives. As a Senior Application Scientist, my focus is to blend technical accuracy with practical, field-tested insights. We will not merely list protocols but delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your pharmacokinetic studies. This guide will equip you with the necessary methodologies to generate high-quality, comparable data that will empower you to make informed decisions in your drug discovery pipeline.
Core Principles of Pharmacokinetic Comparison: Understanding the "Why"
Before embarking on experimental work, it is crucial to grasp the fundamental pharmacokinetic parameters that will form the basis of our comparison. These parameters provide a quantitative measure of a drug's behavior in a biological system.
-
Absorption and Bioavailability (F%) : This refers to the extent and rate at which a drug enters the systemic circulation. Oral bioavailability is a key parameter for orally administered drugs and is influenced by factors such as aqueous solubility, membrane permeability, and first-pass metabolism.
-
Distribution (Vd) : The volume of distribution describes the extent to which a drug partitions from the plasma into the surrounding tissues. A high Vd may indicate extensive tissue uptake, which can be desirable for drugs targeting tissue-specific receptors but may also lead to longer half-lives and potential for accumulation.
-
Metabolism (CL) : The metabolic clearance of a drug describes the efficiency of its enzymatic conversion into other compounds (metabolites). The thiophene moiety within the this compound scaffold is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through S-oxidation and epoxidation[1][2]. Understanding the metabolic pathways is crucial as it can lead to the formation of active or reactive metabolites[1][2].
-
Excretion (t½) : The elimination half-life is the time required for the drug concentration in the plasma to decrease by half. It is a function of both clearance and volume of distribution and is a key determinant of the dosing interval.
Experimental Design for Comparative Pharmacokinetic Profiling
A well-designed experimental workflow is paramount for generating reliable and comparable pharmacokinetic data. The following workflow provides a tiered approach, starting with high-throughput in vitro assays for initial screening, followed by more resource-intensive in vivo studies for promising candidates.
Caption: A tiered experimental workflow for comparing the pharmacokinetic profiles of this compound derivatives.
In Vitro Assays for Preliminary Screening
In vitro assays are cost-effective, high-throughput methods to assess the ADME properties of a large number of compounds early in the drug discovery process.
Metabolic Stability Assays
The goal of these assays is to determine the intrinsic clearance of the compounds. This is a measure of how quickly a compound is metabolized by liver enzymes.
1. Liver Microsomal Stability Assay
-
Rationale : Liver microsomes are a subcellular fraction that contains a high concentration of drug-metabolizing CYP enzymes. This assay provides a first pass assessment of metabolic stability.
-
Protocol :
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, add liver microsomes (e.g., from rat, mouse, or human) to a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Initiate the metabolic reaction by adding a cofactor solution containing NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Hepatocyte Stability Assay
-
Rationale : Primary hepatocytes contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolizing enzymes, as well as drug transporters. This assay provides a more comprehensive picture of metabolic stability.
-
Protocol :
-
Thaw cryopreserved hepatocytes and determine cell viability.
-
Incubate the hepatocytes in a suitable medium in a 24- or 96-well plate.
-
Add the test compound to the hepatocyte suspension.
-
At various time points, collect aliquots of the cell suspension and quench the metabolic activity with a cold organic solvent.
-
Process the samples and analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Permeability Assays
These assays predict the ability of a compound to cross biological membranes, a key factor in oral absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Rationale : PAMPA is a non-cell-based assay that measures the permeability of a compound across an artificial lipid membrane. It is a high-throughput method for predicting passive diffusion.
-
Protocol :
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells of the plate.
-
A buffer solution is added to the acceptor wells.
-
After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
In Vivo Pharmacokinetic Studies in Animal Models
In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug in a living system.[3][4]
Animal Model Selection and Dosing
-
Rationale : Rodents, such as rats and mice, are commonly used in early pharmacokinetic studies due to their well-characterized physiology and ease of handling.[4] The choice of strain can be important, as there can be inter-strain differences in drug metabolism. Both intravenous (IV) and oral (PO) routes of administration are typically used to determine absolute bioavailability.
Step-by-Step Protocol for a Rat Pharmacokinetic Study
-
Animal Acclimatization and Catheterization :
-
Acclimatize male Sprague-Dawley rats for at least 3 days before the study.
-
For IV administration and serial blood sampling, surgically implant a catheter in the jugular vein. Allow the animals to recover for at least 24 hours.
-
-
Compound Formulation and Administration :
-
Formulate the this compound derivative in a suitable vehicle (e.g., a solution of saline, PEG400, and ethanol).
-
Administer the compound either as an IV bolus via the jugular vein catheter or orally via gavage.
-
-
Serial Blood Sampling :
-
Collect blood samples (approximately 100-150 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein catheter or another appropriate site (e.g., tail vein).
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation :
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalytical Methodology: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[5][6][7]
General Protocol for Method Development
-
Tuning and Optimization : Infuse a standard solution of the this compound derivative into the mass spectrometer to optimize the MS parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM).
-
Chromatographic Separation : Develop a reversed-phase HPLC method to achieve good separation of the analyte from endogenous plasma components.
-
Sample Preparation : Use protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances from the plasma samples.[5]
-
Method Validation : Validate the LC-MS/MS method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Caption: A typical workflow for the bioanalysis of plasma samples using LC-MS/MS.
Data Analysis and Interpretation
Once the plasma concentrations of the this compound derivatives have been determined at various time points, the key pharmacokinetic parameters can be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Comparative Pharmacokinetic Data (Hypothetical Example)
The following table illustrates how the pharmacokinetic parameters for a series of this compound derivatives could be presented for comparison. Note: The following data is for illustrative purposes only and does not represent real experimental results.
| Derivative | R1-substituent | R2-substituent | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) | F% |
| Compound A | H | H | 850 | 1.0 | 4250 | 4.5 | 65 |
| Compound B | 4-F | H | 1230 | 0.5 | 6150 | 5.2 | 80 |
| Compound C | 4-Cl | H | 980 | 1.5 | 5880 | 6.8 | 75 |
| Compound D | H | 3-CH3 | 720 | 1.0 | 3600 | 4.2 | 58 |
Structure-Pharmacokinetic Relationship (SPKR) Analysis
The comparative data in the table above allows for the elucidation of structure-pharmacokinetic relationships. For example:
-
Effect of Halogen Substitution : Comparing Compound A, B, and C, the introduction of a fluorine atom at the R1 position (Compound B) appears to increase Cmax and bioavailability, possibly by blocking a site of metabolism or improving membrane permeability. The chlorine substitution (Compound C) also improves bioavailability and extends the half-life, suggesting a reduction in clearance.
-
Effect of Alkyl Substitution : The addition of a methyl group at the R2 position (Compound D) seems to slightly decrease Cmax and bioavailability compared to the parent compound (Compound A).
This type of analysis is invaluable for guiding the design of new derivatives with improved pharmacokinetic properties.
Conclusion
A systematic and rigorous comparison of the pharmacokinetic profiles of this compound derivatives is a critical step in their development as potential drug candidates. By employing a tiered approach of in vitro and in vivo studies, coupled with robust bioanalytical methods, researchers can generate high-quality, comparable data. The interpretation of this data through the lens of structure-pharmacokinetic relationships will ultimately enable the selection of derivatives with the most promising ADME properties for further preclinical and clinical development. This guide provides the foundational knowledge and practical protocols to embark on this essential aspect of drug discovery.
References
-
ResearchGate. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Available at: [Link]
-
Breimer DD, van Ginneken CA. Development of quantitative structure-pharmacokinetic relationships. PMC. Available at: [Link]
-
Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available at: [Link]
- Mishra R, Kumar N, Sachan N. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 2021;12(3):282-291.
-
PubMed. Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor. Available at: [Link]
-
Gawrys-Kopczynska M, et al. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. MDPI. Available at: [Link]
-
Perera MA, et al. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PMC. Available at: [Link]
-
PubMed. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Available at: [Link]
-
Chen X, et al. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. Available at: [Link]
-
Mather LE. Clinical pharmacokinetics of fentanyl and its newer derivatives. PubMed. Available at: [Link]
-
Freeman JJ, Hayes EP. Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds. PubMed. Available at: [Link]
Sources
- 1. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccij-online.org [ccij-online.org]
- 3. Clinical pharmacokinetics of fentanyl and its newer derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of quantitative structure-pharmacokinetic relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Phenylamino-thiophen-2-YL-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of Phenylamino-thiophen-2-YL-acetonitrile (CAS No. 81994-43-6). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are based on an analysis of the compound's structural moieties—thiophene, phenylamine, and acetonitrile—and draw from established best practices for handling hazardous chemical waste.
Hazard Profile and Scientific Rationale
Understanding the intrinsic hazards of this compound is fundamental to its safe management. The molecule's risk profile is a composite of its three primary structural components:
-
Thiophene Moiety : Thiophene and its derivatives are flammable heterocyclic compounds.[1][2] Upon combustion, they produce toxic gases, most notably sulfur oxides (SOx), which are severe respiratory irritants.[3] Therefore, any disposal method involving thermal destruction must be conducted in an incinerator equipped with appropriate gas scrubbing technology.[4]
-
Acetonitrile Moiety : The nitrile group (-C≡N) presents a significant toxicological concern. Acetonitrile is toxic if ingested, inhaled, or absorbed through the skin.[5][6] Its primary mechanism of toxicity involves in-vivo metabolism to cyanide, which inhibits cellular respiration.[6][7][8] Symptoms of exposure can be delayed, underscoring the need for caution.[6][7] Acetonitrile is also a highly flammable solvent.[9][10]
-
Phenylamino Moiety : Aromatic amines can be harmful and require careful handling. The overall compound should be treated as a toxic and hazardous substance.
Given this composite profile, this compound must be managed as a flammable, acutely toxic, and environmentally hazardous chemical waste . Under no circumstances should it be disposed of via standard laboratory drains or as regular solid waste.[11][12]
Hazard Summary Table
| Hazard Category | Classification and Guidance | Supporting Rationale |
| Acute Toxicity | Harmful/Toxic if swallowed, in contact with skin, or if inhaled.[4][13][14] | The acetonitrile moiety can metabolize to cyanide, posing a significant poisoning risk.[6][7] The overall structure is presumed toxic. |
| Flammability | Flammable . Keep away from heat, sparks, and open flames.[2][3][9] | The thiophene and acetonitrile components contribute to the compound's flammability. Vapors may form explosive mixtures with air.[10][15] |
| Environmental Hazard | Hazardous to the aquatic environment .[16] Do not allow entry into drains or waterways.[11] | Thiophene and nitrile-containing compounds can have long-lasting, harmful effects on aquatic life. |
| Combustion Products | Produces toxic gases in a fire, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[3][17] | The presence of nitrogen and sulfur in the molecular structure dictates the formation of these hazardous byproducts. |
Immediate Safety & Handling Protocols
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and work in a controlled environment.
Required Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles and a face shield for maximum protection.[12][17]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.[16]
-
Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory.[9]
-
Respiratory Protection : All handling of the compound or its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[18][19]
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed hazardous waste management service.[12][20] The following steps detail the process for accumulating this waste safely within the laboratory.
Step 1: Waste Segregation
-
This compound waste is classified as a non-halogenated organic waste .[21]
-
It must be collected in a dedicated waste container, separate from halogenated solvents, strong acids, strong bases, and oxidizers.[3][22] Never mix incompatible waste streams.[23]
Step 2: Containerization
-
Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A glass bottle or a suitable plastic container is recommended.[19][22]
-
The container must be in good condition, with no leaks or cracks.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spills.[24]
Step 3: Labeling
-
Immediately label the waste container. The label must include:
Step 4: Storage (Satellite Accumulation Area)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[24]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[24]
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[2][19]
-
The waste container must be kept within secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks.[19][23]
Step 5: Arranging for Disposal
-
Once the waste container is full or has been in storage for a designated period (consult your institution's EHS guidelines), arrange for a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[25]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
Spill and Emergency Procedures
In the event of an accidental release, immediate and appropriate action is required to mitigate exposure and environmental contamination.
For Small Spills (in a Chemical Fume Hood):
-
Ensure PPE is being worn.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or dry earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[11][17]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[25]
For Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If the material is flammable, remove all sources of ignition.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[12][25]
-
Prevent the spill from entering drains or waterways.[11]
References
-
Sciencemadness Wiki. (2022, January 2). Thiophene. Sciencemadness. [Link]
-
Study.com. Acetonitrile: Production, Hazards & Waste Disposal. Study.com. [Link]
-
New Jersey Department of Health. (2000, December). Hazard Summary: Thiophene. NJ.gov. [Link]
-
Oxford Lab Fine Chem LLP. Material Safety Data Sheet: Thiophene. Oxford Lab Fine Chem. [Link]
-
ACT Team. (2025, January 2). How to Dispose of Acetonitrile? ACTenviro. [Link]
-
Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]
-
LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures: SOP for the safe use of Acetonitrile. LSUHSC. [Link]
-
Bucknell University. Hazardous Waste Segregation. Bucknell University. [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Unigel. (2021, May 25). Safety Data Sheet: High Purity Acetonitrile. Unigel. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]
-
Bio-Strategy Ltd. (2019, September 27). Acetonitrile Safety Data Sheet. Bio-Strategy. [Link]
-
Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. MIT EHS. [Link]
-
Technion - Israel Institute of Technology. Chemical Waste Management Guide. Technion. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetonitrile. NJ.gov. [Link]
- de Oliveira, A. M., & de Almeida, R. M. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Research, Society and Development, 12(9), e10112942471.
-
Public Health England. (2024, November 4). Acetonitrile - Incident management. GOV.UK. [Link]
-
Tanii, H. (1993). [Toxicology of acetonitrile]. Sangyo Igaku, 35(3), 187-196. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6342, Acetonitrile. PubChem. [Link]
-
chemeurope.com. Acetonitrile. chemeurope.com. [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2002). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2. National Academies Press (US). [Link]
Sources
- 1. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. nj.gov [nj.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. labsolu.ca [labsolu.ca]
- 14. fishersci.com [fishersci.com]
- 15. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 20. solvent-recyclers.com [solvent-recyclers.com]
- 21. bucknell.edu [bucknell.edu]
- 22. nswai.org [nswai.org]
- 23. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 24. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 25. lsuhsc.edu [lsuhsc.edu]
A Comprehensive Guide to the Safe Handling of Phenylamino-thiophen-2-YL-acetonitrile
Hazard Identification and Risk Assessment: A Surrogate Approach
Given the absence of a dedicated SDS for Phenylamino-thiophen-2-YL-acetonitrile, a conservative risk assessment must be conducted based on its constituent chemical moieties: a phenylamino group, a thiophene ring, and a nitrile functional group.
-
Aminothiophene Derivatives: Thiophene derivatives are a class of compounds widely used in pharmaceuticals and other industries.[1] While not all are hazardous, the thiophene ring can be associated with toxic effects in humans.[1] Some aminothiophene derivatives have been studied for their genotoxic and carcinogenic potential.[1]
-
Phenylacetonitrile: This related compound is known to be toxic if swallowed, in contact with skin, or if inhaled. It can cause severely toxic effects, with symptoms similar to hydrogen cyanide poisoning.
-
Acetonitrile: A common laboratory solvent that is also a nitrile, acetonitrile is flammable and toxic if ingested, inhaled, or absorbed through the skin.[2] Prolonged exposure can lead to cyanide poisoning.[2]
Based on this analysis, it is prudent to treat this compound as a hazardous substance with potential for acute toxicity, skin and eye irritation, and possible genotoxicity.
Table 1: Inferred Hazards and Recommended Immediate Precautions
| Potential Hazard | Inferred From | Immediate Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Phenylacetonitrile, Acetonitrile | Avoid ingestion, skin contact, and inhalation of dust or vapors.[2] Handle in a well-ventilated area, preferably a chemical fume hood.[2][3] |
| Skin and Eye Irritation | General chemical handling, Acetonitrile | Wear appropriate gloves, lab coat, and safety goggles or a face shield.[4][5] |
| Potential Genotoxicity/Carcinogenicity | Aminothiophene Derivatives | Minimize exposure and follow strict hygiene protocols.[1] |
| Flammability | Acetonitrile | Keep away from heat, sparks, and open flames.[5][6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Your last line of defense against chemical exposure is your PPE. For this compound, a comprehensive PPE strategy is mandatory.
-
Hand Protection: Nitrile gloves are the preferred choice for handling a wide range of chemicals, including those with nitrile functional groups.[7][8][9] They offer excellent resistance to chemicals, punctures, and are a suitable alternative for those with latex allergies.[9][10] Always inspect gloves before use and wash hands thoroughly after removal.[11]
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[4]
-
Body Protection: A flame-resistant lab coat should be worn to protect against splashes and fire hazards.[4] Ensure it is fully buttoned.
-
Respiratory Protection: When handling the compound outside of a fume hood, or if there is a risk of generating dust or aerosols, a respirator with an appropriate filter (e.g., Type ABEK) should be used.[12]
Operational and Handling Plan: A Step-by-Step Protocol
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
3.1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13]
-
Labeling: All containers holding the compound must be clearly labeled with its name, a hazard pictogram (e.g., skull and crossbones for acute toxicity), and the date it was received or synthesized.[13][14]
3.2. Handling Procedure:
-
Don PPE: Before handling the compound, put on all required PPE as outlined in Section 2.
-
Weighing and Transfer: If weighing the solid, do so in a fume hood or a ventilated balance enclosure. Use appropriate tools like spatulas to avoid direct contact.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatibilities: Store away from strong oxidizing agents.[15]
Diagram 1: Workflow for Safe Handling of this compound
Caption: A procedural diagram illustrating the key steps for the safe handling of this compound, from preparation to post-handling cleanup.
Disposal Plan: Environmental Responsibility and Safety
Improper disposal of hazardous chemicals poses a significant risk to the environment and public health.[2]
4.1. Waste Segregation and Collection:
-
Dedicated Waste Container: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][12]
-
Avoid Mixing: Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[14]
4.2. Final Disposal:
-
The final disposal of the hazardous waste must be carried out by a licensed and approved hazardous waste disposal contractor.[12] Never pour this chemical down the drain or dispose of it in regular trash.[12]
Diagram 2: Disposal Workflow for this compound Waste
Caption: A flowchart detailing the proper procedure for the collection, temporary storage, and final disposal of waste containing this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is critical.[13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use combustible materials like paper towels.[12] For large spills, contact your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing risks to themselves, their colleagues, and the environment.
References
-
Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (Provider information not available). [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (Provider information not available). [Link]
-
WHAT DO NITRILE GLOVES PROTECT US AGAINST? S&S Glove. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Assessment of the Genotoxic and Carcinogenic Potentials of 3-aminothiophene Derivatives Using in Vitro and in Silico Methodologies. PubMed. [Link]
-
Chemical Safety Best Practices in The Lab. Green World Group. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (Provider information not available). [Link]
-
Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. [Link]
-
6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. [Link]
-
3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. MDPI. [Link]
-
SAFETY DATA SHEET. Unigel. [Link]
-
phenyl acetonitrile. Sdfine. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]
Sources
- 1. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. unigel.com.br [unigel.com.br]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. business.medtecs.com [business.medtecs.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. greenwgroup.com [greenwgroup.com]
- 14. triumvirate.com [triumvirate.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



